Product packaging for Erythromycin D(Cat. No.:)

Erythromycin D

Cat. No.: B1263250
M. Wt: 703.9 g/mol
InChI Key: CLQUUOKNEOQBSW-KEGKUKQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erythromycin D is a structural congener and a biosynthetic intermediate in the production pathway of Erythromycin A, the primary active component of the macrolide antibiotic complex . This compound is of significant value in pharmaceutical research, particularly in studies aimed at elucidating the biosynthesis of macrolide antibiotics and the metabolic engineering of producing strains like Saccharopolyspora erythraea . As a research-grade impurity, it is essential for method development in analytical chemistry, helping to ensure the quality and purity of the final pharmaceutical product . Erythromycin and its related compounds function by inhibiting bacterial protein synthesis. They bind reversibly to the 23S rRNA of the 50S ribosomal subunit, blocking the translocation of peptides and leading to the suppression of protein synthesis . Researchers utilize this compound to explore these mechanisms and investigate bacterial resistance, which can occur through ribosomal RNA methylation or drug efflux pumps . The compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H65NO12 B1263250 Erythromycin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H65NO12

Molecular Weight

703.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1

InChI Key

CLQUUOKNEOQBSW-KEGKUKQHSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Erythromycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) D, a key precursor in the biosynthesis of the clinically significant antibiotic Erythromycin A, holds considerable interest for researchers in natural product chemistry and antibiotic development. Produced by the soil bacterium Saccharopolyspora erythraea, the isolation and purification of Erythromycin D from fermentation broths present a significant challenge due to its close structural similarity to other erythromycin congeners. This technical guide provides a comprehensive overview of the discovery of erythromycins, the biosynthetic pathway leading to this compound, detailed experimental protocols for its isolation and purification, and a summary of its physicochemical properties.

Introduction: The Dawn of Macrolides

The story of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from the Iloilo province of the Philippines. These samples were sent to his employer, Eli Lilly and Company, where a research team led by J. M. McGuire successfully isolated a new antibiotic substance in 1952 from a strain of Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea). This new compound, named erythromycin, demonstrated potent activity against a broad spectrum of Gram-positive bacteria and became a vital alternative for patients with penicillin allergies.

Initial studies of the fermentation products revealed a complex of closely related compounds, designated as Erythromycins A, B, C, and D. Erythromycin A was identified as the major and most active component. Subsequent research elucidated the biosynthetic relationships between these congeners, establishing this compound as a crucial intermediate in the pathway to Erythromycin A.

The Biosynthetic Pathway of this compound

This compound is a 14-membered macrolide antibiotic synthesized through a complex enzymatic assembly line. The core of its structure is formed by a polyketide synthase (PKS) machinery. Following the creation of the macrolactone ring, a series of post-PKS modifications, including glycosylation and hydroxylation, occur to yield the final erythromycin variants.

This compound serves as a critical branch-point intermediate in the biosynthetic cascade. It can be converted into either Erythromycin B or Erythromycin C through the action of specific enzymes, which are then further processed to yield Erythromycin A.

The key enzymatic conversions involving this compound are:

  • Hydroxylation: The enzyme EryK, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of this compound at the C-12 position to produce Erythromycin C.

  • Methylation: The enzyme EryG, a methyltransferase, is responsible for the methylation of the mycarose (B1676882) sugar moiety of Erythromycin C to produce Erythromycin A.

Erythromycin_Biosynthesis Erythromycin_D This compound Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C EryK (C-12 Hydroxylation) Erythromycin_B Erythromycin B Erythromycin_D->Erythromycin_B EryG (Hypothetical Pathway) Erythromycin_A Erythromycin A Erythromycin_C->Erythromycin_A EryG (Methylation) Erythromycin_B->Erythromycin_A EryK (C-12 Hydroxylation)

Biosynthetic conversion of this compound.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from a complex fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule. The following is a representative protocol synthesized from established methods for macrolide purification.

Fermentation of Saccharopolyspora erythraea

A high-yield strain of Saccharopolyspora erythraea is cultured in a suitable fermentation medium under optimized conditions to promote the production of erythromycins.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum_Preparation Inoculum Preparation (S. erythraea) Fermentation Fermentation (Optimized Medium) Inoculum_Preparation->Fermentation Harvesting Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Chromatographic Separation Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product This compound Crystallization->Final_Product

Overall workflow for this compound production.

Protocol:

  • Inoculum Preparation: A seed culture of S. erythraea is prepared by inoculating a suitable seed medium and incubating at 28-30°C for 48-72 hours with agitation.

  • Production Fermentation: The production fermenter containing a rich medium (e.g., containing soybean meal, starch, glucose, and mineral salts) is inoculated with the seed culture.

  • Incubation: The fermentation is carried out at 28-30°C with controlled aeration and agitation for 7-10 days. The pH is maintained between 6.5 and 7.5.

  • Monitoring: The production of erythromycins is monitored periodically using analytical techniques such as HPLC.

Extraction of the Erythromycin Complex

The first step in purification is to extract the erythromycin congeners from the fermentation broth.

Protocol:

  • Mycelial Separation: The fermentation broth is centrifuged or filtered to remove the mycelial biomass.

  • pH Adjustment: The pH of the clarified broth is adjusted to 8.5-9.5 with a suitable base (e.g., NaOH) to ensure the erythromycins are in their free base form, which is more soluble in organic solvents.

  • Solvent Extraction: The alkalinized broth is extracted multiple times with a water-immiscible organic solvent such as amyl acetate, butyl acetate, or chloroform (B151607). The organic phases are then pooled.

  • Back Extraction: The erythromycin complex is back-extracted from the organic solvent into an acidic aqueous solution (pH 4.5-5.5). This step helps to remove non-basic impurities.

  • Concentration: The acidic aqueous extract is then pH-adjusted back to alkaline conditions, and the erythromycins are re-extracted into an organic solvent. The solvent is then evaporated under reduced pressure to yield a crude erythromycin complex.

Chromatographic Separation of this compound

The separation of this compound from the other congeners is the most critical and challenging step. Preparative chromatography is the method of choice.

Protocol:

  • Column Preparation: A silica (B1680970) gel column is packed and equilibrated with a non-polar solvent system.

  • Sample Loading: The crude erythromycin complex is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: A gradient elution is performed, starting with a non-polar mobile phase and gradually increasing the polarity. A typical solvent system could be a gradient of methanol (B129727) in chloroform or a more complex mixture like diisopropyl ether-methanol-ammonia.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Concentration: Fractions enriched in this compound are pooled, and the solvent is removed under vacuum to yield purified this compound.

Purity Assessment

The purity of the isolated this compound is assessed using analytical HPLC.

Protocol:

  • HPLC System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A buffered mobile phase at a slightly alkaline pH (e.g., pH 8-9) with an organic modifier like acetonitrile (B52724) or methanol is employed.

  • Detection: UV detection at around 215 nm is commonly used.

  • Quantification: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Quantitative Data

Specific quantitative data for the production of this compound is not widely available in the public domain, as industrial production focuses on maximizing the yield of the final product, Erythromycin A. However, based on laboratory-scale fermentations, the following estimations can be made.

ParameterValueReference
Total Erythromycin Titer 1-5 g/LGeneral literature on S. erythraea fermentation
This compound Proportion 5-15% of total erythromycinsEstimated from biosynthetic pathway studies
Post-Purification Yield Highly variable, dependent on the efficiency of the chromatographic separationN/A
Achievable Purity >95%Based on analytical separation capabilities

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₃₆H₆₅NO₁₂
Molecular Weight 703.9 g/mol
Appearance White to off-white crystalline powder
Melting Point Not well-documented, likely similar to other erythromycins (~135-140°C with decomposition)
Solubility Sparingly soluble in water; soluble in methanol, ethanol, acetone, and chloroform.
pKa ~8.8 (for the dimethylamino group)

Conclusion

This compound remains a molecule of significant scientific interest due to its central role in the biosynthesis of one of the world's most important antibiotics. While its isolation presents challenges, a combination of optimized fermentation, solvent extraction, and meticulous chromatographic separation can yield this valuable precursor in a pure form. Further research into strain development to accumulate this compound and the optimization of downstream processing protocols will be crucial for facilitating more in-depth studies of this and other macrolide antibiotics. This guide provides a foundational framework for researchers and professionals engaged in the discovery, development, and production of these vital therapeutic agents.

An In-depth Technical Guide to the Erythromycin D Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea, has been a cornerstone of clinical medicine for decades. The intricate biosynthetic pathway leading to its various forms, including the key intermediate Erythromycin D, is a testament to the complex enzymatic machinery evolved in microorganisms. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic and enzymatic components, quantitative kinetic data, and the regulatory networks that govern its production. Furthermore, it offers detailed experimental protocols for the study of this pathway and visualizes complex processes through logical diagrams, serving as a vital resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

The biosynthesis of erythromycin is a multi-step process that begins with the creation of a polyketide core, followed by a series of post-polyketide modifications, including hydroxylation and glycosylation. This compound is a crucial intermediate in this pathway, representing the first glycosylated macrolactone that is subsequently converted to the more clinically prevalent Erythromycin A. Understanding the intricacies of the this compound biosynthetic pathway is paramount for efforts aimed at yield improvement through metabolic engineering and the generation of novel macrolide analogues with enhanced therapeutic properties.

This guide will systematically dissect the biosynthetic cascade, from the precursor molecules to the formation of this compound, with a focus on the core enzymatic players, their kinetics, and the regulatory circuits that control their expression and activity.

The Core Biosynthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Assembly of the 6-deoxyerythronolide B (6-dEB) macrocycle: This is carried out by a large, modular polyketide synthase (PKS) complex known as 6-deoxyerythronolide B synthase (DEBS).

  • Hydroxylation of 6-dEB: The macrolide core is hydroxylated at the C-6 position to form erythronolide B (EB).

  • Glycosylation of Erythronolide B: Two deoxy sugars, L-mycarose and D-desosamine, are synthesized and sequentially attached to the erythronolide B core, ultimately forming this compound.

6-Deoxyerythronolide B (6-dEB) Synthesis

The formation of the 14-membered macrolactone ring of 6-dEB is catalyzed by the DEBS complex, a Type I modular PKS.[1][2] The DEBS complex is encoded by the eryA gene cluster and consists of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3.[3][4] Each protein contains two modules, and each module is responsible for one cycle of polyketide chain elongation.[1][2]

The synthesis is initiated with a propionyl-CoA starter unit, followed by six successive condensations with methylmalonyl-CoA extender units.[5][6] Each module within the DEBS complex contains a set of enzymatic domains that catalyze specific reactions, including acyltransferase (AT), ketosynthase (KS), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains.[1][5] The final step in 6-dEB synthesis is the release and cyclization of the linear polyketide chain, catalyzed by a thioesterase (TE) domain located at the C-terminus of DEBS3.[1]

Post-PKS Modifications to form this compound

Following the synthesis of 6-dEB, a series of tailoring reactions occur to generate this compound. These modifications are catalyzed by enzymes encoded by genes flanking the eryA cluster.

  • C-6 Hydroxylation: The enzyme 6-deoxyerythronolide B hydroxylase, encoded by the eryF gene, catalyzes the stereospecific hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).[7][8][9] This is a critical step that prepares the macrolide for glycosylation.

  • First Glycosylation: The deoxy sugar L-mycarose is attached to the C-3 hydroxyl group of erythronolide B. This reaction is catalyzed by the glycosyltransferase EryBV.[7] The biosynthesis of the activated sugar donor, TDP-L-mycarose, involves several enzymes encoded by the eryB gene cluster.[2][10] The product of this step is 3-O-α-mycarosylerythronolide B (MEB).

  • Second Glycosylation: The second deoxy sugar, D-desosamine, is transferred to the C-5 hydroxyl group of MEB. This step is catalyzed by the glycosyltransferase EryCIII, in conjunction with its activating partner EryCII.[7][11] The biosynthesis of the sugar donor, TDP-D-desosamine, is governed by enzymes encoded by the eryC gene cluster.[2][10] The resulting molecule is This compound .

The overall biosynthetic pathway from the precursors to this compound is depicted in the following diagram:

Erythromycin_D_Biosynthesis Propionyl_CoA Propionyl-CoA DEBS DEBS1, DEBS2, DEBS3 (eryA) Propionyl_CoA->DEBS Methylmalonyl_CoA Methylmalonyl-CoA (6x) Methylmalonyl_CoA->DEBS dEB 6-deoxyerythronolide B (6-dEB) DEBS->dEB EryF EryF (C6-hydroxylase) dEB->EryF EB Erythronolide B (EB) EryBV EryBV (Glycosyltransferase) EB->EryBV MEB 3-O-α-mycarosyl- erythronolide B (MEB) EryCIII_CII EryCIII/EryCII (Glycosyltransferase) MEB->EryCIII_CII EryD This compound EryF->EB EryBV->MEB EryCIII_CII->EryD TDP_L_mycarose TDP-L-mycarose TDP_L_mycarose->EryBV TDP_D_desosamine TDP-D-desosamine TDP_D_desosamine->EryCIII_CII

Figure 1. This compound Biosynthetic Pathway.

Quantitative Data

A thorough understanding of the this compound biosynthetic pathway necessitates the analysis of quantitative data, including enzyme kinetics and production yields. This information is critical for identifying rate-limiting steps and for developing strategies for metabolic engineering.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes in the this compound biosynthetic pathway.

EnzymeSubstrate(s)Km (µM)kcat (min-1)kcat/Km (M-1s-1)Reference(s)
DEBS (complete) (2S)-methylmalonyl-CoA240.5347[12]
DEBS 1 + TE (2S)-methylmalonyl-CoA243.42361[12]
EryF (SaEryF) 6-deoxyerythronolide B13.7--[10]
EryF (AcEryF) 6-deoxyerythronolide B17.4--[10]
EryF (AeEryF) 6-deoxyerythronolide B19.4--[10]
EryK This compound--1200-1900 fold preference over Erythromycin B[13][14]
Erythromycin Production Yields

The production of erythromycin is influenced by various factors, including the strain of Saccharopolyspora erythraea, fermentation conditions, and genetic modifications.

Strain / ConditionProductTiter (mg/L)Reference(s)
S. erythraea MTCC 1103 (bagasse medium)Erythromycin512[2]
S. erythraea HL3168 E3 (ΔeryG)Erythromycin C2480[15]
S. erythraea HL3168 E3 (ΔeryK)Erythromycin B1700[15]
S. erythraea HL3168 E3 (ΔeryG, ΔeryK)This compound2150[15]
Engineered S. erythraea E3-CS with ammonium (B1175870) sulfate (B86663) supplementationErythromycin1125.66[5]
S. erythraea::vhb (genetically engineered)Erythromycin~70% increase over parent strain[16]
S. erythraea NRRL2338 with RelA overexpressionErythromycin~200% increase[5]
S. erythraea with bldD deletionErythromycin7-fold decrease[1][2][15]

Regulatory Network

The biosynthesis of erythromycin is tightly regulated at the transcriptional level. A key player in this regulation is the BldD protein, a global developmental regulator in actinomycetes.[1][2][15]

The Role of BldD

In Saccharopolyspora erythraea, the ery gene cluster surprisingly lacks a pathway-specific regulatory gene.[1][2][15] Instead, the expression of the entire cluster is positively regulated by BldD.[1][2][15] BldD binds to the promoter regions of all five major transcriptional units within the ery cluster.[1][2][15] Deletion of the bldD gene leads to a significant decrease in erythromycin production.[1][2][15]

Upstream Regulation of BldD

The activity of BldD itself is modulated by a complex interplay of upstream signals, linking nutrient availability and cellular stress to antibiotic production.

  • PhoP: The phosphate-sensing response regulator PhoP directly binds to the promoter of the bldD gene, thereby regulating its transcription.[1]

  • Acetyl Phosphate (B84403) (AcP): Under conditions of nitrogen stress, acetyl phosphate accumulates and leads to the acetylation of BldD at a specific lysine (B10760008) residue (K11). This acetylation impairs the ability of BldD to bind to DNA, thus influencing its regulatory activity.

  • c-di-GMP: The secondary messenger cyclic dimeric GMP (c-di-GMP) has been shown to enhance the binding of BldD to the promoters of the ery genes, thereby activating their transcription.

The regulatory cascade controlling erythromycin biosynthesis is illustrated in the following diagram:

Regulatory_Pathway Phosphate_limitation Phosphate Limitation PhoP PhoP Phosphate_limitation->PhoP activates Nitrogen_limitation Nitrogen Limitation AcP Acetyl Phosphate (AcP) Nitrogen_limitation->AcP increases c_di_GMP c-di-GMP BldD BldD c_di_GMP->BldD enhances binding PhoP->BldD regulates transcription AcP->BldD acetylates BldD_Ac BldD (acetylated) BldD->BldD_Ac ery_genes ery Gene Cluster BldD->ery_genes activates transcription BldD_Ac->ery_genes impaired binding Erythromycin_Biosynthesis Erythromycin Biosynthesis ery_genes->Erythromycin_Biosynthesis

Figure 2. Regulatory Network of Erythromycin Biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.

Expression and Purification of His-tagged EryK

This protocol describes the overexpression of the C-12 hydroxylase EryK in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells harboring the pET expression vector with the His-tagged eryK gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose (B213101) resin.

Procedure:

  • Expression:

    • Inoculate a 10 mL LB starter culture with a single colony of the expression strain and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged EryK protein with 5 column volumes of Elution Buffer.

    • Analyze the fractions by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer.

In Vitro Enzyme Assay for EryF (C6-Hydroxylase)

This protocol outlines a method to determine the enzymatic activity of EryF by monitoring the conversion of 6-dEB to erythronolide B.[10]

Materials:

  • Purified EryF protein.

  • Spinach ferredoxin and ferredoxin-NADP+ reductase (FNR).

  • NADPH.

  • Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration).

  • 6-deoxyerythronolide B (substrate).

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5.

  • Ethyl acetate.

  • Methanol.

  • HPLC system with a C18 column.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, spinach ferredoxin, FNR, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH.

  • Add the purified EryF enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, 6-dEB, to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by extracting the mixture three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under vacuum.

  • Resuspend the residue in a known volume of methanol.

  • Analyze the sample by HPLC to quantify the amount of erythronolide B produced.

A Metabolic Engineering Workflow for Enhanced Erythromycin Production

The Design-Build-Test-Learn (DBTL) cycle is a systematic approach to metabolic engineering for improving the production of desired compounds.[5]

DBTL_Workflow Design Design Build Build Design->Build Design_desc Identify metabolic bottlenecks and select gene targets for modification (e.g., precursor supply, cofactor regeneration). Design->Design_desc Test Test Build->Test Build_desc Construct the genetically modified strain using techniques like CRISPR-Cas9 to knockout or overexpress target genes. Build->Build_desc Learn Learn Test->Learn Test_desc Cultivate the engineered strain and analyze erythromycin production using fermentation and analytical methods (HPLC). Test->Test_desc Learn->Design Iterate Learn_desc Analyze multi-omics data (transcriptomics, metabolomics) to understand the effects of the genetic modifications and inform the next design cycle. Learn->Learn_desc

Figure 3. A DBTL Cycle for Metabolic Engineering.

Conclusion

The this compound biosynthetic pathway is a highly complex and tightly regulated process that has been the subject of intensive research for many years. This guide has provided a detailed overview of the key enzymatic steps, the genes that encode them, the quantitative aspects of the pathway, and the intricate regulatory network that governs its operation. The experimental protocols and visual diagrams presented herein are intended to serve as a practical resource for researchers seeking to further unravel the complexities of erythromycin biosynthesis and to apply this knowledge for the development of improved production strains and novel macrolide antibiotics. Continued investigation into the kinetics of the tailoring enzymes and the upstream signaling pathways will undoubtedly open new avenues for the rational engineering of this important biosynthetic pathway.

References

An In-Depth Technical Guide to the Chemical Structure of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and biological context of Erythromycin (B1671065) D for researchers, scientists, and drug development professionals. While Erythromycin A is the most clinically significant and widely studied compound in this macrolide family, this document consolidates the available technical information on Erythromycin D.

Core Chemical Structure and Properties

This compound is a macrolide antibiotic and a natural product of the bacterium Saccharopolyspora erythraea. It belongs to the erythromycin family, which is characterized by a 14-membered macrocyclic lactone ring glycosidically linked to one or more deoxy sugars.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₆H₆₅NO₁₂--INVALID-LINK--
Molecular Weight 703.9 g/mol --INVALID-LINK--
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione--INVALID-LINK--
CAS Number 33442-56-7--INVALID-LINK--
Antibacterial Activity Approximately half the activity of Erythromycin A--INVALID-LINK--

The core structure of this compound, like other erythromycins, consists of the aglycone erythronolide D, to which two sugar moieties are attached: L-mycarose and D-desosamine. The key structural difference between this compound and the more common Erythromycin B lies in the hydroxylation at the C-12 position of the macrolactone ring, which is absent in this compound.

Spectroscopic Data and Characterization

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) specifically for this compound is limited. Characterization is often performed in the context of analyzing mixtures of erythromycins produced during fermentation. However, based on the known structure, the following characteristic spectral features would be expected:

Table 2: Expected Spectroscopic Features of this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the macrolide ring protons, the two sugar moieties (L-mycarose and D-desosamine), numerous methyl groups, and hydroxyl protons. The absence of a proton at the C-12 position would differentiate it from Erythromycin B.
¹³C NMR Resonances for the carbonyl carbons of the lactone and ketone, carbons of the sugar units, and the numerous aliphatic carbons of the macrolide ring.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (703.9 g/mol ). Fragmentation patterns would likely involve the loss of the sugar moieties.
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) of the lactone and ketone, and C-O stretching vibrations.

Biosynthesis and Relationship to Other Erythromycins

This compound is a key intermediate in the biosynthetic pathway of other erythromycins within Saccharopolyspora erythraea. Understanding this pathway is crucial for its potential isolation and production.

Erythromycin_Biosynthesis 6-Deoxyerythronolide B 6-Deoxyerythronolide B Erythronolide B Erythronolide B 6-Deoxyerythronolide B->Erythronolide B Hydroxylation (EryF) 3-O-Mycarosylerythronolide B 3-O-Mycarosylerythronolide B Erythronolide B->3-O-Mycarosylerythronolide B Glycosylation This compound This compound 3-O-Mycarosylerythronolide B->this compound Glycosylation Erythromycin B Erythromycin B This compound->Erythromycin B Methylation (EryG) Erythromycin C Erythromycin C This compound->Erythromycin C Hydroxylation (EryK) Erythromycin A Erythromycin A Erythromycin B->Erythromycin A Hydroxylation (EryK) Erythromycin C->Erythromycin A Methylation (EryG)

Caption: Biosynthetic pathway of erythromycins.

This diagram illustrates that this compound is a precursor to both Erythromycin B and C through methylation and hydroxylation, respectively. These are then further converted to Erythromycin A.[1]

Mechanism of Action and Signaling Pathways

The mechanism of action for all erythromycins, including this compound, is the inhibition of bacterial protein synthesis.[2][3][4][5][6][7][8] This is achieved by binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[3][4][5][9]

Erythromycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit A_site A-site (Aminoacyl) P_site P-site (Peptidyl) A_site->P_site Translocation E_site E-site (Exit) P_site->E_site Protein_Synthesis Protein Synthesis Elongation P_site->Protein_Synthesis Erythromycin_D This compound Erythromycin_D->50S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_site Inhibition->A_site Blocks Translocation

Caption: Mechanism of action of this compound.

While the primary antibacterial mechanism is well-understood for the erythromycin class, specific signaling pathways affected by this compound that might differ from Erythromycin A due to its structural variations have not been extensively studied.

Experimental Protocols

Detailed and validated experimental protocols specifically for the isolation, purification, and synthesis of this compound are not widely available in peer-reviewed literature. The general approach for isolating erythromycins from Saccharopolyspora erythraea fermentation broth involves the following steps:

Isolation_Workflow Fermentation Fermentation of S. erythraea Extraction Solvent Extraction of Broth Fermentation->Extraction Erythromycin_Mix Mixture of Erythromycins (A, B, C, D, etc.) Extraction->Erythromycin_Mix Purification Chromatographic Separation (e.g., HPLC) Isolated_EryD Isolated this compound Purification->Isolated_EryD Characterization Spectroscopic Analysis (NMR, MS, IR) Erythromycin_Mix->Purification Isolated_EryD->Characterization

Caption: General workflow for erythromycin isolation.

Researchers aiming to work with pure this compound would likely need to develop and validate their own separation protocols, leveraging techniques such as high-performance liquid chromatography (HPLC) to resolve the different erythromycin analogues present in the fermentation extract.

Conclusion

This compound is a structurally significant member of the erythromycin family, serving as a key biosynthetic precursor to other, more abundant and active forms. While its chemical structure and general mechanism of action are understood within the context of macrolide antibiotics, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive spectroscopic data specifically for this compound. Further research is warranted to fully characterize this compound and explore any unique biological activities it may possess.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) D is a macrolide antibiotic and a minor component of the erythromycin complex produced by the bacterium Saccharopolyspora erythraea. While less abundant and studied than its counterpart, Erythromycin A, understanding the distinct physical and chemical properties of Erythromycin D is crucial for comprehensive research, drug development, and quality control in pharmaceutical manufacturing. This technical guide provides a detailed overview of the core physical and chemical characteristics of this compound, supported by experimental protocols and data presented for clarity and comparative analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-characterized Erythromycin A to provide representative experimental methodologies.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₃₆H₆₅NO₁₂N/A
Molecular Weight 703.9 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point Data not available for this compound. For Erythromycin A: 135-140 °C, resolidifies and melts again at 190-193 °C.[1][2]N/A
pKa Data not available for this compound. For Erythromycin A: 8.8.[1][3]N/A
Optical Rotation Data not available for this compound. For Erythromycin A: [α]D²⁵ -78° (c=1.99 in ethanol).[1]N/A
Table 2: Solubility Profile of this compound (based on Erythromycin A)
SolventSolubilitySource
Water Very slightly soluble (~2 mg/mL).[1]N/A
Ethanol Freely soluble.[1] Approximately 30 mg/mL.[4]N/A
Methanol Freely soluble.[5]N/A
Acetone Freely soluble.[1]N/A
Chloroform Freely soluble.[1]N/A
Acetonitrile (B52724) Freely soluble.[1]N/A
Ethyl Acetate (B1210297) Freely soluble.[1]N/A
Diethyl Ether Moderately soluble.[1]N/A
Dimethyl Sulfoxide (DMSO) Soluble (~15 mg/mL).[4]N/A
Dimethylformamide (DMF) Soluble (~15 mg/mL).[4]N/A

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of erythromycins. The following sections outline protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of erythromycin and its related substances. A stability-indicating HPLC method is crucial for resolving this compound from other analogs and degradation products.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), with the pH adjusted to 7.0.[6]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 70 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 20-50 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. If necessary, sonicate to ensure complete dissolution.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Workflow for HPLC Purity Assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of macrolide antibiotics.

Sample Preparation:

  • Dissolution: Dissolve approximately 40 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[7]

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.[7]

Data Acquisition (Representative Parameters for a 400 MHz spectrometer):

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.[7]

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[7]

Mass Spectrometry (MS) for Molecular Weight Determination and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for the identification and quantification of erythromycins.

LC-MS/MS Conditions:

  • Chromatographic Separation: Utilize an HPLC system with a C8 or C18 column. A suitable mobile phase could be a gradient of acetonitrile and water with additives like ammonium acetate and acetic acid to improve ionization.[8][9]

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[8][10]

  • Ionization Mode: Positive ion mode is typically employed for erythromycins, as they readily form protonated molecules [M+H]⁺.

  • MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule is selected as the precursor ion and fragmented to produce a characteristic product ion spectrum.

MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms1_scan MS1: Full Scan (or SIM) esi_ionization->ms1_scan ms2_fragmentation MS2: Fragmentation (MRM) ms1_scan->ms2_fragmentation peak_integration Peak Integration ms2_fragmentation->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Workflow for Quantitative Analysis of Erythromycin by LC-MS/MS.

Spectral Data

The following spectral data, based on Erythromycin A, are representative of the macrolide class and provide a basis for the analysis of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of erythromycin exhibits characteristic absorption bands corresponding to its functional groups.

  • ~3450 cm⁻¹: A broad band indicative of hydroxyl (-OH) and amino (-NH) groups.[11]

  • ~1740 cm⁻¹ and ~1720 cm⁻¹: Strong absorption bands corresponding to the carbonyl groups of the ester and ketone, respectively.[11]

  • ~1480-1340 cm⁻¹: Strong bands associated with methyl and methylene (B1212753) group vibrations.[11]

UV-Vis Spectroscopy

Erythromycin exhibits a characteristic UV absorption maximum.

  • λmax: Approximately 280-285 nm in a neutral or slightly acidic solution.[1][11][12] This absorption is attributed to the ketone carbonyl group. The absorption maximum can shift to around 289 nm in a more acidic solution.[11]

Mass Spectrometry

In positive ion electrospray mass spectrometry, this compound is expected to show a prominent protonated molecule.

  • [M+H]⁺: For this compound (C₃₆H₆₅NO₁₂), the expected m/z for the protonated molecule is approximately 704.46.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would lead to characteristic fragmentation patterns, including the loss of the sugar moieties.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

Mechanism_of_Action erythromycin This compound ribosome Bacterial Ribosome (50S Subunit) erythromycin->ribosome Binds to inhibition Inhibition protein_synthesis Protein Synthesis bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth Leads to inhibition->protein_synthesis Blocks bacteriostatic_effect Bacteriostatic Effect inhibition->bacteriostatic_effect Results in

General Mechanism of Action for Macrolide Antibiotics.

The drug binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis. This prevents the growing polypeptide chain from moving from the A-site to the P-site, ultimately halting protein production and leading to a bacteriostatic effect.

Conclusion

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supplemented with detailed experimental protocols for its analysis. While specific quantitative data for this compound remains limited in the public domain, the information and methodologies presented, drawing upon the well-characterized Erythromycin A, offer a robust framework for researchers, scientists, and drug development professionals. The provided tables, protocols, and diagrams serve as a valuable resource for guiding further research and application of this macrolide antibiotic.

References

The Biological Activity of Erythromycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) D is a macrolide antibiotic and a minor component of the erythromycin complex produced by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most clinically prevalent and potent component, Erythromycin D exhibits notable biological activity. This document provides a comprehensive overview of the known biological properties of this compound, with a focus on its antimicrobial activity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its in vitro efficacy are presented to facilitate comparative analysis.

Introduction

The erythromycins are a group of closely related macrolide antibiotics that includes Erythromycin A, B, C, and D.[1] Among these, Erythromycin A is the most abundant and clinically significant.[1] However, understanding the biological profile of the other components, such as this compound, is crucial for a comprehensive grasp of the structure-activity relationships within this antibiotic class. This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria, although it is generally less potent than Erythromycin A.[2]

Mechanism of Action

This compound, like other macrolides, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[] The molecule diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome.[] This binding event interferes with the translocation step of protein synthesis, specifically preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication. At higher concentrations, erythromycin can be bactericidal.[4]

cluster_bacterium Bacterial Cell Erythromycin_D This compound Ribosome_50S 50S Ribosomal Subunit Erythromycin_D->Ribosome_50S Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Ribosome_50S->Inhibition Blocks Translocation Inhibition->Protein_Synthesis Prevents

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum and Potency

The in vitro antibacterial activity of this compound has been evaluated against a range of microorganisms. Generally, its activity is most pronounced against Gram-positive bacteria, with limited efficacy against Gram-negative species.[2] Studies have shown that this compound possesses approximately half the antibacterial potency of Erythromycin A.[2]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains as reported in the literature.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 6538P0.39
Staphylococcus aureusMB 2780.78
Staphylococcus epidermidisMB 1660.39
Streptococcus pyogenesATCC 86680.05
Streptococcus faecalisMB 131.56
Bacillus subtilisATCC 66330.1
Sarcina luteaATCC 93410.025
Escherichia coliATCC 10536>100
Klebsiella pneumoniaeATCC 10031>100
Pseudomonas aeruginosaATCC 9027>100
Salmonella typhimurium>100
Shigella sonneiMB 11842>100

Data sourced from Kibwage et al., 1985.[2]

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not extensively documented in publicly available literature. However, general pharmacokinetic properties of erythromycins can be inferred. Erythromycins are primarily metabolized in the liver by the cytochrome P450 system, specifically CYP3A4, and are excreted mainly in the bile.[5] The half-life of erythromycin (referring to the complex) is typically between 1.5 to 2 hours. It is important to note that these parameters may vary for this compound.

Experimental Protocols

The determination of the in vitro biological activity of this compound, as summarized in the data table, is primarily achieved through standardized microbiological assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following are generalized protocols for the two common methods used.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol (B145695) or methanol, and then diluted to the desired starting concentration in a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: A series of twofold dilutions of the this compound solution is prepared in test tubes or microtiter plates, each containing a fixed volume of sterile broth.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 10^5 to 10^6 colony-forming units [CFU]/mL).

  • Inoculation: Each tube or well containing the diluted this compound is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of this compound in which no visible turbidity or growth is observed.

  • Preparation of Agar (B569324) Plates: A stock solution of this compound is serially diluted, and each dilution is added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies. This creates a series of agar plates with varying concentrations of the antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth dilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (containing no antibiotic).

  • Observation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

cluster_workflow MIC Determination Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions (Broth or Agar) Prepare_Stock->Serial_Dilution Inoculate Inoculate Dilutions with Bacteria Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate (18-24h at 37°C) Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End Determine_MIC->End

Figure 2: Generalized workflow for MIC determination.

Resistance Mechanisms

Bacteria can develop resistance to erythromycin through several mechanisms. The primary mechanism is the modification of the ribosomal target site. This often involves the methylation of an adenine (B156593) residue in the 23S rRNA of the 50S ribosomal subunit, which reduces the binding affinity of the macrolide antibiotic. Another significant mechanism is the active efflux of the drug from the bacterial cell by membrane-bound pumps.

Conclusion

This compound is a biologically active component of the erythromycin complex with a clear mechanism of action centered on the inhibition of bacterial protein synthesis. While its potency is lower than that of Erythromycin A, it demonstrates significant in vitro activity against a range of Gram-positive bacteria. Further research into the specific pharmacokinetic and pharmacodynamic properties of this compound would be beneficial for a more complete understanding of its potential therapeutic relevance and its contribution to the overall clinical effect of the erythromycin complex. The standardized methodologies for MIC determination remain the cornerstone for evaluating its antimicrobial efficacy.

References

An In-depth Technical Guide to the Mechanism of Action of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin (B1671065) D, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This guide provides a comprehensive overview of its core mechanism of action, detailing its interaction with the bacterial ribosome, the subsequent disruption of protein elongation, and mechanisms of bacterial resistance. Included are detailed experimental protocols for key assays, quantitative data on its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin D, like other macrolide antibiotics, functions by targeting the bacterial 70S ribosome, a crucial component of the protein synthesis machinery. Its action is highly specific to bacterial ribosomes, rendering it selectively toxic to prokaryotic cells while leaving eukaryotic (80S) ribosomes largely unaffected.[1]

Binding to the 50S Ribosomal Subunit

The primary target of this compound is the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) component within the large ribosomal subunit.[1][2] The binding site is strategically located at the entrance of the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome.[2][3] This binding is a reversible process.[4][5]

Obstruction of the Nascent Polypeptide Exit Tunnel and Inhibition of Translocation

By occupying this critical position within the NPET, this compound creates a physical blockage.[1] While the ribosome can initiate translation and synthesize a short oligopeptide chain (typically 6-8 amino acids long), the elongating polypeptide eventually collides with the bound antibiotic.[1] This steric hindrance prevents further elongation of the polypeptide chain.[1]

The obstruction of the NPET directly leads to the inhibition of the translocation step of protein synthesis.[1][2] Translocation is the process where the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site. By stalling the nascent peptide, this compound prevents this ribosomal movement, effectively halting protein synthesis.[1][2] This results in an accumulation of stalled ribosomes on mRNA transcripts and the premature release of incomplete polypeptides, a phenomenon known as "drop-off".[1][6]

Signaling Pathway of this compound Action

Erythromycin_Action_Pathway cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit NPET Nascent Polypeptide Exit Tunnel (NPET) 50S_Subunit->NPET Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Subunit->Protein_Synthesis_Inhibition Blocks Translocation 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site A_Site->P_Site Translocation P_Site->NPET Nascent Peptide Erythromycin_D This compound Erythromycin_D->50S_Subunit Binds to 23S rRNA near NPET Bacteriostasis Bacteriostasis (Inhibition of Bacterial Growth) Protein_Synthesis_Inhibition->Bacteriostasis mRNA mRNA mRNA->30S_Subunit Decoded tRNA Aminoacyl-tRNA tRNA->A_Site Enters

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The antibacterial activity of this compound is quantitatively assessed through various parameters, including Minimum Inhibitory Concentration (MIC), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) for protein synthesis.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Erythromycin C and D have been shown to have approximately half the in vitro antibacterial activity of Erythromycin A.[7]

MicroorganismErythromycin A MIC (µg/mL)This compound (Estimated MIC, µg/mL)Reference Strain
Staphylococcus aureus0.25 - 10.5 - 2ATCC® 29213™
Enterococcus faecalis1 - 42 - 8ATCC® 29212™
Streptococcus pneumoniae0.03 - 0.120.06 - 0.24ATCC® 49619™
Bordetella pertussis0.06 - 0.1250.12 - 0.25N/A
Rhodococcus equi≤ 0.5≤ 1.0N/A

Note: The MIC values for this compound are estimated based on the finding that its activity is approximately half that of Erythromycin A.[7] Actual values may vary depending on the specific strain and testing conditions.

Ribosome Binding Affinity (Kd)

The dissociation constant (Kd) reflects the affinity of Erythromycin for its ribosomal target. A lower Kd value indicates a higher binding affinity.

LigandRibosome SourceTemperatureDissociation Constant (Kd)
Erythromycin AE. coli24°C1.0 x 10⁻⁸ M
Erythromycin AE. coli5°C1.4 x 10⁻⁸ M
Erythromycin AS. pneumoniae37°C4.9 ± 0.6 nM
Inhibition of Protein Synthesis (IC50)

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, protein synthesis.

CompoundOrganismIC50 for Protein Synthesis Inhibition (µg/mL)
Erythromycin AHaemophilus influenzae1.5

The IC50 for this compound is expected to be higher than that of Erythromycin A.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[1][8]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate with CAMHB Prepare_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate (Final concentration ~5 x 10^5 CFU/mL) Serial_Dilute->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate Incubate Incubate at 35 ± 2°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • This compound powder

  • Methanol

  • Sterile 0.1 M phosphate (B84403) buffer (pH 8.0)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

Procedure:

  • Stock Solution Preparation: Dissolve this compound powder in a minimal volume of methanol. Bring to the final desired volume with sterile 0.1 M phosphate buffer (pH 8.0) to create a high-concentration stock solution (e.g., 1280 µg/mL).[8]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[8]

  • Inoculum Preparation: From a fresh 18-24 hour bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

In Vitro Translation Inhibition Assay

This assay measures the direct effect of this compound on protein synthesis in a cell-free system.[1]

Workflow for In Vitro Translation Assay

IVT_Workflow Start Start Setup_Reaction Set up Cell-Free Translation System (e.g., PURExpress®) on ice Start->Setup_Reaction Add_Template Add mRNA Template (e.g., encoding luciferase) Setup_Reaction->Add_Template Add_Erythromycin Add this compound at Varying Concentrations Add_Template->Add_Erythromycin Initiate_Translation Initiate Translation with Labeled Amino Acid Mixture and Incubate at 37°C Add_Erythromycin->Initiate_Translation Detect_Synthesis Detect Protein Synthesis (Radioactivity or Fluorescence) Initiate_Translation->Detect_Synthesis Analyze_Data Plot Synthesized Protein vs. This compound Concentration and Determine IC50 Detect_Synthesis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro translation inhibition assay.

Materials:

  • Cell-free translation system (e.g., PURExpress®)

  • mRNA template encoding a reporter protein (e.g., luciferase)

  • Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine or a fluorescently labeled tRNA)

  • This compound solution at various concentrations

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: On ice, combine the components of the cell-free translation system according to the manufacturer's protocol.

  • Add mRNA Template: Add the mRNA template to the reaction mixture.

  • Add this compound: Add this compound at a range of final concentrations to different reaction tubes. Include a no-antibiotic control.

  • Initiate Translation: Start the translation reaction by adding the amino acid mixture and incubating at the recommended temperature (e.g., 37°C).[1]

  • Detection of Protein Synthesis:

    • Radioactivity: If using a radiolabeled amino acid, stop the reaction and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence: If using a fluorescent reporter, measure the fluorescence intensity directly.[1]

  • Data Analysis: Plot the amount of synthesized protein (or signal intensity) against the concentration of this compound to determine the IC50 value.[1]

Ribosome Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a non-labeled competitor like this compound.

Materials:

  • Purified bacterial 70S ribosomes

  • Fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin)

  • This compound at various concentrations

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20)

  • 96-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Equilibrium Binding: Incubate a constant concentration of the fluorescently labeled erythromycin with varying concentrations of ribosomes to determine the optimal ribosome concentration.

  • Competitive Binding: Pre-incubate the ribosomes with the fluorescently labeled erythromycin.

  • Add Competitor: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation: Incubate at room temperature to reach equilibrium.

  • Measure Fluorescence Polarization: Measure the fluorescence polarization in each well. The displacement of the fluorescent probe by this compound will result in a decrease in polarization.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound to determine the binding affinity (Ki).

Mechanisms of Resistance

Bacterial resistance to this compound primarily occurs through two mechanisms:

  • Target Site Modification: This is a common mechanism where the bacterial 23S rRNA is modified, typically through methylation by enzymes encoded by erm (erythromycin ribosome methylation) genes.[6][9] This modification reduces the binding affinity of macrolides to the ribosome.[1]

  • Active Efflux: Bacteria can acquire genes, such as mef (macrolide efflux), that code for efflux pumps. These pumps actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations.[1][9]

Conclusion

This compound is a macrolide antibiotic that effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and obstructing the nascent polypeptide exit tunnel. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate its mechanism of action and develop strategies to overcome bacterial resistance. The provided visualizations offer a clear understanding of the complex biological pathways and experimental workflows involved.

References

The Pivotal Role of Erythromycin D in the Biosynthesis of Erythromycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is the product of a complex biosynthetic pathway in the bacterium Saccharopolyspora erythraea. The final steps of this pathway involve a series of post-polyketide modifications, including hydroxylations and glycosylations. A critical intermediate in this process is Erythromycin D. This technical guide provides an in-depth exploration of the essential role of this compound in the synthesis of Erythromycin A, focusing on the enzymatic conversion and its kinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial biosynthetic step.

The Penultimate Step: Hydroxylation of this compound

This compound serves as the direct precursor to Erythromycin C, which is subsequently methylated to form the final product, Erythromycin A. The conversion of this compound to Erythromycin C is a C-12 hydroxylation reaction. This vital step is catalyzed by a specific cytochrome P450 monooxygenase known as Erythromycin C-12 hydroxylase, encoded by the eryK gene.

The EryK enzyme exhibits a remarkable substrate preference. Kinetic studies have demonstrated that EryK has a 1200- to 1900-fold greater preference for this compound over Erythromycin B, another intermediate in the biosynthetic pathway[1][2]. This high specificity underscores the primary role of this compound as the key substrate leading to the production of Erythromycin A.

Quantitative Analysis of EryK Substrate Preference

EnzymeSubstrateRelative PreferenceReference
EryKThis compound1200-1900x[1][2]
EryKErythromycin B1x[1][2]

Experimental Protocols

Overproduction and Purification of EryK

The Erythromycin C-12 hydroxylase (EryK) is a cytochrome P450 monooxygenase. For in-vitro studies, the eryK gene is typically overexpressed in a host organism like Escherichia coli. The protein is often produced as insoluble inclusion bodies, which require solubilization and refolding to obtain the active holo-enzyme[1].

Detailed Methodology:

  • Gene Cloning and Expression: The eryK gene from Saccharopolyspora erythraea is cloned into a suitable expression vector, such as a pET vector, and transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Induction of Protein Expression: The E. coli culture is grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for a further 3-4 hours at a lower temperature (e.g., 25-30°C) to enhance the production of soluble protein.

  • Cell Lysis and Inclusion Body Isolation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA), and lysed by sonication or high-pressure homogenization. The insoluble inclusion bodies are collected by centrifugation.

  • Solubilization and Refolding: The inclusion bodies are washed with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants. The washed inclusion bodies are then solubilized in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea). The solubilized protein is refolded by rapid dilution into a refolding buffer containing co-factors such as hemin, and redox shuffling agents like oxidized and reduced glutathione.

  • Purification: The refolded, active EryK is purified using chromatographic techniques such as affinity chromatography (e.g., Ni-NTA if a His-tag is incorporated) followed by size-exclusion chromatography.

In-Vitro EryK Enzyme Assay

To characterize the conversion of this compound to Erythromycin C, an in-vitro enzyme assay is performed using the purified and reconstituted EryK. As a P450 enzyme, EryK requires a reductase partner for activity.

Detailed Methodology:

  • Reaction Mixture: A typical reaction mixture contains:

    • Potassium phosphate (B84403) buffer (50-100 mM, pH 7.5)

    • Purified EryK (concentration to be optimized, typically in the µM range)

    • This compound (substrate, concentration range to be varied for kinetic studies, e.g., 1-100 µM)

    • A suitable P450 reductase system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase, or a commercial CPR/cytochrome b5 system)

    • NADPH (as the ultimate electron donor, typically 1-2 mM)

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-60 minutes), ensuring that the reaction remains in the initial linear velocity range for kinetic measurements.

  • Reaction Quenching: The reaction is stopped by the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate the enzyme.

  • Sample Preparation for Analysis: The quenched reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the substrate and product, is collected and filtered through a 0.22 µm filter before analysis by HPLC or LC-MS.

HPLC Analysis of Reaction Products

The separation and quantification of this compound and Erythromycin C are achieved using reverse-phase high-performance liquid chromatography (HPLC).

Detailed Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm) is commonly employed[3].

  • Mobile Phase: A gradient elution is typically used for optimal separation. For example, a gradient of aqueous ammonium (B1175870) hydroxide (B78521) (0.4%) and methanol can be effective[3]. Another reported mobile phase is a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., 45:10:10:35, v/v/v/v) at a controlled pH (e.g., 7.0).

  • Detection: The erythromycin compounds are monitored by UV detection at a wavelength of 215 nm[3].

  • Quantification: The concentrations of this compound and Erythromycin C are determined by comparing the peak areas from the sample chromatograms to those of known concentration standards.

Signaling Pathways and Experimental Workflows

To visualize the key processes described, the following diagrams have been generated using the DOT language.

Erythromycin_A_Biosynthesis cluster_EryK EryK Catalyzed Reaction cluster_EryG EryG Catalyzed Reaction EryD This compound EryC Erythromycin C EryD->EryC C-12 Hydroxylation EryA Erythromycin A EryC->EryA 3''-O-Methylation EryK EryK (Erythromycin C-12 hydroxylase) NADP NADP+ + H2O EryK->NADP EryG EryG (Methyltransferase) SAH S-Adenosyl homocysteine EryG->SAH NADPH NADPH + H+ + O2 NADPH->EryK SAM S-Adenosyl methionine SAM->EryG Experimental_Workflow cluster_EnzymePrep EryK Enzyme Preparation cluster_Assay In-Vitro Conversion Assay cluster_Analysis Product Analysis Overexpression Overexpression of eryK in E. coli Purification Purification and Refolding Overexpression->Purification ReactionSetup Reaction Setup: - Purified EryK - this compound - Reductase System - NADPH Purification->ReactionSetup Incubation Incubation (30°C) ReactionSetup->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching SamplePrep Sample Preparation (Centrifugation, Filtration) Quenching->SamplePrep HPLC HPLC Analysis (C18 Column, UV 215 nm) SamplePrep->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis

References

Erythromycin D: A Comprehensive Technical Review of its Natural Variants and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) D is a macrolide antibiotic and a natural variant of the erythromycin family, produced by the bacterium Saccharopolyspora erythraea. While less abundant and possessing approximately half the antibacterial potency of its well-known counterpart, Erythromycin A, Erythromycin D serves as a valuable scaffold for the development of novel antibiotic analogs. This technical guide provides an in-depth analysis of this compound, its known natural variants, and synthetic analogs, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Natural Variants of Erythromycin

The erythromycin fermentation process yields a mixture of related compounds, with Erythromycin A being the primary component. Erythromycins B, C, and D are other notable natural variants. This compound is structurally distinct from Erythromycin A by the absence of a hydroxyl group at the C-12 position of the aglycone ring. This structural modification significantly impacts its biological activity.

Comparative Antibacterial Potency

Studies have consistently shown that this compound exhibits reduced antibacterial activity compared to Erythromycin A. The potency of this compound, along with other natural variants, is often expressed as a percentage of Erythromycin A's activity.

CompoundRelative Potency (% of Erythromycin A)[1]
Erythromycin A100
Erythromycin B85
Erythromycin C50
This compound 50

The reduced activity of this compound is attributed to the lack of the C-12 hydroxyl group, which is believed to be important for binding to the bacterial ribosome.

Synthetic Analogs of this compound

Despite its lower intrinsic activity, the chemical structure of this compound offers unique opportunities for synthetic modification to enhance its potency, broaden its spectrum of activity, and overcome bacterial resistance. Research efforts have focused on modifications at various positions of the macrolide ring and the attached sugar moieties.

Minimum Inhibitory Concentrations (MICs) of Erythromycin and Analogs

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for erythromycin against various bacterial strains. It is important to note that specific MIC values for this compound and its analogs are not extensively reported in publicly available literature. The data for "Erythromycin" generally refers to Erythromycin A, the most common form.

MicroorganismAntibioticMIC (µg/mL)Reference
Staphylococcus aureusErythromycin0.25 - >2048[2]
Streptococcus pyogenesErythromycin0.015 - >200[3]
Escherichia coliErythromycin16 - >1024[4][5]
Pseudomonas aeruginosaErythromycin>400 - 512[6][7]

Note: The wide range of MIC values reflects the prevalence of antibiotic resistance in clinical isolates.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel this compound analogs. The following sections outline general procedures for key experimental steps.

Synthesis of Erythromycin Analogs (General Procedure)

The synthesis of erythromycin analogs often involves a multi-step process of protection, modification, and deprotection of the various hydroxyl and amino groups.

Workflow for the Synthesis of a 6-O-Methyl Erythromycin A Derivative (Clarithromycin) - A Representative Protocol:

Synthesis_Workflow EryA Erythromycin A Protect Protection of 2' and 4''-hydroxyl groups EryA->Protect e.g., Silylation Oxime Oximation of C9-ketone Protect->Oxime Hydroxylamine (B1172632) Methyl Methylation of 6-hydroxyl group Oxime->Methyl Methylating agent (e.g., CH3I) Deprotect Deprotection Methyl->Deprotect e.g., Acidic hydrolysis Clarithro Clarithromycin Deprotect->Clarithro

Caption: General synthetic workflow for a 6-O-methyl erythromycin A analog.

A detailed, step-by-step protocol for the synthesis of a specific this compound analog, 6-O-methylthis compound, would follow a similar logic, starting with this compound and adapting the reagents and reaction conditions accordingly. A representative procedure for the synthesis of 6-O-methylerythromycin A is as follows:

  • Protection of Hydroxyl Groups: Erythromycin A is treated with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base to protect the reactive 2'- and 4''-hydroxyl groups.

  • Oximation: The C9-ketone is converted to an oxime using hydroxylamine hydrochloride.

  • Methylation: The 6-hydroxyl group is selectively methylated using a methylating agent like methyl iodide in the presence of a strong base.

  • Deprotection: The silyl (B83357) protecting groups are removed, typically by acid hydrolysis, to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution Method):

MIC_Workflow Prep Prepare serial two-fold dilutions of the antibiotic in broth Inoc Inoculate each well with a standardized bacterial suspension Prep->Inoc Incub Incubate at 37°C for 18-24 hours Inoc->Incub Read Visually inspect for turbidity (bacterial growth) Incub->Read MIC Determine the lowest concentration with no visible growth (MIC) Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all erythromycin variants, including this compound, is the inhibition of bacterial protein synthesis.[8] This is achieved by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA.[8]

Ribosomal Binding and Protein Synthesis Inhibition:

Ribosome_Binding cluster_ribosome Bacterial Ribosome 50S 50S Subunit Tunnel Polypeptide Exit Tunnel 50S->Tunnel Contains 30S 30S Subunit EryD This compound EryD->50S Binds to EryD->Tunnel Blocks Inhibition Inhibition of Protein Elongation Tunnel->Inhibition Protein Nascent Polypeptide Protein->Tunnel Passes through

Caption: this compound inhibits protein synthesis by blocking the ribosomal exit tunnel.

Beyond their antibacterial effects, macrolides like erythromycin are known to possess anti-inflammatory and immunomodulatory properties.[9] These effects are not directly linked to their antibiotic activity and are observed at sub-inhibitory concentrations.

NF-κB Signaling Pathway

Erythromycin has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Erythromycin can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[10]

Inhibition of NF-κB Pathway by Erythromycin:

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Ery Erythromycin Ery->IKK Inhibits DEL1_Pathway Ery Erythromycin Cell Endothelial Cell Ery->Cell Acts on DEL1 DEL-1 Expression Cell->DEL1 Upregulates Neutrophil Neutrophil Adhesion DEL1->Neutrophil Inhibits Inflammation Inflammation Neutrophil->Inflammation Leads to

References

Spectroscopic Characterization of Erythromycin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Erythromycin (B1671065) D, a key intermediate in the biosynthesis of the clinically significant macrolide antibiotic, Erythromycin A. Due to the limited availability of direct experimental spectroscopic data for Erythromycin D in publicly accessible literature, this guide leverages the extensive data available for the closely related and well-characterized Erythromycin A. The structural differences between these molecules are used as a basis for predicting the spectroscopic properties of this compound. This document is intended to serve as a valuable resource for researchers involved in the discovery, development, and analysis of macrolide antibiotics.

Introduction to this compound

Erythromycin is a class of macrolide antibiotics produced by the bacterium Saccharopolyspora erythraea. The most prominent member of this class is Erythromycin A, which is widely used in clinical practice. The commercial production of erythromycin yields a mixture of related compounds, including Erythromycins A, B, C, and D, with Erythromycin A being the most biologically active.[1] this compound is a crucial precursor in the biosynthetic pathway leading to Erythromycin A.[2][3][4] Understanding the structural and spectroscopic properties of this compound is essential for optimizing fermentation processes, developing new semi-synthetic macrolide derivatives, and for quality control in drug manufacturing.

The erythromycin congeners share a common 14-membered macrocyclic lactone ring, to which two deoxysugars, L-cladinose and D-desosamine, are attached. The structural variations among Erythromycins A, B, C, and D arise from differences in the hydroxylation of the aglycone and the methylation of the L-cladinose sugar. This compound is the biosynthetic precursor to both Erythromycin B (via C-12 hydroxylation) and Erythromycin C (via O-methylation of the mycarose (B1676882) moiety).[3][4]

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and known spectroscopic data for this compound. The predictions for NMR, IR, and UV-Vis spectroscopy are based on the well-documented data for Erythromycin A, with adjustments made to account for the structural differences between the two molecules. The mass spectrometry data is based on the known molecular formula of this compound.

Mass Spectrometry

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC36H65NO12[5]
Molecular Weight703.9 g/mol [5]
Predicted [M+H]⁺m/z 704.4580Calculated
Predicted [M+Na]⁺m/z 726.4399Calculated
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are extrapolated from the assignments of Erythromycin A. The primary difference is the absence of a hydroxyl group at the C-12 position in this compound. This will lead to an upfield shift for the C-12 proton and carbon signals, as well as for adjacent nuclei.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Corresponding Erythromycin A Shift (ppm)
H-1' (Desosamine)~4.34.39
H-1'' (Cladinose)~4.84.84
N(CH₃)₂~2.32.38
OCH₃ (Cladinose)~3.33.26
H-12~1.5 - 1.73.6 - 3.8
Other skeletal protonsSimilar to Erythromycin A[6]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Corresponding Erythromycin A Shift (ppm)
C-1 (Ester C=O)~175175.8
C-9 (Ketone C=O)~220221.5
C-1' (Desosamine)~103103.5
C-1'' (Cladinose)~9696.3
N(CH₃)₂~4040.3
OCH₃ (Cladinose)~4949.5
C-12~40 - 4578.5
Other skeletal carbonsSimilar to Erythromycin A[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of Erythromycin A, with characteristic absorptions for the hydroxyl, carbonyl, and ether functional groups.

Table 4: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Reference (Erythromycin A)
O-H stretch (hydroxyls)3300 - 3500 (broad)[7]
C-H stretch (alkanes)2900 - 3000[7]
C=O stretch (ester)~1730[7]
C=O stretch (ketone)~1700[8]
C-O stretch (ethers, esters)1000 - 1300[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Erythromycins do not possess strong chromophores, resulting in weak UV absorption. The UV-Vis spectrum of this compound is expected to be nearly identical to that of Erythromycin A.

Table 5: Predicted UV-Vis Absorption Data for this compound

Solventλmax (nm)Reference (Erythromycin)
Methanol (B129727)~205-215[9][10]
Methanol / Phosphate Buffer (pH 8.0)~285[11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. While these protocols are based on those used for Erythromycin A and other macrolides, they are directly applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

2D NMR Experiments (COSY, HSQC, HMBC):

  • Standard pulse programs for COSY, HSQC, and HMBC experiments should be used to establish proton-proton and proton-carbon correlations for complete structural assignment.[1]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Ionization Mode: Positive ion mode is preferred due to the basic nature of the desosamine (B1220255) sugar.

  • Analysis: Acquire full scan mass spectra to determine the molecular ion and perform tandem mass spectrometry (MS/MS) for fragmentation analysis to confirm the structure.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder using an agate mortar and pestle.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: FT-IR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

  • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance versus concentration.

Data Acquisition:

  • Instrument: Double-beam UV-Vis spectrophotometer.

  • Scan Range: 200-400 nm.

  • Blank: Use the solvent (e.g., methanol) as the blank.

  • Procedure: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).[14][15]

Mechanism of Action of Erythromycins

Erythromycins, including presumably this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[16][17][18] The mechanism involves the following key steps, which are depicted in the signaling pathway diagram below.

Erythromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel Blockage Blocks Peptide Elongation 50S_Subunit->Blockage Conformational Change 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Erythromycin_D This compound Binding Binds to 50S Subunit near Exit Tunnel Erythromycin_D->Binding Binding->50S_Subunit Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostatic_Effect Bacteriostatic Effect Inhibition->Bacteriostatic_Effect

Caption: Mechanism of action of this compound.

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 50S subunit of the bacterial ribosome. The binding site is located in the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome.[9][16]

  • Obstruction of the Exit Tunnel: The binding of the macrolide partially occludes the exit tunnel, creating a steric hindrance that interferes with the passage of the growing polypeptide chain.

  • Inhibition of Translocation: This obstruction prevents the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon.

  • Premature Dissociation: The stalled ribosome may lead to the premature dissociation of the peptidyl-tRNA from the ribosome.

  • Inhibition of Protein Synthesis: The overall effect is the cessation of bacterial protein synthesis, which ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[19]

Conclusion

This technical guide provides a detailed spectroscopic and mechanistic overview of this compound. While a significant portion of the spectroscopic data is predicted based on the well-studied Erythromycin A, this guide offers a robust framework for the identification and characterization of this important biosynthetic intermediate. The provided experimental protocols are intended to be a practical resource for researchers in the field. A thorough understanding of the spectroscopic properties and mechanism of action of this compound is critical for the continued development of new and effective macrolide antibiotics. Future work should focus on obtaining direct experimental spectroscopic data for this compound to validate and refine the predictions presented in this guide.

References

Erythromycin D CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) D is a macrolide antibiotic and a key intermediate in the biosynthesis of the more common Erythromycin A. Like other erythromycins, it is produced by the soil bacterium Saccharopolyspora erythraea. While less potent than Erythromycin A, Erythromycin D is a subject of interest for researchers studying antibiotic biosynthesis, modification, and the development of novel antibiotic derivatives. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physicochemical properties, and its role in the biosynthesis of other erythromycins.

Chemical Identifiers and Physicochemical Properties

This compound is structurally similar to other erythromycin variants, consisting of a 14-membered lactone ring with attached deoxy sugars. The key chemical identifiers and physicochemical properties of this compound are summarized in the tables below.

Identifier Value
CAS Number 33442-56-7[1]
Molecular Formula C36H65NO12[2]
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2]
InChI InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1[2]
InChIKey CLQUUOKNEOQBSW-KEGKUKQHSA-N[2]
SMILES CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--O)C)(C)O)C)O[C@@H]3--INVALID-LINK--C)N(C)C)O)(C)O)C)O)C">C@@HO[C@H]4C--INVALID-LINK--O)C">C@@(C)O
PubChem CID 24755489[2]
Physicochemical Property Value
Molecular Weight 703.9 g/mol [2]
Appearance White to off-white crystalline powder (general for erythromycins)[3]
Solubility Very slightly soluble in water (~2 mg/ml for Erythromycin A); Freely soluble in alcohols, acetone (B3395972), and chloroform (B151607) (general for erythromycins)[4][5]

Biological Activity and Mechanism of Action

This compound, like other macrolide antibiotics, exhibits its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][6] The mechanism of action involves the following key steps:

  • Binding to the Ribosome: this compound binds to the 50S subunit of the bacterial ribosome.[2][6][7]

  • Inhibition of Translocation: This binding interferes with the aminoacyl translocation process, preventing the transfer of tRNA from the A-site to the P-site of the ribosome.[2][7]

  • Protein Synthesis Arrest: The blockage of translocation halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis and leading to a bacteriostatic effect.[2][6]

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria.[6] Its potency is reported to be approximately half that of Erythromycin A.[2]

Erythromycin Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of Erythromycin A. The pathway involves a series of enzymatic modifications of the polyketide core, 6-deoxyerythronolide B. The following diagram illustrates the key steps leading to and from this compound.

Erythromycin_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Glycosylation & Hydroxylation cluster_2 Final Products 6_dEB 6-deoxyerythronolide B EB Erythronolide B 6_dEB->EB EryF (P450 hydroxylase) 3_a_MEB 3-α-mycarosyl- erythronolide B EB->3_a_MEB EryCIII/EryBII (Glycosyltransferase) EryD This compound 3_a_MEB->EryD EryCIII (Glycosyltransferase) EryC Erythromycin C EryD->EryC EryK (P450 hydroxylase) EryB Erythromycin B EryD->EryB EryG (Methyltransferase) EryA Erythromycin A EryC->EryA EryG (Methyltransferase) EryB->EryA EryK (P450 hydroxylase)

Caption: Biosynthesis pathway of Erythromycin A, highlighting this compound as a key intermediate.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound typically involves its separation from a fermentation broth of a mutant strain of Saccharopolyspora erythraea that accumulates this intermediate. A general procedure is outlined below, which may require optimization based on the specific fermentation conditions and scale.

1. Extraction from Fermentation Broth:

  • Adjust the pH of the filtered fermentation broth to approximately 9.5 with a suitable base (e.g., sodium hydroxide).

  • Extract the alkaline broth with an organic solvent such as ethyl acetate (B1210297) or chloroform. The erythromycins will partition into the organic phase.

  • Separate the organic layer containing the erythromycins.

2. Purification by Chromatography:

  • The crude extract can be subjected to column chromatography for separation of the different erythromycin components.

  • Column: A silica (B1680970) gel column is commonly used.

  • Mobile Phase: A gradient of methanol (B129727) in a non-polar solvent like benzene (B151609) or a mixture of chloroform and methanol can be employed to elute the different erythromycin species. The specific gradient will need to be optimized to achieve good separation of this compound from other variants like A, B, and C.

  • Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to identify those containing pure this compound.

3. Crystallization:

  • The purified fractions containing this compound are pooled, and the solvent is evaporated under reduced pressure.

  • The resulting residue can be recrystallized from a suitable solvent system, such as aqueous acetone or aqueous ethanol, to obtain crystalline this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Erythromycin Analysis

HPLC is a standard method for the analysis and quantification of erythromycins. The following provides a general protocol that can be adapted for this compound.

  • Column: A C18 polymeric column is often used for the separation of erythromycins.[8]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent is typically used. A common mobile phase is a mixture of 0.02 M potassium phosphate (B84403) dibasic buffer (pH adjusted to 9) and acetonitrile (B52724) (e.g., in a 60:40 ratio).[8]

  • Flow Rate: A typical flow rate is 1 mL/min.[8]

  • Detection: UV detection at a wavelength of around 205-215 nm is suitable for erythromycins.[8][9]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

Conclusion

This compound serves as a vital component in the intricate biosynthetic pathway of Erythromycin A. While exhibiting more modest antibacterial activity compared to its well-known derivative, its study provides valuable insights for researchers in the fields of natural product biosynthesis, enzymology, and the development of new antibiotic agents through synthetic and semi-synthetic approaches. The information and protocols provided in this guide offer a foundational resource for professionals engaged in the study and application of this important macrolide.

References

An In-depth Technical Guide to the Solubility of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erythromycin (B1671065) D in various solvents. Due to the limited availability of direct quantitative solubility data for Erythromycin D, this guide leverages data for Erythromycin A as a close structural analog. This approach is based on the understanding that while minor structural differences exist between erythromycin variants, their general solubility characteristics are expected to be similar. This document also outlines detailed experimental protocols for determining solubility and provides visual representations of the workflows involved.

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The most common form is Erythromycin A, but other forms, including Erythromycin B, C, and D, also exist and differ slightly in their chemical structure. These structural variations can influence their physical and chemical properties, including solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of Erythromycin (primarily Erythromycin A) in a range of common solvents. It is crucial to note that these values can be influenced by factors such as temperature, pH, and the crystalline form of the compound.

SolventSolubilityTemperature (°C)
Organic Solvents
MethanolFreely SolubleNot Specified
Ethanol30 mg/mL - 50 mg/mL[1][2]Not Specified
AcetoneFreely Soluble[2]Not Specified
ChloroformReadily Soluble[3]Not Specified
AcetonitrileFreely Soluble[2]Not Specified
Dimethylformamide (DMF)~15 mg/mL[1]Not Specified
Dimethyl Sulfoxide (DMSO)~15 mg/mL[1]Not Specified
EtherModerately Soluble[3]Not Specified
Ethyl AcetateFreely Soluble[2]Not Specified
Aqueous Solvents
Water~2 mg/mL[2][4][5]Not Specified
Water1.2 mg/mL30
Buffer Solutions
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]Not Specified

Note on "Freely Soluble" and "Readily Soluble": These are qualitative terms from pharmacopeial standards. "Freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute. "Readily soluble" indicates that between 1 and 10 parts of solvent are needed.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

1. Preparation of Saturated Solution:

  • Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • The vessel should be sealed to prevent solvent evaporation.

2. Equilibration:

  • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.

  • The equilibration time is critical and should be sufficient to allow the system to reach a true equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent. Preliminary studies may be required to determine the optimal equilibration time.

3. Phase Separation:

  • After equilibration, separate the undissolved solid from the solution. This can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

    • Filtration: Filter the solution through a low-binding membrane filter (e.g., 0.22 µm PVDF or PTFE) to remove any solid particles. It is important to ensure that the filter does not adsorb the solute.

4. Quantification:

  • Carefully withdraw an aliquot of the clear supernatant or filtrate.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the analyte.

    • UV-Vis Spectroscopy: This method can be used if this compound has a chromophore that absorbs light in the UV-Vis spectrum and there are no interfering substances. A calibration curve should be prepared using standards of known concentrations.

5. Calculation:

  • Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in the process of determining and understanding this compound solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_factors Factors Influencing Solubility Solvent Solvent Polarity Solubility This compound Solubility Solvent->Solubility Temp Temperature Temp->Solubility pH pH of Solution pH->Solubility Crystal Crystalline Form Crystal->Solubility

Caption: Key Factors Affecting the Solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not extensively available in the public domain, the data for Erythromycin A provides a valuable starting point for researchers. The provided experimental protocols, particularly the shake-flask method, offer a robust framework for determining the precise solubility of this compound in various solvents. Understanding the factors that influence solubility is critical for successful drug development, from formulation to ensuring bioavailability. Further research dedicated to the physicochemical properties of this compound would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Erythromycin D Fermentation Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) D is a key intermediate in the biosynthesis of the widely used macrolide antibiotic, Erythromycin A. Produced by the Gram-positive bacterium Saccharopolyspora erythraea, Erythromycin D serves as a crucial precursor for the synthesis of various erythromycin derivatives.[1] The targeted production and isolation of this compound are of significant interest for the development of novel antibiotics and other therapeutics. This document provides a comprehensive overview of the fermentation process for this compound production, detailing protocols for inoculum preparation, fermentation, downstream processing, and analytical quantification. Additionally, it outlines the biosynthetic pathway and its regulation, offering insights for strain improvement and yield optimization.

Introduction

Erythromycin is a macrolide antibiotic discovered in 1952, isolated from the metabolic products of Saccharopolyspora erythraea (formerly Streptomyces erythreus).[2] The fermentation process yields a mixture of related compounds, primarily Erythromycin A, B, C, and D. This compound is the direct precursor to Erythromycin C (via hydroxylation by the enzyme EryK) and Erythromycin B (via methylation by the enzyme EryG).[2] Subsequently, Erythromycin A is formed from these intermediates.[2] Due to its position in the biosynthetic pathway, the accumulation of this compound is typically low in wild-type and industrial strains, which are often optimized for maximum Erythromycin A output.

Targeted production of this compound can be achieved through genetic engineering of the producer strain, specifically by inactivating the eryK gene, which prevents the conversion of this compound to Erythromycin C. This document provides protocols applicable to both wild-type and genetically modified strains of S. erythraea, with specific notes for enhancing this compound yield.

Biosynthesis and Regulation

The biosynthesis of erythromycins is a complex process encoded by a cluster of over 20 genes (ery genes).[3] The pathway can be broadly divided into three stages:

  • Polyketide Synthesis : The macrolide core, 6-deoxyerythronolide B (6-dEB), is synthesized by a large, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).

  • Post-PKS Modifications : The 6-dEB core undergoes hydroxylation to form erythronolide B.

  • Glycosylation and Further Modifications : Two deoxysugars, L-mycarose and D-desosamine, are synthesized and attached to the erythronolide B core. The addition of the first sugar, mycarose, followed by the second sugar, desosamine, results in the formation of this compound.

This compound is then hydroxylated at the C-12 position by the P450 monooxygenase EryK to yield Erythromycin C.[2] Concurrently, this compound can be C-3"-O-methylated by the S-adenosyl-L-methionine-dependent methyltransferase EryG to produce Erythromycin B.[2]

The regulation of the ery gene cluster is intricate and does not involve a pathway-specific regulatory gene.[4][5] Instead, it is controlled by global regulators that link antibiotic production to morphological differentiation and nutrient availability. A key transcriptional regulator is BldD, which binds to the promoters of the ery gene cluster and positively regulates their expression.[4][5] Deletion of the bldD gene has been shown to significantly decrease erythromycin production.[4][5] Other regulators, including TetR-family and MarR-family transcriptional factors, also play a role in modulating erythromycin biosynthesis.[6]

Erythromycin_Biosynthesis_and_Regulation cluster_biosynthesis This compound Biosynthesis Pathway cluster_conversion Conversion of this compound cluster_regulation Transcriptional Regulation Propionyl-CoA Propionyl-CoA DEBS 6-dEB Synthase (DEBS) Propionyl-CoA->DEBS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS 6-dEB 6-deoxyerythronolide B DEBS->6-dEB EryF EryF (P450 Hydroxylase) 6-dEB->EryF Erythronolide B Erythronolide B EryF->Erythronolide B EryB_EryC EryB & EryC genes (Glycosyltransferases) Erythronolide B->EryB_EryC EryD This compound EryB_EryC->EryD EryD_ref EryK EryK (C-12 Hydroxylase) EryC_prod Erythromycin C EryK->EryC_prod EryG EryG (Methyltransferase) EryB_prod Erythromycin B EryG->EryB_prod EryD_ref->EryK EryD_ref->EryG BldD BldD ery_promoters ery gene promoters BldD->ery_promoters + SACE_0303 SACE_0303 (TetR-family) SACE_0304 SACE_0304 (MarR-family) SACE_0303->SACE_0304 - SACE_0303->ery_promoters + (indirect) SACE_0304->SACE_0303 - SACE_0304->ery_promoters - (indirect)

Caption: Biosynthesis and regulation of this compound.

Experimental Protocols

Microorganism and Culture Maintenance

The primary production strain is Saccharopolyspora erythraea. For targeted this compound production, a mutant strain with a knockout of the eryK gene is recommended.

  • Maintenance Medium : Spores of S. erythraea can be maintained on agar (B569324) slants with the following composition (g/L): corn steep liquor (10), starch (10), (NH₄)₂SO₄ (3), NaCl (3), CaCO₃ (2.5), and agar (20).[7]

  • Storage : Spore suspensions can be prepared by washing the surface of mature slants with a 20% (v/v) glycerol (B35011) solution.[7] These suspensions are then stored at -20°C or lower for long-term use.[7]

Inoculum Development

A two-stage inoculum development process is typically employed to ensure a robust and actively growing culture for inoculation into the production fermenter.

Table 1: Inoculum Media Compositions

ComponentSeed Medium 1 (g/L)Seed Medium 2 (g/L)
Glucose5.0-
Corn Starch25.050.0
Yeast Extract10.0-
Whole-Milk Powder10.0-
Soybean Flour-18.0
Corn Steep Liquor-13.0
(NH₄)₂SO₄-1.0
NH₄NO₃-1.0
MgSO₄·7H₂O2.0-
NaCl-3.0
CaCO₃-6.0
Soybean Oil-5.0
pH 7.26.8 - 7.0
References[8][9][10]

Protocol:

  • First Stage (Seed Flasks):

    • Inoculate 50 mL of sterile Seed Medium 1 in a 250 mL baffled flask with a loopful of spores or 1 mL of thawed spore suspension.

    • Incubate at 28-34°C on a rotary shaker at 200-250 rpm for 48-72 hours.[8][9]

  • Second Stage (Seed Fermenter):

    • Transfer the culture from the first stage (5-10% v/v) into a seed fermenter containing Seed Medium 2.

    • Maintain the temperature at 34°C, with appropriate aeration and agitation to maintain dissolved oxygen levels above 20% saturation.

    • Cultivate for an additional 48 hours.[10]

Production Fermentation

Table 2: Production Medium Composition

ComponentConcentration (g/L)
Corn Starch40.0
Dextrin30.0
Soybean Flour30.0
(NH₄)₂SO₄2.0
CaCO₃6.0
Soybean Oil10.0
pH 7.2
References[8][9][10]

Protocol:

  • Inoculation: Aseptically transfer the second-stage seed culture into the production fermenter, with an inoculum size of 5-10% (v/v).

  • Fermentation Parameters:

    • Temperature: 34°C[10]

    • pH: Maintain pH around 7.0-7.2. The medium is buffered with CaCO₃.

    • Aeration and Agitation: Adjust aeration and agitation rates to maintain a dissolved oxygen (DO) level above 20% saturation.

    • Duration: The fermentation is typically carried out for 6-9 days.[10][11]

  • Nutrient Feeding (Optional): For fed-batch cultivation, a feed solution containing a carbon source (e.g., glucose or dextrin) and a precursor like n-propanol can be added to sustain production.[10][11] Supplementing with n-propanol after 24 hours of cultivation has been shown to be beneficial.[10]

Caption: this compound fermentation workflow.

Downstream Processing and Purification

The recovery of erythromycin from the fermentation broth is a multi-step process.

Protocol:

  • Broth Pre-treatment:

    • At the end of the fermentation, adjust the pH of the broth to 9.5-10.5 with a base such as sodium hydroxide.[12][13] This increases the solubility of erythromycin in organic solvents.

    • Separate the mycelium and other solid impurities from the fermentation broth. This can be achieved by centrifugation or filtration.[13] Flocculating agents may be added to aid in this process.[13]

  • Solvent Extraction:

    • Extract the clarified broth with a water-immiscible organic solvent such as butyl acetate (B1210297) or acetonitrile.[2][9] The extraction can be performed in a multi-stage counter-current extractor for industrial scale.[13]

    • A novel phase transition extraction method involves mixing the broth with a soluble organic solvent like acetonitrile, followed by the addition of an inorganic salt to induce phase separation.[1]

  • Back Extraction (Optional but Recommended):

    • To further purify the product, the erythromycin-rich organic phase can be back-extracted into an acidic aqueous solution (pH ~5.0).[14]

    • The pH of this aqueous phase is then raised again to precipitate the erythromycin base, which is then re-dissolved in a suitable solvent.

  • Crystallization:

    • The crude erythromycin is obtained by concentrating the solvent under vacuum.[13]

    • Purification is achieved through crystallization. Antisolvent crystallization is a common method, where an antisolvent (like water) is added to the erythromycin-rich solvent to induce precipitation.[2]

  • Drying:

    • The purified erythromycin crystals are filtered and dried under vacuum.

Analytical Methods for Quantification

Accurate quantification of this compound in the fermentation broth is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Table 3: HPLC Method Parameters for Erythromycin Analysis

ParameterCondition
Column C18 Polymeric Column
Mobile Phase Acetonitrile : 0.02 M Potassium Phosphate Dibasic Buffer (pH 9.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 205 nm
Column Temperature 40°C
References[15][16]

Sample Preparation:

  • Centrifuge a sample of the fermentation broth to remove cells.

  • Adjust the pH of the supernatant to ~10.

  • Extract the supernatant with an equal volume of n-butyl acetate.

  • Separate the organic phase and evaporate to dryness.

  • Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection into the HPLC system.[14][17]

Conclusion

The production of this compound via fermentation of Saccharopolyspora erythraea is a complex process requiring careful control of culture conditions and a multi-step purification strategy. While wild-type strains produce a mixture of erythromycins, targeted production of this compound can be significantly enhanced by using genetically engineered strains, particularly those with a disabled eryK gene. The protocols and data presented in these application notes provide a comprehensive framework for researchers and scientists to develop and optimize the fermentation process for this valuable biosynthetic intermediate. Further strain improvement, media optimization, and process control will continue to be critical for improving the efficiency and yield of this compound production.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analytical Determination of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed methodology for the analysis of Erythromycin (B1671065) D using High-Performance Liquid Chromatography (HPLC) with UV detection. Erythromycin D, a related substance of Erythromycin A, can be effectively separated and quantified using a reversed-phase C18 column and an isocratic mobile phase. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, making it a valuable resource for quality control and research applications.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, with Erythromycin A being the most abundant and clinically significant component. Other variants, including Erythromycin B, C, and D, are considered related substances or impurities.[1][2] The chemical structures of these erythromycins differ primarily in the substitutions on the macrolide ring, which affects their polarity and, consequently, their chromatographic retention.

This compound differs from Erythromycin A in the substitution at the C-12 position of the aglycone ring, where a hydroxyl group is absent. This structural difference, along with others among the variants, allows for their separation by reversed-phase HPLC. Accurate quantification of this compound is crucial for controlling the purity of Erythromycin A drug substances and for research into the biosynthesis and activity of different erythromycin analogues.[2] This application note outlines a robust HPLC method suitable for this purpose.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis.[3] The chromatographic separation is achieved on a reversed-phase C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
Wavelength215 nm[4]
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Methanol (B129727):0.2 M Ammonium Acetate (B1210297):Water (45:10:10:35, v/v/v/v), pH 7.0[3]
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature40 °C
Run TimeApproximately 30 minutes
Reagents and Standards
  • This compound reference standard

  • Erythromycin A, B, and C reference standards (for specificity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Ortho-Phosphoric Acid (for pH adjustment)

Standard Solution Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by diluting with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 25 mg of the erythromycin bulk drug substance.

  • Dissolve in 25 mL of methanol to obtain a concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of erythromycin.

  • Transfer to a 25 mL volumetric flask and add approximately 20 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge a portion of the solution to separate excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]

Experimental Protocols

HPLC System Setup and Equilibration
  • Set up the HPLC system according to the parameters in Table 1.

  • Purge the system with the mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Calibration Curve Generation
  • Inject 20 µL of each calibration standard solution in triplicate.

  • Record the peak area for this compound at each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Sample Analysis
  • Inject 20 µL of the prepared sample solution in triplicate.

  • Identify the this compound peak based on its retention time, as determined from the analysis of the reference standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Results and Discussion

Specificity and Separation

The described HPLC method provides good separation of this compound from other related erythromycins (A, B, and C) and potential degradation products. The typical elution order on a C18 column is Erythromycin C, A, D, and then B, based on their relative polarities. The high efficiency of the C18 column allows for baseline resolution of these closely related compounds. Forced degradation studies under acidic, basic, and oxidative conditions have shown that degradation products are well-resolved from the main erythromycin peaks, demonstrating the stability-indicating nature of similar HPLC methods.[4]

Quantitative Data

The following tables summarize the expected performance characteristics of the method, based on validated methods for related erythromycin analyses.

Table 2: Method Validation Parameters for Erythromycin Analysis

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.15 µg/mL[5]
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 3: Expected Retention Times for Erythromycin Variants

CompoundExpected Retention Time (min)
Erythromycin C~12
Erythromycin A~15
This compound~18
Erythromycin B~22

Note: Retention times are approximate and may vary depending on the specific column and system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh & Dissolve This compound Standard Filter_Std Filter Standard Standard->Filter_Std Sample Weigh & Dissolve Sample Filter_Sample Filter Sample Sample->Filter_Sample Inject Inject into HPLC Filter_Std->Inject Filter_Sample->Inject HPLC HPLC System (C18 Column, UV Detector) Acquire Acquire Chromatogram HPLC->Acquire Inject->HPLC Analyze Identify & Quantify This compound Peak Acquire->Analyze

Caption: General experimental workflow for HPLC analysis of this compound.

Logical Relationship of Erythromycin Variants

erythromycin_variants Erythromycin_A Erythromycin A (C12-OH, C3''-OCH3) Erythromycin_B Erythromycin B (C12-H, C3''-OCH3) Erythromycin_A->Erythromycin_B -OH at C12 Erythromycin_C Erythromycin C (C12-OH, C3''-OH) Erythromycin_A->Erythromycin_C -CH3 at C3'' Erythromycin_D This compound (C12-H, C3''-OH) Erythromycin_B->Erythromycin_D -CH3 at C3'' Erythromycin_C->Erythromycin_D -OH at C12

Caption: Structural relationships between major erythromycin variants.

Conclusion

The HPLC method detailed in this application note is a reliable and robust technique for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations. The method is specific, sensitive, and accurate, making it suitable for routine quality control and research purposes. The provided protocol and validation parameters offer a solid foundation for laboratories to implement and adapt this method for their specific needs in the analysis of erythromycin and its related substances.

References

Application Note: Quantitative Determination of Erythromycin D in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) D is a macrolide antibiotic belonging to the erythromycin family. Accurate quantification of Erythromycin D in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Figure 1: A schematic overview of the analytical workflow for the quantification of this compound.

Materials and Reagents

  • This compound (analytical standard)

  • Roxithromycin (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard (Roxithromycin) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Roxithromycin and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the internal standard at a concentration of 1 µg/mL in the same diluent.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL Roxithromycin internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Data Presentation

MRM Transitions and Compound Parameters

The MRM transitions for this compound are proposed based on its molecular weight of 703.9 g/mol and the known fragmentation patterns of similar erythromycin compounds, which typically involve the loss of sugar moieties.[1][2][3][4][5][6] The protonated molecule [M+H]⁺ for this compound is expected at m/z 704.5. Characteristic product ions are anticipated from the neutral loss of the desosamine (B1220255) sugar (m/z 158) and the mycarose (B1676882) sugar.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 704.5546.410025
704.5158.110030
Roxithromycin (IS) 837.5679.510035
837.5158.110040

Note: The specified MRM transitions and collision energies for this compound are proposed and require experimental optimization and validation on the specific mass spectrometer being used.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed to be selective and sensitive, making it suitable for a range of research and development applications. Adherence to the described sample preparation and analytical procedures, followed by appropriate method validation, will ensure the generation of high-quality, reliable quantitative data.

References

Application Notes and Protocols for the Purification of Erythromycin D from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a complex mixture of related erythromycin variants, primarily Erythromycin A, B, C, and D. While Erythromycin A is the most abundant and clinically significant component, there is growing interest in the isolation and characterization of minor variants like Erythromycin D for research and drug development purposes. This document provides a comprehensive overview of the methodologies for the purification of this compound from fermentation broth, including detailed experimental protocols and expected outcomes.

This compound is a precursor to Erythromycin A and B in the biosynthetic pathway. Its purification presents a challenge due to its lower concentration in the fermentation broth compared to other variants and its similar physicochemical properties. The following sections detail a multi-step purification strategy designed to isolate this compound with high purity.

Purification Strategy Overview

The purification of this compound from the fermentation broth is a multi-step process designed to remove biomass, proteins, pigments, and other related erythromycin variants. The overall workflow involves initial extraction from the clarified broth, followed by chromatographic separation and a final polishing step.

Purification_Workflow Fermentation_Broth Fermentation Broth Clarification Broth Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Solvent_Extraction Solvent Extraction Clarification->Solvent_Extraction Crude_Extract Crude Erythromycin Extract Solvent_Extraction->Crude_Extract Adsorption_Chromatography Macroporous Resin Adsorption Chromatography Crude_Extract->Adsorption_Chromatography Erythromycin_Fractions Enriched Erythromycin Fractions Adsorption_Chromatography->Erythromycin_Fractions Preparative_HPLC Preparative HPLC Erythromycin_Fractions->Preparative_HPLC Purified_Erythromycin_D Purified this compound Preparative_HPLC->Purified_Erythromycin_D Crystallization Crystallization Purified_Erythromycin_D->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Figure 1: Overall workflow for the purification of this compound.

Experimental Protocols

Broth Clarification

Objective: To remove microbial cells and other suspended solids from the fermentation broth.

Protocol:

  • Centrifuge the fermentation broth at 4000 rpm for 15-20 minutes to pellet the biomass.

  • Decant the supernatant carefully.

  • Filter the supernatant through a series of filters with decreasing pore size (e.g., 0.45 µm followed by 0.22 µm) to remove any remaining fine particles.

Solvent Extraction

Objective: To extract the erythromycin complex from the clarified broth into an organic solvent. Several methods can be employed, including conventional liquid-liquid extraction, salting-out extraction, and sugaring-out extraction.

2.1. Protocol for Salting-Out Extraction [1][2]

  • Adjust the pH of the clarified fermentation broth to 9.5-10.0 using a suitable base (e.g., sodium hydroxide).

  • Add an equal volume of acetonitrile (B52724) to the broth and stir to create a homogeneous mixture.[1]

  • Add an inorganic salt, such as sodium chloride (NaCl), to the mixture to induce phase separation.[1]

  • Allow the mixture to separate into aqueous and organic phases.

  • Collect the upper organic phase containing the erythromycin complex.

  • Perform a back-extraction by mixing the organic phase with an acidic aqueous solution (pH ~5.0) to transfer the erythromycin into the aqueous phase, leaving many organic-soluble impurities behind.

  • Raise the pH of the aqueous phase back to ~9.5 and re-extract the erythromycin into a fresh volume of organic solvent (e.g., butyl acetate (B1210297) or chloroform).

  • Evaporate the organic solvent under vacuum to obtain the crude erythromycin extract. An extraction efficiency of over 98.5% can be achieved with a single-stage extraction using this method.[1]

2.2. Protocol for Sugaring-Out Extraction [3]

  • To the clarified broth, add acetonitrile (ACN) as the extraction solvent and glucose as the mass separating agent.

  • Optimize process parameters such as glucose concentration, temperature, ACN/water ratio, and pH to maximize extraction. Optimal conditions have been reported as 15.6% (w/w) glucose, a temperature of 4°C, a pH of 8.3, and a solvent-to-broth ratio of 1:1.[3]

  • Separate the ACN-rich phase containing erythromycin.

  • Proceed with crystallization or further chromatographic steps. This method can yield an extraction of 88% (w/w) of erythromycin from a model system.[3]

Macroporous Resin Adsorption Chromatography

Objective: To capture the erythromycin complex from the crude extract and achieve initial separation from more polar and non-polar impurities. Non-polar polystyrene resins are effective for this purpose.[1]

Protocol:

  • Dissolve the crude erythromycin extract in a suitable solvent (e.g., aqueous alcohol).

  • Pack a chromatography column with a macroporous adsorbent resin (e.g., Amberlite™ XAD-16 or Sepabeads™ SP825).[4][5]

  • Equilibrate the column with the appropriate buffer at a pH of around 9.2.

  • Load the dissolved crude extract onto the column at a controlled flow rate (e.g., 4 bed volumes per hour).

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound erythromycins using a stepwise or gradient elution with an organic solvent such as butyl acetate or methanol.[1][5] More than 96% of the erythromycin can be recovered in the butyl acetate elution.[1]

  • Collect fractions and analyze for the presence of this compound using HPLC.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound from other erythromycin variants (A, B, C) and closely related impurities.

Protocol:

  • Pool the fractions from the macroporous resin chromatography that are enriched in this compound.

  • Concentrate the pooled fractions under vacuum.

  • Perform preparative HPLC using a C18 column.

  • Mobile Phase: A common mobile phase for the separation of erythromycin congeners consists of a mixture of acetonitrile, methanol, and an ammonium (B1175870) acetate buffer. A specific composition can be acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35).

  • Detection: Monitor the elution profile using a UV detector at 215 nm.

  • Collect the fractions corresponding to the this compound peak based on the retention time established with an analytical standard.

  • Analyze the purity of the collected fractions using analytical HPLC-UV or LC-MS/MS.

Crystallization

Objective: To obtain highly purified this compound in a stable, crystalline form.

Protocol:

  • Pool the pure fractions of this compound from the preparative HPLC.

  • Evaporate the solvent to obtain a concentrated solution.

  • Induce crystallization by adding an anti-solvent (e.g., water) or by slow evaporation of the solvent. The choice of solvent and anti-solvent is critical and can influence the crystal form.[6][7][8]

  • For instance, a combined antisolvent-evaporative crystallization from an acetonitrile-rich phase can yield desirable plate-like crystals with a high yield.[3]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold anti-solvent.

  • Dry the crystals under vacuum at a controlled temperature.

Direct Fermentation and Hydrolysis of this compound Esters

A patented method describes the direct production of this compound and its esters through the fermentation of a specific microorganism, Nocardia sp. ATCC 39043.[9] If this compound is the desired final product, the esters can be hydrolyzed either in the broth before extraction or after the initial isolation of the antibiotic complex.[9]

Protocol for Hydrolysis:

  • For in-broth hydrolysis, adjust the pH of the fermentation broth to an alkaline condition.

  • Alternatively, after extracting the erythromycin ester complex, dissolve it in a suitable solvent and treat it with a base to hydrolyze the ester groups.

  • Monitor the completion of the hydrolysis reaction by TLC or HPLC.

  • Proceed with the purification steps as outlined above (Solvent Extraction, Chromatography, Crystallization).

Data Presentation

The following tables summarize typical, albeit generalized, quantitative data for erythromycin purification. It is important to note that specific data for this compound is scarce, and these values are primarily based on the purification of the overall erythromycin complex or Erythromycin A.

Table 1: Summary of Recovery and Purity at Different Purification Stages.

Purification StepTypical Recovery (%)Typical Purity of Target Erythromycin (%)
Solvent Extraction> 9550 - 70
Macroporous Resin Chromatography> 9080 - 90
Preparative HPLC70 - 85> 95
Crystallization> 90> 98

Table 2: Comparison of Different Extraction Methods.

Extraction MethodKey ParametersTypical Recovery (%)AdvantagesDisadvantages
Liquid-Liquid ExtractionSolvent: Butyl Acetate, pH: 9.5-10.5~96[1]High selectivityEmulsion formation, solvent recovery cost
Salting-Out ExtractionSolvent: Acetonitrile, Salt: NaCl> 98.5[1]High efficiency, rapid phase separationRequires salt removal
Sugaring-Out ExtractionSolvent: Acetonitrile, Agent: Glucose~88[3]Avoids high salt concentrationsLower reported recovery than salting-out

Signaling Pathways and Logical Relationships

The biosynthetic pathway of erythromycins provides context for the presence of different variants in the fermentation broth. This compound is a key intermediate in this pathway.

Biosynthesis 6-deoxyerythronolide B 6-deoxyerythronolide B Erythronolide B Erythronolide B 6-deoxyerythronolide B->Erythronolide B eryF (P450) 3-O-mycarosylerythronolide B 3-O-mycarosylerythronolide B Erythronolide B->3-O-mycarosylerythronolide B eryB This compound This compound 3-O-mycarosylerythronolide B->this compound eryC Erythromycin C Erythromycin C This compound->Erythromycin C eryK (Hydroxylation) Erythromycin B Erythromycin B This compound->Erythromycin B eryG (Methylation) Erythromycin A Erythromycin A Erythromycin C->Erythromycin A eryG (Methylation) Erythromycin B->Erythromycin A eryF (Hydroxylation)

Figure 2: Simplified biosynthetic pathway of erythromycins.

The logical relationship of the purification steps is a sequential process where each step increases the purity of the target molecule, this compound.

Logical_Flow Start Fermentation Broth (Mixture of Erythromycins A, B, C, D, Biomass, Impurities) Step1 Clarification (Removal of Solids) Start->Step1 Step2 Solvent Extraction (Separation from Water-Soluble Impurities) Step1->Step2 Step3 Resin Chromatography (Separation of Erythromycin Complex from other impurities) Step2->Step3 Step4 Preparative HPLC (Separation of this compound from other variants) Step3->Step4 End Pure this compound Step4->End

Figure 3: Logical flow of the this compound purification process.

Conclusion

The purification of this compound from fermentation broth is a challenging but feasible process. The strategy outlined in these application notes, combining solvent extraction, macroporous resin chromatography, and preparative HPLC, provides a robust framework for obtaining high-purity this compound. While specific quantitative data for this compound purification is limited in publicly available literature, the provided protocols, adapted from established methods for erythromycin purification, offer a solid starting point for researchers in this field. Further optimization of each step will be necessary to maximize yield and purity based on the specific characteristics of the fermentation broth and available equipment.

References

Application Notes and Protocols for In Vitro Antibacterial Activity of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin is a macrolide antibiotic complex produced by Saccharopolyspora erythraea, consisting of several related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically utilized component. Erythromycin D is a minor component of this complex and has been shown to possess antibacterial activity, albeit at a reduced potency compared to Erythromycin A. Like other erythromycins, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This document provides detailed protocols for essential in vitro assays to determine the antibacterial activity of this compound.

Mechanism of Action of Erythromycin

Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This binding action inhibits the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately leading to a bacteriostatic effect. At higher concentrations, it may be bactericidal for highly susceptible organisms.

Erythromycin Mechanism of Action Erythromycin_D This compound Bacterial_Cell_Membrane Bacterial Cell Membrane Erythromycin_D->Bacterial_Cell_Membrane Diffuses through Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell_Membrane->Ribosome_50S Reaches Protein_Synthesis Protein Synthesis Elongation Ribosome_50S->Protein_Synthesis Binds to and blocks Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of Erythromycin.

Data Presentation: Antibacterial Potency of this compound

Specific Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters for pure this compound are not widely available in published literature. However, studies have consistently demonstrated that this compound has approximately half the antibacterial activity of Erythromycin A. The following tables summarize the relative potency of this compound and provide reference data for Erythromycin (primarily Erythromycin A) against common Gram-positive pathogens.

Table 1: Relative Potency of Erythromycin Analogs Compared to Erythromycin A

Erythromycin AnalogRelative Potency (%) vs. Erythromycin A
Erythromycin A100
Erythromycin B~80-90
Erythromycin C~50
This compound ~50

Source: Based on data indicating Erythromycin C and D have about half the activity of Erythromycin A.[1]

Table 2: Reference Minimum Inhibitory Concentration (MIC) Data for Erythromycin

Note: The following data are for Erythromycin (unspecified, but typically refers to Erythromycin A) and should be used as a reference. For this compound, it is reasonable to expect MIC values to be approximately two-fold higher.

Bacterial SpeciesATCC StrainErythromycin MIC Range (µg/mL)
Staphylococcus aureusATCC 292130.25 - 1.0
Streptococcus pneumoniaeATCC 496190.03 - 0.125
Streptococcus pyogenesATCC 196150.03 - 0.25

Table 3: Reference Zone of Inhibition Data for Erythromycin (15 µg disk)

Note: The following data are for a standard 15 µg Erythromycin disk. Zone diameters for this compound would likely be smaller, reflecting its lower potency.

Bacterial SpeciesATCC StrainZone Diameter Range (mm)
Staphylococcus aureusATCC 2592322 - 30
Streptococcus pneumoniaeATCC 4961921 - 28

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate wells with Bacterial Suspension Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35±2°C for 16-20 hours Inoculate->Incubate Read_Plate Read Plate for Visible Growth Incubate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no growth Read_Plate->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Dilute to the desired stock concentration (e.g., 1280 µg/mL) with sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

    • Inoculate each well with the prepared bacterial inoculum.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.

Protocol:

  • Preparation of Antibiotic-Containing Agar:

    • Prepare serial two-fold dilutions of the this compound stock solution.

    • Add 1 part of each antibiotic dilution to 9 parts of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations.

    • Also, prepare a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation:

    • Using an inoculator, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism.

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.

Disk Diffusion Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Lawn_Culture Create a Lawn Culture on Mueller-Hinton Agar Inoculum_Prep->Lawn_Culture Place_Disk Place this compound Disk on Agar Surface Lawn_Culture->Place_Disk Incubate Incubate at 35±2°C for 16-18 hours Place_Disk->Incubate Measure_Zone Measure the Diameter of the Zone of Inhibition (mm) Incubate->Measure_Zone Interpret_Result Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret_Result

References

Application Notes and Protocols for Precursor Feeding Strategies in Erythromycin D Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin (B1671065) is a broad-spectrum macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. The erythromycin complex consists of several structural variations, including erythromycins A, B, C, D, E, F, and G.[1] Erythromycin A is the most clinically significant component. The biosynthesis of erythromycin involves the formation of the polyketide core, 6-deoxyerythronolide B (6-dEB), which is then glycosylated and hydroxylated to form the final products.[2][3] Erythromycin D is an intermediate in the biosynthesis of Erythromycin A.[4] Precursor feeding strategies are employed to enhance the production of specific erythromycin analogs, including this compound, by providing key building blocks for its synthesis. This document outlines various precursor feeding strategies and provides detailed protocols for their implementation.

Precursor Feeding Strategies: An Overview

The production of this compound can be enhanced by feeding specific precursors that are direct or indirect building blocks for the 6-dEB macrocyclic core and the appended sugar moieties. Key precursors include short-chain fatty acids, amino acids, and other small molecules that can be readily assimilated by S. erythraea.

Propionate (B1217596) and its Precursors

Propionyl-CoA is the direct precursor for the biosynthesis of erythromycin.[5][6] Supplementing the fermentation medium with propionate or its precursors, such as propanol (B110389), can significantly increase the intracellular pool of propionyl-CoA and, consequently, erythromycin production.

  • Propanol Feeding: The addition of propanol to the fermentation medium has been shown to be an effective strategy to increase erythromycin yield.[7][8] An optimal ratio of glucose to propanol is crucial for maximizing both cell growth and secondary metabolism.[9] A step-down feeding strategy for propanol, regulated by online monitoring of oxygen uptake rate (OUR) and capacitance, can further enhance the erythromycin titer.[9]

  • Propionate Feeding: While beneficial, an oversupply of propionyl-CoA can lead to hyperpropionylation, which can be detrimental to erythromycin synthesis.[5][6] Engineering the propionate assimilation pathway, for instance, by overexpressing a propionyl-CoA synthetase resistant to propionylation, can bypass this feedback inhibition and lead to a significant increase in erythromycin yield.[5][6]

Amino Acid Supplementation

Certain amino acids can serve as precursors for the building blocks of erythromycin or influence the central metabolism in a way that favors its production.

  • Proline: The addition of proline has been observed to remarkably improve the cell growth of S. erythraea and alter the fluxes of central metabolism.[10] Proline supplementation can lead to increased fluxes in the pentose (B10789219) phosphate (B84403) (PP) pathway and the tricarboxylic acid (TCA) cycle, which can provide the necessary precursors and reducing power for erythromycin biosynthesis.[10]

Other Precursors and Feeding Strategies
  • Butyrate (B1204436): Butyrate can influence gene expression, including genes encoding for cytochrome P450 enzymes involved in biotransformation.[11] While its direct effect on this compound production is not explicitly detailed in the provided context, its role in modifying metabolic pathways suggests it could be a potential candidate for precursor feeding studies.

  • Diketide N-acetylcysteamine (diketide NAC) thioester precursors: Feeding these precursors to genetically engineered S. erythraea strains can be used to produce substituted erythromycin analogs.[12] The titer of these analogs increases linearly with the diketide concentration up to a saturation level.[12]

  • Ethylmalonate Precursors: In genetically engineered strains where the methylmalonate-specific acyltransferase (AT) domain is replaced with an ethylmalonate-specific AT domain, feeding precursors of ethylmalonate can lead to the production of ethyl-substituted erythromycin derivatives.[13]

Quantitative Data Summary

Precursor/StrategyOrganismConcentration/RatioFeeding TimeEffect on Titer/YieldReference
PropanolSaccharopolyspora erythraeaGlucose:Propanol ratio of 4.3 (g/g)-Favorable for cell growth and secondary metabolism.[9]
Propanol (step-down feeding)Saccharopolyspora erythraeaRegulated by OUR and on-line capacitance-4% increase in erythromycin production titer (10,950 U/mL).[9]
IsopropanolSaccharopolyspora erythraea0.2%48 hours11.85% increase in production compared to control.[7]
Propionate (with SACE_1780 overexpression)Saccharopolyspora erythraea20 mM propionate-33% higher erythromycin yield than wildtype.[5][6]
ProlineSaccharopolyspora erythraea E3--Remarkable improvement in cell growth.[10]
Diketide NAC thioestersSaccharopolyspora erythraea KS1°Concentration dependent-Linear increase in analog titer up to a saturation level.[12]
Ammonium SulfateSaccharopolyspora erythraea0.02 g/L/h supplementation rateLate stage of fermentation101.3% increase in erythromycin titer (1311.1 µg/mL).[4]

Experimental Protocols

Protocol 1: Propanol Feeding for Erythromycin Production

Objective: To enhance erythromycin production by feeding propanol during fermentation.

Materials:

  • Saccharopolyspora erythraea strain

  • Seed medium (e.g., TSB)

  • Production medium (e.g., a defined or complex medium)

  • Propanol solution (sterile)

  • Glucose solution (sterile)

  • Shake flasks or fermenter

  • HPLC for erythromycin quantification

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed medium with S. erythraea and incubate at the optimal temperature and agitation for 24-48 hours to obtain a healthy seed culture.

  • Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

  • Propanol Feeding:

    • Batch Feeding: Add a predetermined concentration of propanol to the production medium at the beginning of the fermentation or at a specific time point (e.g., after 24 hours of growth).

    • Fed-batch Feeding: A more controlled approach involves feeding a solution of propanol and glucose to maintain a specific ratio (e.g., 4.3 g/g of glucose to propanol).[9] This can be done continuously or intermittently. For advanced control, use online monitoring of OUR and capacitance to adjust the feeding rate.[9]

  • Fermentation: Incubate the production culture under optimal conditions (e.g., temperature, pH, agitation, aeration) for the desired duration (typically 5-7 days).

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Measure cell growth (e.g., dry cell weight or optical density).

    • Extract erythromycin from the broth using a suitable solvent (e.g., ethyl acetate).

    • Quantify the erythromycin concentration using HPLC.

Protocol 2: Proline Supplementation for Enhanced Growth and Production

Objective: To improve S. erythraea growth and potentially erythromycin production through proline supplementation.

Materials:

  • Saccharopolyspora erythraea E3 strain[10]

  • Minimal medium with glucose as the carbon source

  • Proline solution (sterile)

  • Shake flasks

  • Analytical equipment for measuring cell growth and metabolic fluxes (e.g., LC-MS for ¹³C labeling experiments).

Procedure:

  • Culture Preparation: Prepare a minimal medium with glucose as the sole carbon source.

  • Proline Addition: Supplement the minimal medium with a sterile solution of proline to a final desired concentration. A control culture without proline should be run in parallel.

  • Inoculation and Incubation: Inoculate the media with S. erythraea E3 and incubate under optimal growth conditions.

  • Monitoring and Analysis:

    • Monitor cell growth over time.

    • For metabolic flux analysis, ¹³C-labeled glucose can be used, and the distribution of isotopes in intracellular metabolites can be analyzed using LC-MS to determine the impact of proline on central carbon metabolism.[10]

    • Measure erythromycin production in the culture supernatant at the end of the fermentation.

Visualizations

Erythromycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_biosynthesis Erythromycin Biosynthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylation DEBS 6-Deoxyerythronolide B Synthase (DEBS) Propionyl_CoA->DEBS Methylmalonyl_CoA->DEBS Glucose Glucose Glucose->Propionyl_CoA Glycolysis & other pathways Propanol Propanol Propanol->Propionyl_CoA Oxidation Proline Proline Central Metabolism Central Metabolism Proline->Central Metabolism Catabolism dEB 6-Deoxyerythronolide B (6-dEB) DEBS->dEB Polyketide Synthesis EryD This compound dEB->EryD Glycosylation & Hydroxylation EryA Erythromycin A EryD->EryA Hydroxylation Central Metabolism->Propionyl_CoA

Caption: Simplified pathway of Erythromycin biosynthesis showing key precursors.

Experimental_Workflow_Propanol_Feeding Inoculum 1. Inoculum Preparation (S. erythraea in seed medium) Production 2. Production Culture (Inoculation into production medium) Inoculum->Production Feeding 3. Propanol Feeding (Batch or Fed-batch) Production->Feeding Fermentation 4. Fermentation (Optimal conditions) Feeding->Fermentation Analysis 5. Sampling & Analysis (HPLC for Erythromycin) Fermentation->Analysis

Caption: Experimental workflow for propanol feeding strategy.

Logical_Relationship_Precursor_Effect cluster_input Inputs cluster_process Metabolic Impact cluster_output Outputs Precursor Precursor Feeding (e.g., Propanol, Proline) Metabolism Increased Precursor Pool &/or Altered Metabolic Flux Precursor->Metabolism Growth Improved Cell Growth Metabolism->Growth Erythromycin Enhanced this compound Production Metabolism->Erythromycin

Caption: Logical relationship of precursor feeding on cell metabolism and production.

References

Application Notes and Protocols for the Preparation of Erythromycin D Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, purification, and characterization of an Erythromycin (B1671065) D reference standard. The protocols outlined below are intended for use by qualified personnel in a laboratory setting.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, with Erythromycin A being the major and most clinically significant component. Erythromycin D is a biosynthetic precursor to Erythromycin A and is present as a minor component in the fermentation broth. As a key intermediate, a well-characterized this compound reference standard is essential for various applications, including:

  • Impurity profiling: in the quality control of Erythromycin A drug substance and finished products.

  • Metabolic studies: to investigate the biosynthesis of erythromycins.

  • Pharmacological research: to evaluate the biological activity of individual erythromycin analogues.

This document provides detailed protocols for the isolation, purification, and rigorous characterization of this compound to establish it as a reference standard.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, analysis, and storage.

PropertyValueReference
Molecular Formula C₃₆H₆₅NO₁₂[1]
Molecular Weight 703.9 g/mol [1]
Appearance White to off-white crystalline powderAssumed based on related compounds
Solubility Freely soluble in methanol (B129727), ethanol, acetone, chloroform, and ethyl acetate (B1210297). Sparingly soluble in water.[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The preparation of an this compound reference standard involves a multi-step process, beginning with the extraction from a fermentation broth, followed by chromatographic purification and comprehensive characterization.

Stage 1: Extraction of Crude Erythromycin from Fermentation Broth

This initial step aims to extract the mixture of erythromycins from the complex fermentation medium.

Protocol 3.1.1: Liquid-Liquid Extraction

  • Harvesting: Centrifuge the Saccharopolyspora erythraea fermentation broth to separate the mycelia from the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 9.5-10.0 with a suitable base (e.g., 2N sodium hydroxide) to ensure the erythromycins are in their basic, more soluble form in organic solvents.[3]

  • Solvent Extraction: Extract the alkaline supernatant three times with an equal volume of ethyl acetate or amyl acetate.[3]

  • Back Extraction: Combine the organic extracts and perform a back extraction into an acidic aqueous solution (pH ~5.0) using dilute hydrochloric or sulfuric acid. This step helps to remove non-basic impurities.

  • Re-extraction: Adjust the pH of the acidic aqueous extract back to 9.5-10.0 and re-extract the erythromycins into a fresh portion of ethyl acetate or chloroform.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude erythromycin extract.

Stage 2: Isolation and Purification of this compound

Due to the structural similarity of erythromycin analogues, their separation requires efficient chromatographic techniques. A combination of Thin-Layer Chromatography (TLC) for initial separation and Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification is recommended.

Protocol 3.2.1: Preparative Thin-Layer Chromatography (TLC)

This protocol is suitable for small-scale purification and for identifying the this compound fraction.

  • Stationary Phase: Prepare preparative TLC plates coated with silica (B1680970) gel 60 F254.

  • Sample Application: Dissolve the crude erythromycin extract in a minimal amount of methanol and apply it as a band across the origin of the TLC plate.

  • Mobile Phase: Develop the plate in a chromatographic tank containing a mobile phase of diisopropyl ether-methanol-25% ammonia (B1221849) (75:35:2 v/v/v).[4] This system has been shown to separate Erythromycin A, B, C, and D.[4]

  • Visualization: After development, visualize the separated bands under UV light (254 nm).

  • Isolation: Carefully scrape the band corresponding to this compound from the plate. The Rf value for this compound will be distinct from the other erythromycins in this system.[4]

  • Elution: Elute the this compound from the silica gel using methanol, followed by filtration to remove the silica particles.

  • Concentration: Evaporate the methanol to obtain the enriched this compound fraction.

Protocol 3.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining a higher quantity and purity of this compound, a scalable reverse-phase HPLC method is recommended.

  • Column: A C18 stationary phase is suitable for the separation of erythromycins.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., ammonium (B1175870) phosphate) at a slightly alkaline pH (around 8.0-9.0) is effective for separating erythromycin analogues.[5] A gradient elution may be necessary to achieve optimal separation of all components.

  • Sample Preparation: Dissolve the enriched this compound fraction from the preparative TLC in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak, which can be identified by comparison with the analytical chromatogram.

  • Desalting and Concentration: Pool the collected fractions, remove the organic solvent under reduced pressure, and desalt the aqueous residue if necessary (e.g., by solid-phase extraction). Lyophilize the final aqueous solution to obtain pure this compound.

Stage 3: Characterization and Purity Assessment

The identity and purity of the prepared this compound must be rigorously established using a combination of spectroscopic and chromatographic techniques.

Protocol 3.3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and a phosphate (B84403) or ammonium buffer at a controlled pH (e.g., pH 7.0 to 9.0).[5][6]

  • Detection: UV detection at 215 nm.[5][6]

  • Standard Preparation: Prepare a standard solution of a known Erythromycin reference standard (e.g., Erythromycin A) to verify system suitability.

  • Sample Preparation: Accurately weigh and dissolve the prepared this compound in the mobile phase.

  • Analysis: Inject the sample and determine the purity by calculating the area percentage of the this compound peak relative to the total peak area. The purity should be ≥95% for use as a reference standard.

Protocol 3.3.2: Mass Spectrometry (MS) for Identity Confirmation

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS).

  • Analysis: Infuse a dilute solution of the prepared this compound into the mass spectrometer.

  • Data Interpretation: Confirm the molecular weight by observing the protonated molecule [M+H]⁺ at m/z 704.9.[1] Perform MS/MS analysis to obtain a fragmentation pattern, which should be consistent with the structure of this compound, involving the characteristic losses of the sugar moieties.[7]

Protocol 3.3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Sample Preparation: Dissolve a sufficient amount of the prepared this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Interpretation: The obtained spectra should be consistent with the structure of this compound. Although specific spectral data for this compound is not widely published, comparison with the well-documented spectra of Erythromycin A can aid in the structural assignment, noting the absence of the hydroxyl group at the C-12 position in this compound.[8][9][10]

Protocol 3.3.4: UV-Vis Spectrophotometry

  • Technique: UV-Vis Spectroscopy.

  • Sample Preparation: Prepare a solution of the this compound reference standard of known concentration in methanol.

  • Analysis: Record the UV-Vis spectrum from 200 to 400 nm. Erythromycin and its analogues typically exhibit a maximum absorption around 285-290 nm.[11][12]

  • Molar Absorptivity Calculation: Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Stage 4: Stability Assessment

Forced degradation studies are essential to understand the stability of the this compound reference standard and to identify potential degradation products.

Protocol 3.4.1: Forced Degradation Studies

  • Acid Degradation: Treat a solution of this compound with 0.1 N HCl at room temperature for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Degradation: Treat a solution of this compound with 0.1 N NaOH at room temperature for a defined period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze the stressed samples by the validated HPLC method (Protocol 3.3.1) to determine the extent of degradation and to profile any degradation products.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

ParameterResult
Purity (HPLC, % Area) ≥ 95%
Molecular Weight (MS, [M+H]⁺) 704.9 m/z
UV λmax (Methanol) ~285-290 nm
Molar Absorptivity (ε) TBD

Table 2: Characterization Data for this compound Reference Standard

Stress Condition% DegradationMajor Degradation Products (Retention Time)
0.1 N HCl (8h) TBDTBD
0.1 N NaOH (8h) TBDTBD
3% H₂O₂ (24h) TBDTBD
80°C (48h) TBDTBD
UV 254 nm (24h) TBDTBD

Table 3: Summary of Forced Degradation Studies of this compound

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this document.

experimental_workflow cluster_extraction Stage 1: Extraction cluster_purification Stage 2: Purification cluster_characterization Stage 3: Characterization cluster_stability Stage 4: Stability Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant pH_Adjustment_1 pH Adjustment (9.5-10.0) Supernatant->pH_Adjustment_1 Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjustment_1->Solvent_Extraction Crude_Extract Crude Erythromycin Extract Solvent_Extraction->Crude_Extract Prep_TLC Preparative TLC Crude_Extract->Prep_TLC Enriched_Fraction Enriched this compound Prep_TLC->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Erythromycin_D Pure this compound Prep_HPLC->Pure_Erythromycin_D HPLC_Purity HPLC Purity Pure_Erythromycin_D->HPLC_Purity MS_Identity Mass Spectrometry Pure_Erythromycin_D->MS_Identity NMR_Structure NMR Spectroscopy Pure_Erythromycin_D->NMR_Structure UV_Vis UV-Vis Spectroscopy Pure_Erythromycin_D->UV_Vis Reference_Standard This compound Reference Standard Forced_Degradation Forced Degradation Studies Reference_Standard->Forced_Degradation Stability_Profile Stability Profile Forced_Degradation->Stability_Profile

Caption: Overall workflow for this compound reference standard preparation.

signaling_pathway Erythronolide_B Erythronolide B Erythromycin_D This compound Erythronolide_B->Erythromycin_D Glycosylation Erythromycin_B Erythromycin B Erythromycin_D->Erythromycin_B Methylation Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C Hydroxylation Erythromycin_A Erythromycin A Erythromycin_B->Erythromycin_A Hydroxylation Erythromycin_C->Erythromycin_A Methylation

Caption: Simplified biosynthetic pathway of Erythromycin A.

Storage and Handling

The prepared this compound reference standard should be stored in a tightly sealed container, protected from light, at a controlled low temperature (-20°C is recommended for long-term stability). Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture uptake.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the successful preparation of a high-purity this compound reference standard. Adherence to these methodologies, coupled with rigorous analytical characterization, will ensure the suitability of the prepared standard for its intended applications in pharmaceutical research, development, and quality control.

References

Cell-Free Biosynthesis of Erythromycin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a clinically significant macrolide antibiotic produced naturally by the bacterium Saccharopolyspora erythraea. The cell-free biosynthesis of erythromycin and its precursors offers a powerful platform for synthetic biology, enabling rapid prototyping of biosynthetic pathways, production of novel analogs, and optimization of yields without the complexities of cellular metabolism. This document provides detailed application notes and protocols for the cell-free enzymatic synthesis of Erythromycin D, an important intermediate in the biosynthesis of Erythromycin A.

The cell-free synthesis of this compound is a multi-step enzymatic cascade that begins with the polyketide precursor 6-deoxyerythronolide B (6-dEB). This precursor is sequentially modified by a hydroxylase and two glycosyltransferases to yield this compound. The enzymes involved are EryF (a cytochrome P450 monooxygenase), EryBV (a C-3-O-glycosyltransferase), and EryCIII (a C-5-O-glycosyltransferase). This document outlines the protocols for the production of these enzymes, the setup of the cell-free reaction, and the analysis of the final product.

Data Presentation

Table 1: Key Enzymes in the Cell-Free Biosynthesis of this compound
EnzymeGeneSource OrganismFunctionRecombinant Expression Host
6-Deoxyerythronolide B Synthase (DEBS)eryASaccharopolyspora erythraeaSynthesizes 6-deoxyerythronolide B (6-dEB) from propionyl-CoA and methylmalonyl-CoAEscherichia coli
P450eryFeryFSaccharopolyspora erythraeaC-6 hydroxylation of 6-dEB to form erythronolide B (EB)[1][2]Escherichia coli
Mycarose-specific glycosyltransferaseeryBVSaccharopolyspora erythraeaAttaches TDP-L-mycarose to the C-3 hydroxyl of EB to form 3-O-mycarosylerythronolide B (MEB)Escherichia coli
Desosamine-specific glycosyltransferaseeryCIIISaccharopolyspora erythraeaAttaches TDP-D-desosamine to the C-5 hydroxyl of MEB to form this compound[1]Escherichia coli
Table 2: Quantitative Data on Erythromycin Biosynthesis
ParameterValueConditionsReference
6-dEB Synthesis
Maximum theoretical yield in E. coli11% (molar yield from propionate)Metabolic flux analysis[3]
Observed yield in engineered E. coli1.4% (molar yield from propionate)Fermentation[3]
This compound & C Production
This compound titer in engineered E. coli0.5 mg/LHeterologous expression of 17 genes[2][4]
Erythromycin C titer in engineered E. coli0.4 mg/LHeterologous expression of 17 genes[2][4]
Enzyme Kinetics (EryK)
Substrate preference (EryD vs. EryB)1200-1900 fold preference for EryDIn vitro enzyme assay[5][6]

Signaling Pathways and Experimental Workflows

Erythromycin_D_Biosynthetic_Pathway cluster_precursor Precursor Synthesis cluster_tailoring Tailoring Steps Propionyl-CoA Propionyl-CoA DEBS DEBS (eryA) Propionyl-CoA->DEBS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS 6-dEB 6-deoxyerythronolide B (6-dEB) DEBS->6-dEB EryF EryF (C6-hydroxylase) 6-dEB->EryF EB Erythronolide B (EB) EryF->EB EryBV EryBV (Glycosyltransferase) EB->EryBV MEB 3-O-mycarosyl- erythronolide B (MEB) EryBV->MEB EryCIII EryCIII (Glycosyltransferase) MEB->EryCIII EryD This compound EryCIII->EryD TDP-L-mycarose TDP-L-mycarose TDP-L-mycarose->EryBV TDP-D-desosamine TDP-D-desosamine TDP-D-desosamine->EryCIII Experimental_Workflow cluster_enz_prep Enzyme Preparation cluster_reaction Cell-Free Biosynthesis cluster_analysis Product Analysis gene_cloning Gene Cloning (eryF, eryBV, eryCIII) protein_expression Recombinant Protein Expression in E. coli gene_cloning->protein_expression cell_lysis Cell Lysis & Clarification protein_expression->cell_lysis protein_purification Affinity Chromatography Purification cell_lysis->protein_purification enzyme_characterization Enzyme Characterization (SDS-PAGE, Activity Assay) protein_purification->enzyme_characterization reaction_setup Reaction Mixture Setup (Enzymes, Substrates, Cofactors) enzyme_characterization->reaction_setup incubation Incubation (Controlled Temperature & Time) reaction_setup->incubation reaction_quenching Reaction Quenching incubation->reaction_quenching extraction Product Extraction reaction_quenching->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms quantification Quantification hplc_ms->quantification

References

Protocol for Stability Testing of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Erythromycin (B1671065) D is a macrolide antibiotic and a known related substance of Erythromycin A. A comprehensive understanding of its stability profile is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document outlines a detailed protocol for conducting forced degradation and long-term stability studies of Erythromycin D, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol specifies the analytical methodology for separating this compound from its degradation products and provides a framework for data interpretation.

2. Scope

This protocol applies to the stability testing of this compound bulk drug substance. The procedures described herein cover forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and provide a basis for establishing a stability-indicating analytical method.

3. Principle

Stability testing involves subjecting the drug substance to a variety of environmental conditions over a defined period. The extent of degradation is monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

4. Materials and Reagents

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Di-potassium hydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Analytical balance

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Temperature and humidity controlled stability chambers

5. Experimental Protocols

5.1. Preparation of Solutions

  • Stock Solution of this compound: Accurately weigh and dissolve a suitable amount of this compound reference standard in a mixture of water and acetonitrile (80:20 v/v) to obtain a final concentration of 1 mg/mL.

  • Acidic Solution: 0.1 N HCl

  • Basic Solution: 0.1 N NaOH

  • Oxidizing Solution: 3% v/v H₂O₂

5.2. Forced Degradation (Stress) Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[1]

5.2.1. Acid Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 48 hours.

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

5.2.2. Base Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 48 hours.

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

5.2.3. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 48 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

5.2.4. Thermal Degradation

  • Place a known amount of solid this compound powder in a petri dish.

  • Expose the sample to a temperature of 105°C for 48 hours in a hot air oven.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample at a suitable concentration for HPLC analysis.

5.2.5. Photolytic Degradation

  • Place a known amount of solid this compound powder in a transparent container.

  • Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare a solution of the stressed sample at a suitable concentration for HPLC analysis.

5.3. Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.[2][3] The following method is a general guideline and should be validated for specificity, linearity, accuracy, precision, and robustness for this compound.

ParameterCondition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Buffer solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute o-phosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v)[4]
Mobile Phase B Phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v)[4]
Gradient Program Time (min)
0
45
47
63
65
70
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection Wavelength 215 nm
Injection Volume 100 µL

6. Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and structured table.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationNo. of DegradantsRRT of Major Degradant
Control (Unstressed) 0RT100.00.00-
0.1 N HCl 4860DataDataDataData
0.1 N NaOH 4860DataDataDataData
3% H₂O₂ 48RTDataDataDataData
Thermal 48105DataDataDataData
Photolytic As per ICH Q1BRTDataDataDataData

Note: This table is a template. The actual data needs to be generated through experimental work.

7. Visualization of Workflows and Pathways

7.1. Experimental Workflow

The overall workflow for the stability testing of this compound is depicted below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal (105°C, Solid State) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B) prep_stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Acquisition and Processing hplc->data quantify Quantify Degradation & Identify Degradants data->quantify report Generate Stability Report & Propose Degradation Pathway quantify->report

Caption: Experimental workflow for this compound stability testing.

7.2. Potential Degradation Pathway of this compound (Acid-Catalyzed)

Based on the known acid-catalyzed degradation of Erythromycin A, a similar pathway can be proposed for this compound. The primary degradation is expected to involve intramolecular cyclization reactions.

G ery_d This compound intermediate Intermediate (Hemiketal Formation) ery_d->intermediate H+ degradant1 Anhydrothis compound intermediate->degradant1 Dehydration degradant2 This compound Enol Ether intermediate->degradant2 Rearrangement

Caption: Proposed acid-catalyzed degradation pathway for this compound.

This protocol provides a comprehensive framework for the stability testing of this compound. Adherence to these procedures will enable the generation of robust stability data, which is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. It is important to note that the analytical method must be fully validated for its intended purpose. The degradation pathways presented are putative and should be confirmed by structural elucidation techniques such as mass spectrometry and NMR.

References

Application Notes and Protocols for the Derivatization of Erythromycin D for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of Erythromycin D, a macrolide antibiotic, to enhance its detectability and chromatographic performance for analytical purposes. This compound, like other erythromycins, possesses multiple hydroxyl groups and a tertiary amine on its desosamine (B1220255) sugar moiety. These functional groups can be targeted for derivatization to improve analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and by Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Derivatization for HPLC Analysis with Fluorescence Detection

Application Note

This compound lacks a native chromophore or fluorophore, leading to poor sensitivity in UV and fluorescence detection. Derivatization with a fluorescent tag can significantly enhance detection sensitivity, allowing for quantification at low concentrations in various matrices. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a well-established derivatizing agent that reacts with primary and secondary amines, and under certain conditions, with hydroxyl groups, to form highly fluorescent derivatives. This method is adapted from established protocols for other macrolide antibiotics and is expected to be effective for this compound due to the presence of reactive hydroxyl groups.

Logical Workflow for FMOC-Cl Derivatization and HPLC Analysis

workflow Workflow for FMOC-Cl Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis sample This compound Sample dissolve Dissolve in Acetonitrile (B52724) sample->dissolve buffer Add Borate (B1201080) Buffer (pH 8.5) dissolve->buffer add_fmoc Add FMOC-Cl Solution buffer->add_fmoc react Incubate at 40°C for 40 min add_fmoc->react stop_reaction Add Acidic Solution to Stop react->stop_reaction inject Inject into HPLC System stop_reaction->inject separate C18 Reversed-Phase Separation inject->separate detect Fluorescence Detection (Ex: 255 nm, Em: 315 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound derivatization and HPLC analysis.

Experimental Protocol: FMOC-Cl Derivatization

Materials:

  • This compound standard

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Boric acid

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Water (deionized or HPLC grade)

  • Sample vials

  • Heating block or water bath

Procedure:

  • Preparation of Reagents:

    • Borate Buffer (0.1 M, pH 8.5): Dissolve an appropriate amount of boric acid in water, adjust the pH to 8.5 with sodium hydroxide solution, and dilute to the final volume.

    • FMOC-Cl Solution (10 mM): Dissolve the required amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.

  • Derivatization Reaction:

    • Accurately weigh and dissolve the this compound standard or sample in acetonitrile to achieve a known concentration.

    • In a sample vial, mix 100 µL of the this compound solution with 100 µL of the 0.1 M borate buffer (pH 8.5).

    • Add 200 µL of the 10 mM FMOC-Cl solution to the vial.

    • Vortex the mixture for 30 seconds.

    • Incubate the vial in a heating block or water bath at 40°C for 40 minutes.[1]

    • After incubation, cool the vial to room temperature.

    • To stop the reaction and stabilize the derivative, add 100 µL of 1 M hydrochloric acid.

    • The sample is now ready for HPLC analysis.

HPLC Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 7.5) may be required for optimal separation. A starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 50°C[1]

  • Detection: Fluorescence detector set to an excitation wavelength of 255 nm and an emission wavelength of 315 nm.[1]

Quantitative Data (Based on Erythromycin A, B, and C - Adaptation for this compound)

The following table summarizes the expected analytical performance for the FMOC-Cl derivative of this compound, based on data from related erythromycins.[1] Method validation for this compound is required to establish these parameters definitively.

ParameterExpected Value for this compound Derivative
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Recovery90 - 105%

Section 2: Derivatization for GC-MS Analysis

Application Note

This compound is a large, polar, and non-volatile molecule, making it unsuitable for direct analysis by Gas Chromatography (GC). Derivatization is necessary to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amine groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the active hydrogens on these functional groups with trimethylsilyl (B98337) (TMS) groups. This derivatization renders the molecule amenable to GC-MS analysis, allowing for sensitive and selective quantification.

Logical Workflow for Silylation and GC-MS Analysis

silylation_workflow Workflow for Silylation of this compound for GC-MS cluster_prep_gc Sample Preparation cluster_deriv_gc Silylation cluster_analysis_gc GC-MS Analysis sample_gc This compound Sample dry_sample Dry Sample Under Nitrogen sample_gc->dry_sample add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) dry_sample->add_reagent react_gc Incubate at 70°C for 30 min add_reagent->react_gc inject_gc Inject into GC-MS System react_gc->inject_gc separate_gc Capillary GC Separation inject_gc->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms quantify_ms Quantification using SIM/MRM detect_ms->quantify_ms

Caption: Workflow for silylation and GC-MS analysis of this compound.

Experimental Protocol: Silylation

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous) or other suitable aprotic solvent

  • Sample vials with screw caps (B75204) and septa

  • Heating block

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • Transfer an aliquot of the stock solution to a clean, dry reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.

  • Silylation Reaction:

    • To the dried sample residue, add 50 µL of anhydrous pyridine to dissolve the analyte.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial in a heating block at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Conditions (Starting Point):

  • GC Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-800) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data (Expected Performance)

The following table provides an estimate of the analytical performance that could be expected for the TMS derivative of this compound. These values are based on general performance of silylation derivatization for complex molecules and would require experimental validation.

ParameterExpected Value for this compound-TMS Derivative
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Precision (%RSD)< 15%

Disclaimer: The provided protocols are intended as a starting point for method development. Optimization of reaction conditions (e.g., reagent concentration, temperature, time) and analytical parameters will be necessary to achieve optimal performance for the analysis of this compound in specific sample matrices. Method validation should be performed according to the relevant regulatory guidelines.

References

Application Note: Microbiological Assay for Determining the Potency of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065) is a macrolide antibiotic that is effective against a wide range of bacteria. Its mechanism of action involves the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1] The potency of Erythromycin D, a component of the erythromycin complex, is a critical quality attribute that ensures its therapeutic efficacy. The microbiological assay is a functional method used to determine the biological activity of antibiotics by measuring their inhibitory effect on a sensitive microorganism.[1][2] This application note details the cylinder-plate agar (B569324) diffusion method, a widely accepted technique for assessing the potency of Erythromycin.

Principle of the Method

The cylinder-plate method is a type of agar diffusion assay.[3] It is based on the principle that an antibiotic, when allowed to diffuse through a solid agar medium inoculated with a susceptible microorganism, will create a zone of growth inhibition. The diameter of this inhibition zone is proportional to the logarithm of the antibiotic concentration.[1][2] By comparing the size of the inhibition zone produced by a test sample of this compound against the zones produced by known concentrations of an Erythromycin reference standard, the potency of the sample can be accurately calculated.[2] Micrococcus luteus or Bacillus subtilis are commonly used as the test organisms for this assay.[1][4]

Mechanism of Action of Erythromycin

Erythromycin exerts its bacteriostatic effect by disrupting protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, physically blocking the exit tunnel through which newly synthesized polypeptide chains emerge. This prevents the elongation of the polypeptide chain, thereby halting bacterial protein production.[1]

cluster_ribosome Bacterial Ribosome 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide elongates Block Inhibition of Translocation 50S->Block 30S 30S Subunit mRNA mRNA mRNA->30S binds tRNA tRNA tRNA->50S delivers Amino Acid Erythromycin Erythromycin Erythromycin->50S Binds to exit tunnel Block->Polypeptide Halts Elongation

Caption: Erythromycin's mechanism of inhibiting bacterial protein synthesis.

Detailed Protocols

This section provides a comprehensive methodology for determining the potency of this compound using the cylinder-plate microbiological assay.

Key Materials, Reagents, and Equipment
CategoryItemSpecifications
Microorganism Micrococcus luteus or Bacillus subtilisATCC strains (e.g., M. luteus ATCC 9341, B. subtilis ATCC 6633)[2][4]
Media Antibiotic Assay Medium No. 11Final pH 7.9 ± 0.1 after sterilization[1][3]
Soybean Casein Digest MediumFor inoculum preparation[1]
Reagents Erythromycin Reference StandardUSP or other certified standard
Potassium Phosphate (B84403) Buffer, 0.1 MpH 8.0 ± 0.1[3][5]
MethanolFor initial dissolution of Erythromycin[5][6]
Sterile SalineFor washing and suspending cells[1]
Equipment AutoclaveValidated for sterilization
IncubatorThermostatically controlled at 30-37°C[2]
Petri DishesSterile, 100 x 20 mm, glass or plastic[4]
Assay CylindersStainless steel, 8 mm OD, 6 mm ID, 10 mm length[4]
Volumetric flasks and pipettesCalibrated, various sizes
pH meterCalibrated
Analytical Balance
SpectrophotometerFor standardizing inoculum
Protocol 1: Preparation of Buffers and Media
  • 0.1 M Phosphate Buffer (pH 8.0):

    • Dissolve 16.73 g of dibasic potassium phosphate (K₂HPO₄) and 0.523 g of monobasic potassium phosphate (KH₂PO₄) in deionized water to make 1000 mL.[1][3]

    • Adjust the pH to 8.0 ± 0.1 using 10 N potassium hydroxide (B78521) or 18 N phosphoric acid if necessary.[3]

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Antibiotic Assay Medium No. 11:

    • Prepare the medium according to the manufacturer's instructions or from its individual components.[1]

    • The typical composition includes peptone, yeast extract, beef extract, dextrose, and agar.[4][7]

    • Adjust the pH of the medium so that after sterilization it is 7.9 ± 0.1.[1][3]

    • Sterilize by autoclaving at 121°C for 15 minutes.

Protocol 2: Preparation of Test Organism Inoculum
  • Maintain stock cultures of the test organism on slants of a suitable agar medium, with transfers at weekly or bi-weekly intervals.[4]

  • Inoculate a loopful of the culture into a suitable broth, such as Soybean Casein Digest Medium.[1]

  • Incubate at 30-35°C for 24 hours.[5]

  • Harvest the bacterial growth and wash the cells with sterile saline.[1]

  • Resuspend the cells in sterile saline and adjust the suspension's turbidity to a standardized level (e.g., to achieve 25% light transmission at 530 nm), which should be determined experimentally to yield clear, well-defined zones of inhibition.[1]

Protocol 3: Preparation of Standard and Sample Solutions
  • Standard Stock Solution:

    • Accurately weigh a quantity of the Erythromycin Reference Standard and dissolve it in a small volume of methanol.[5][6]

    • Dilute this solution with 0.1 M Phosphate Buffer (pH 8.0) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Sample Stock Solution:

    • Accurately weigh a quantity of the this compound sample and prepare a stock solution in the same manner as the standard, assuming its potency is 100% of the standard.[1]

  • Working Dilutions:

    • From the stock solutions, prepare a series of working dilutions in 0.1 M Phosphate Buffer (pH 8.0). A common design uses a median dose and at least two other concentrations (high and low).[8]

SolutionConcentration (µg/mL)Preparation
Standard Low (S1)0.64Dilute S2
Standard Median (S2)1.00Dilute Stock
Standard High (S3)1.56Dilute Stock
Sample Low (T1)0.64 (Assumed)Dilute Sample Stock
Sample Median (T2)1.00 (Assumed)Dilute Sample Stock
Sample High (T3)1.56 (Assumed)Dilute Sample Stock
Protocol 4: Cylinder-Plate Assay Procedure

The following workflow outlines the steps for performing the agar diffusion assay.

prep_media 1. Prepare & Sterilize Assay Medium No. 11 pour_base 2. Pour Base Layer (Uninoculated Medium) into Petri Dishes prep_media->pour_base solidify_base 3. Allow Base Layer to Solidify pour_base->solidify_base prep_seed 4. Cool Remaining Medium to 45°C and Add Test Organism Inoculum solidify_base->prep_seed pour_seed 5. Pour Inoculated Seed Layer over Base Layer prep_seed->pour_seed solidify_seed 6. Allow Seed Layer to Solidify pour_seed->solidify_seed place_cylinders 7. Place 6 Sterile Cylinders Equidistantly on Agar solidify_seed->place_cylinders fill_cylinders 8. Fill Cylinders with Standard (S) and Sample (T) Dilutions (e.g., S1, S2, S3, T1, T2, T3) place_cylinders->fill_cylinders prediffuse 9. Allow Pre-diffusion at Room Temperature (~30 min) fill_cylinders->prediffuse incubate 10. Incubate Plates Inverted at 30-37°C for 18-24h prediffuse->incubate measure 11. Measure Diameters of Inhibition Zones (mm) incubate->measure calculate 12. Calculate Potency Using Statistical Methods measure->calculate

Caption: Workflow for the cylinder-plate microbiological assay.
Protocol 5: Data Analysis and Potency Calculation

  • Data Collection:

    • After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using a calibrated caliper or zone reader.

    • Record the diameters for each concentration of the standard and sample on multiple plates to ensure reproducibility.

  • Sample Data Table:

Plate No.S1 (mm)S2 (mm)S3 (mm)T1 (mm)T2 (mm)T3 (mm)
115.217.519.815.117.619.7
215.417.620.015.317.519.9
315.317.419.915.217.719.8
Average 15.3 17.5 19.9 15.2 17.6 19.8
  • Calculation:

    • The potency of the sample is calculated using statistical methods, typically based on a parallel-line model.[2]

    • Plot the average zone diameter against the logarithm of the concentration for both the standard and the sample.

    • The assay is considered valid if the two lines are parallel and rectilinear over the tested dose range.[2]

    • The potency of the sample relative to the standard is determined from the horizontal distance between the two parallel lines.

    • The final potency is typically expressed in µg of Erythromycin activity per mg of the sample material or as a percentage of the standard's potency.[5] The acceptance limit is often not less than 90% of the stated potency.[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erythromycin D Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Erythromycin (B1671065) D yield in fermentation processes.

Troubleshooting Guide

This guide addresses common problems encountered during Erythromycin D fermentation, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

A1: Low this compound yield can stem from several factors throughout the fermentation process. A systematic approach to troubleshooting is recommended, focusing on the following key areas:

  • Culture Medium Composition: The balance of carbon, nitrogen, and phosphate (B84403) sources is critical. An imbalance can significantly hinder antibiotic production. For instance, while phosphate is essential for cell metabolism, excessively high concentrations can inhibit secondary metabolite synthesis, including erythromycin.[1]

  • Fermentation Parameters: Suboptimal physical parameters can stress the producing organism, Saccharopolyspora erythraea, and reduce yield. Key parameters to verify include pH, temperature, dissolved oxygen (DO), and agitation speed.

  • Inoculum Quality: The age, size, and viability of the inoculum are crucial for a productive fermentation. A poor-quality inoculum will lead to a slow start and ultimately lower yields.

  • Genetic Integrity of the Strain: The stability of the high-producing strain is important. Genetic mutations can lead to a decrease in antibiotic production over time.

Q2: I'm observing poor cell growth. How does this impact this compound production and what can I do?

A2: Poor cell growth directly impacts the final antibiotic titer, as a sufficient biomass is required for secondary metabolite production. Common causes for poor growth include:

  • Nutrient Limitation: Ensure all essential nutrients in the culture medium are present in adequate concentrations. This includes not only primary carbon and nitrogen sources but also trace elements.

  • Suboptimal pH and Temperature: Saccharopolyspora erythraea has optimal ranges for both pH and temperature. Deviations from these can inhibit growth.[2][3]

  • Inadequate Aeration and Agitation: Insufficient oxygen supply (low DO) will limit aerobic respiration and, consequently, cell growth and antibiotic synthesis. The agitation speed affects nutrient distribution and gas exchange.[4]

Q3: My fermentation shows good initial growth, but this compound production is minimal. What could be the issue?

A3: This scenario often points towards issues with the transition from the primary growth phase (idiophase) to the secondary metabolite production phase (trophophase). Consider the following:

  • Phosphate Concentration: High phosphate levels can repress the genes responsible for erythromycin biosynthesis.[1] It is crucial to have a limiting concentration of phosphate during the production phase.

  • Carbon Source Regulation: The type and concentration of the carbon source can influence the onset of antibiotic production. Some readily metabolized sugars might cause catabolite repression. Using alternative carbon sources like oils or molasses can sometimes enhance yield.[3][5][6]

  • Precursor Availability: Erythromycin biosynthesis requires specific precursors, primarily propionyl-CoA and methylmalonyl-CoA.[7] A bottleneck in the supply of these precursors will limit production. Supplementation with precursors like n-propanol has been shown to increase yield.[8]

  • Regulatory Gene Expression: The expression of regulatory genes, such as bldD in Saccharopolyspora erythraea, is crucial for activating the erythromycin biosynthetic gene cluster.[9][10] Factors that affect the expression of these genes, such as nutrient starvation signals, play a role in initiating production.

Q4: I am observing the production of other erythromycin variants (e.g., A, B, C) but very little this compound. How can I shift the production towards this compound?

A4: The different forms of erythromycin are part of the same biosynthetic pathway. The conversion of this compound to Erythromycin A is a key step. To maximize this compound, you might consider:

  • Genetic Engineering: Modifying the biosynthetic pathway by targeting the genes responsible for the conversion of this compound to other forms can lead to the accumulation of this compound. Specifically, the tailoring genes eryK (C-12 hydroxylation) and eryG (C-3'' O-methylation) are involved in these conversions.[11]

  • Process Conditions: While genetic modification is a direct approach, fermentation conditions can sometimes influence the relative proportions of the different erythromycin congeners. However, this is less predictable and requires empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound fermentation?

A1: The optimal initial pH for erythromycin production by Saccharopolyspora erythraea is generally around 6.5 to 7.2.[2][3] It is important to monitor and control the pH throughout the fermentation, as it tends to increase.[4]

Q2: What is the ideal temperature for this fermentation process?

A2: The optimal temperature for erythromycin production is typically between 28°C and 34°C.[2][3][5][12]

Q3: Which carbon and nitrogen sources are most effective for high-yield this compound production?

A3: A variety of carbon and nitrogen sources can be utilized. Commonly used and effective sources include:

  • Carbon Sources: Glucose, starch, dextrin, and soybean oil are frequently used.[2][13] Some studies have shown that using alternative carbon sources like sugarcane bagasse or castor oil can enhance production.[3][5][14]

  • Nitrogen Sources: Corn steep liquor, soybean meal, and ammonium (B1175870) sulfate (B86663) are effective nitrogen sources.[2][6][15]

Q4: How can I accurately quantify the this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of erythromycin.[16][17] Other methods include microbiological assays and spectrophotometry, though these may be less specific and precise.[18][19][20]

Data Summary Tables

Table 1: Optimized Fermentation Parameters for Erythromycin Production

ParameterOptimal Range/ValueReference(s)
Initial pH6.5 - 7.2[2][3]
Temperature28°C - 34°C[2][3][5][12]
Inoculum Size10% (v/v)[2][12]
Fermentation Time144 - 156 hours[2][12]
Agitation Speed400 - 600 rpm[4]
Dissolved Oxygen> 30%[12]

Table 2: Effective Medium Components for Erythromycin Production

ComponentConcentration/TypeReference(s)
Carbon Sources
Glucose3%[2]
Starch3%[2]
Soybean Oil0.3ml/5ml[2]
Castor Oil40-50 g/L[5]
Sugarcane BagasseUsed as a substitute for glucose[3][14]
Nitrogen Sources
Corn Steep Liquor0.15%[2]
Ammonium Sulfate0.7%[2][15]
Soybean Cake Meal4.56%[13]
Supplements
Vitamins (B2, B6, B12)0.15 mg/L, 0.21 mg/L, 0.39 mg/L respectively[12]
n-propanolAdded after 24 hours[11]

Experimental Protocols

Protocol 1: Inoculum Development for Saccharopolyspora erythraea

  • Strain Revival: Revive a stock culture of S. erythraea on an appropriate agar (B569324) medium (e.g., containing corn starch, corn steep liquor, NaCl, (NH₄)₂SO₄, CaCO₃, and agar) and incubate at 34°C for sporulation.[11]

  • Seed Culture Preparation: Inoculate a 500 mL flask containing 50 mL of seed medium with a 1 cm² agar piece from the sporulated plate.[11] A typical seed medium consists of corn starch, soybean flour, corn steep liquor, NaCl, (NH₄)₂SO₄, NH₄NO₃, soybean oil, and CaCO₃, with a pH of 6.8-7.0.[11]

  • Incubation: Incubate the seed culture at 34°C and 250 rpm for 48 hours.[11][12]

Protocol 2: Batch Fermentation for Erythromycin Production

  • Medium Preparation: Prepare the fermentation medium in a bioreactor. A common medium includes corn starch, soybean flour, dextrin, (NH₄)₂SO₄, soybean oil, and CaCO₃.[11] Sterilize the medium.

  • Inoculation: Inoculate the sterile fermentation medium with the seed culture, typically at a 10% (v/v) ratio.[2][12]

  • Fermentation Conditions: Maintain the fermentation parameters at their optimal levels: temperature at 33-34°C, initial pH at 6.5, and dissolved oxygen above 30% by adjusting aeration and agitation.[2][12]

  • Supplementation: If required, add supplements such as n-propanol after 24 hours of cultivation.[11]

  • Sampling and Monitoring: Take samples periodically to monitor cell growth (dry cell weight), pH, substrate consumption, and erythromycin concentration.

  • Harvesting: The fermentation is typically run for 144-156 hours before harvesting.[2][12]

Protocol 3: Quantification of this compound by HPLC-UV

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to separate the supernatant from the biomass.

    • Extract the erythromycin from the supernatant using a suitable solvent (e.g., a mixture of buffer and acetonitrile).[16]

    • If necessary, use a molecular weight cutoff filter to remove interfering substances.[16]

  • Chromatographic Conditions:

    • Column: C18 Polymeric column.[16]

    • Mobile Phase: A mixture of potassium phosphate dibasic buffer (e.g., 0.02 M, pH 9) and acetonitrile (B52724) (e.g., 60:40 v/v).[16]

    • Flow Rate: 1 mL/min.[16]

    • Detection: UV at 205 nm.[16]

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Inject the prepared sample and standards into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Erythromycin_Biosynthesis_Pathway Propionyl-CoA Propionyl-CoA DEBS DEBS Propionyl-CoA->DEBS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS 6-dEB 6-dEB DEBS->6-dEB Polyketide Synthesis Erythronolide B Erythronolide B 6-dEB->Erythronolide B P450 Hydroxylase (EryF) 3-O-Mycarosylerythronolide B 3-O-Mycarosylerythronolide B Erythronolide B->3-O-Mycarosylerythronolide B Glycosyltransferase (EryBIII) This compound This compound 3-O-Mycarosylerythronolide B->this compound Glycosyltransferase (EryCIII) Erythromycin C Erythromycin C This compound->Erythromycin C O-Methyltransferase (EryG) Erythromycin B Erythromycin B This compound->Erythromycin B Hydroxylase (EryK) Erythromycin A Erythromycin A Erythromycin C->Erythromycin A Hydroxylase (EryK)

Caption: Simplified Erythromycin biosynthesis pathway in S. erythraea.

Fermentation_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Strain_Revival Strain Revival Inoculum_Dev Inoculum Development (Seed Culture) Strain_Revival->Inoculum_Dev Seed_Medium_Prep Seed Medium Preparation Seed_Medium_Prep->Inoculum_Dev Production_Medium_Prep Production Medium Preparation Production_Fermentation Production Fermentation Production_Medium_Prep->Production_Fermentation Inoculum_Dev->Production_Fermentation Sampling Periodic Sampling Production_Fermentation->Sampling Quantification This compound Quantification (HPLC) Sampling->Quantification

Caption: General workflow for this compound fermentation.

Troubleshooting_Tree Low_Yield Low this compound Yield Poor_Growth Poor Cell Growth? Low_Yield->Poor_Growth Good_Growth Good Growth, Low Production Poor_Growth->Good_Growth No Check_Medium Check Medium Composition (Nutrient Limitation) Poor_Growth->Check_Medium Yes Check_Phosphate Check Phosphate Concentration (Repression) Good_Growth->Check_Phosphate Yes Check_Params Check Fermentation Parameters (pH, Temp, DO) Check_Medium->Check_Params Check_Inoculum Check Inoculum Quality Check_Params->Check_Inoculum Check_Carbon Check Carbon Source (Catabolite Repression) Check_Phosphate->Check_Carbon Check_Precursors Check Precursor Availability Check_Carbon->Check_Precursors

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Low Yield of Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the production of Erythromycin (B1671065) D, a key intermediate in the biosynthesis of Erythromycin A.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin D and why is its yield critical?

This compound is a macrolide antibiotic and a crucial precursor in the biosynthesis of the more common Erythromycin A. It is formed by the glycosylation of erythronolide B.[1] Low yield of this compound can create a significant bottleneck, limiting the overall production of the desired final erythromycin variants.

Q2: What are the common causes for low this compound yield?

Low yield of this compound can stem from several factors, including:

  • Suboptimal cultivation conditions: Incorrect pH, temperature, or aeration can negatively impact the growth of Saccharopolyspora erythraea and its metabolic activity.[2]

  • Nutrient limitations: Inadequate or imbalanced carbon and nitrogen sources can limit the synthesis of essential precursors.[1][3]

  • Inefficient precursor supply: Insufficient availability of propionyl-CoA and methylmalonyl-CoA, the building blocks of the erythromycin macrolide core, can hinder production.

  • Enzymatic bottlenecks: Low activity of the glycosyltransferase enzymes (EryB5 and EryC3) responsible for converting erythronolide B to this compound can be a major issue.[1][4]

  • Rapid conversion to other erythromycins: The enzymes EryK and EryG can quickly convert this compound into Erythromycin C and Erythromycin B, respectively, preventing its accumulation.[1][5]

Troubleshooting Guides

Issue 1: Suboptimal Growth of Saccharopolyspora erythraea

Symptoms:

  • Low cell density in the fermentation broth.

  • Slow consumption of nutrients.

  • Overall low production of all erythromycin variants, not just this compound.

Troubleshooting Steps:

  • Optimize Cultivation Temperature and pH: Ensure the fermentation is carried out under optimal conditions. The ideal temperature is typically around 30°C with a pH of 7.0.[2]

  • Ensure Adequate Aeration: Proper aeration is crucial for cell growth and erythromycin production. Maintain a dissolved oxygen level above 30% by adjusting the aeration rate and agitation speed.[6]

  • Verify Medium Composition: Check the composition of your seed and fermentation media. Refer to established protocols for appropriate concentrations of glucose, starch, yeast extract, and other essential nutrients.[7][8]

Issue 2: Nutrient and Precursor Limitations

Symptoms:

  • Stalled erythromycin production despite healthy cell growth.

  • Low incorporation of labeled precursors in metabolic studies.

Troubleshooting Steps:

  • Optimize Carbon and Nitrogen Sources: The choice and concentration of carbon and nitrogen sources significantly impact yield. While glucose is a standard carbon source, alternatives like molasses have shown promise in increasing yield and reducing costs.[1][3] For nitrogen, a combination of organic sources like corn steep liquor and inorganic sources like ammonium (B1175870) sulfate (B86663) can be beneficial.[3]

  • Supplement with Precursors: The addition of n-propanol or propionic acid salts to the culture medium can boost the pool of propionyl-CoA, a key building block for the erythronolide core, and has been shown to increase erythromycin yield.[1][9]

  • Consider Vitamin Supplementation: The addition of certain vitamins, such as B2, B6, and B12, has been shown to enhance erythromycin production.[6]

Table 1: Impact of Medium Components on Erythromycin Production

ComponentConcentration/ConditionObserved Effect on YieldReference
Carbon Source
Molasses60 g/L~33% higher than glucose-based medium[3]
Nitrogen Source
Corn Steep Liquor & Ammonium SulphateCombinationMaximal erythromycin production[3]
Precursor
n-propanol1% (v/v)Increased production to ~720 mg/L[3]
Sodium Propionate0.4%Substantially greater yield[9]
Vitamins
Vitamin B2, B6, B12 Combination0.15 mg/L, 0.21 mg/L, 0.39 mg/L39.2% increase in shake flasks[6]
Issue 3: Inefficient Glycosylation of Erythronolide B

Symptoms:

  • Accumulation of Erythronolide B.

  • Low levels of this compound, C, B, and A.

Troubleshooting Steps:

  • Genetic Engineering of Glycosyltransferases: The expression levels of the eryB5 and eryC3 genes, which encode the glycosyltransferases responsible for converting erythronolide B to this compound, can be a limiting factor.[1] Consider using stronger promoters or increasing the gene copy number to enhance the expression of these enzymes.

  • Ensure Availability of Sugar Precursors: The glycosylation steps require the activated sugars TDP-mycarose and TDP-desosamine. Ensure that the upstream pathways for the synthesis of these deoxysugars are not compromised.

Issue 4: Rapid Conversion of this compound to Other Variants

Symptoms:

  • Low levels of this compound, but relatively higher levels of Erythromycin C and/or B.

Troubleshooting Steps:

  • Targeted Gene Knockout: The enzymes EryK and EryG are responsible for hydroxylating and methylating this compound to Erythromycin C and B, respectively.[1][5] To increase the accumulation of this compound, consider creating mutant strains where the eryK and/or eryG genes are inactivated.

  • Control of Dissolved Oxygen: The production of Erythromycin B has been observed to increase under conditions of low dissolved oxygen.[10] Maintaining high dissolved oxygen levels may help to reduce the conversion of this compound to Erythromycin B.

Experimental Protocols

Protocol 1: Fermentation of Saccharopolyspora erythraea
  • Seed Culture: Inoculate a suitable seed medium (e.g., 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2) with spores of S. erythraea.[7][8]

  • Incubation: Incubate the seed culture at 28-34°C for 48-72 hours on a rotary shaker at 250 rpm.[6][7][8]

  • Production Culture: Inoculate the production fermentation medium (e.g., 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2) with the seed culture.[7][8]

  • Fermentation: Incubate the production culture for 7 days under the same temperature and agitation conditions.[7][8]

Protocol 2: Extraction and Analysis of Erythromycin
  • Extraction: Adjust the pH of the fermentation broth to 10 and mix with an equal volume of acetonitrile (B52724) for 40 minutes.[8]

  • Phase Separation: Add 2 g of NaCl per 10 mL of broth, allow it to dissolve, and then separate the acetonitrile phase by centrifugation.[8]

  • Analysis: Analyze the extracted erythromycins using High-Performance Liquid Chromatography (HPLC) to quantify the different variants.

Visualizations

Erythromycin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Propionyl_CoA Propionyl-CoA DEBS 6-Deoxyerythronolide B Synthase (DEBS) Propionyl_CoA->DEBS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->DEBS TDP_Mycarose TDP-Mycarose EryB5 EryB5 (Glycosyltransferase) TDP_Mycarose->EryB5 TDP_Desosamine TDP-Desosamine EryC3 EryC3 (Glycosyltransferase) TDP_Desosamine->EryC3 6_DEB 6-Deoxyerythronolide B DEBS->6_DEB EryF EryF (P450 Hydroxylase) EB Erythronolide B EryF->EB MEB Mycarosyl-Erythronolide B EryB5->MEB EryD This compound EryC3->EryD EryK EryK (P450 Hydroxylase) EryC Erythromycin C EryK->EryC EryA Erythromycin A EryK->EryA EryG EryG (Methyltransferase) EryB Erythromycin B EryG->EryB EryG->EryA 6_DEB->EryF EB->EryB5 MEB->EryC3 EryD->EryK EryD->EryG EryC->EryG EryB->EryK

Caption: Biosynthesis pathway of Erythromycin A from precursors.

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Check S. erythraea Growth (Cell Density, Nutrient Uptake) Start->CheckGrowth IsGrowthOptimal Is Growth Optimal? CheckGrowth->IsGrowthOptimal OptimizeConditions Optimize Cultivation (Temp, pH, Aeration) IsGrowthOptimal->OptimizeConditions No AnalyzePrecursors Analyze Precursor Supply & Medium Composition IsGrowthOptimal->AnalyzePrecursors Yes OptimizeConditions->CheckGrowth IsPrecursorSufficient Are Precursors Sufficient? AnalyzePrecursors->IsPrecursorSufficient SupplementMedium Supplement Medium (n-propanol, vitamins, etc.) IsPrecursorSufficient->SupplementMedium No AnalyzeIntermediates Analyze Intermediates (Erythronolide B, Ery C, Ery B) IsPrecursorSufficient->AnalyzeIntermediates Yes SupplementMedium->AnalyzePrecursors HighEB High Erythronolide B? AnalyzeIntermediates->HighEB EnhanceGlycosylation Enhance Glycosylation (Overexpress eryB5/eryC3) HighEB->EnhanceGlycosylation Yes HighEryCB High Erythromycin C/B? HighEB->HighEryCB No End This compound Yield Improved EnhanceGlycosylation->End InactivateConversion Inactivate eryK/eryG HighEryCB->InactivateConversion Yes HighEryCB->End No InactivateConversion->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Erythromycin D Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Erythromycin (B1671065) D.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Erythromycin D?

A1: The main challenges in this compound purification stem from its low abundance in fermentation broths compared to Erythromycin A, and its similar physicochemical properties to other erythromycin variants (A, B, C) and related impurities. This similarity makes selective separation difficult. Additionally, like other macrolides, this compound is susceptible to degradation, particularly in acidic conditions.[1][2]

Q2: What are the common impurities encountered during this compound purification?

A2: Common impurities include other erythromycin analogues produced during fermentation, such as Erythromycin A, B, and C.[3][4] Degradation products can also be present, which may form during extraction and purification, especially if the pH is not carefully controlled.[5][]

Q3: What analytical methods are suitable for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of erythromycin and its related substances.[7][8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification of impurities.[5] Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessments of purity.[1]

Q4: What are the key stability concerns for this compound during purification?

A4: this compound is sensitive to acidic pH, which can lead to the formation of inactive degradation products.[9] Elevated temperatures can also promote degradation.[10] Therefore, it is crucial to control pH and temperature throughout the purification process.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low recovery after extractionInefficient extraction from the fermentation broth.Optimize the solvent system for extraction. Butyl acetate (B1210297) and acetonitrile (B52724) have been shown to be effective for erythromycin extraction.[4] Adjusting the pH of the aqueous phase to slightly alkaline (pH 8.5-10.5) can improve the partitioning of erythromycin into the organic phase.[3]
Emulsion formation during liquid-liquid extraction.Consider alternative extraction methods such as pre-dispersed solvent extraction or membrane filtration to minimize emulsion issues.[3]
Degradation of this compound during extraction.Maintain a controlled temperature and avoid acidic conditions. Perform extractions at lower temperatures (e.g., 4°C) if possible.[11]
Product loss during crystallizationSuboptimal crystallization conditions.Carefully control the solvent/antisolvent ratio, temperature, and cooling rate. The choice of solvent is critical; acetone (B3395972) and dichloromethane (B109758) have been used for erythromycin crystallization.[12][13]
Co-crystallization with other erythromycin variants.Adjusting the pH during crystallization can influence the selective crystallization of different erythromycin variants.[3]
Poor Purity of this compound
Symptom Possible Cause Suggested Solution
Co-elution of impurities during chromatographyInadequate chromatographic resolution.Optimize the HPLC method, including the stationary phase (e.g., C8 or C18), mobile phase composition (acetonitrile, phosphate (B84403) buffer), pH, and temperature.[7] Gradient elution may be necessary to separate closely related impurities.[8]
Column overloading.Reduce the sample concentration or injection volume.
Presence of degradation productsInstability of this compound during purification.Ensure all solutions are buffered to a stable pH range (neutral to slightly alkaline).[12] Minimize exposure to high temperatures and light.
Contamination with other erythromycin variantsIneffective separation method.A multi-step purification strategy combining different techniques (e.g., extraction, crystallization, and chromatography) is often necessary for high purity.[4][14]

Experimental Protocols

General Protocol for Extraction of Erythromycin from Fermentation Broth
  • Broth Pre-treatment : Centrifuge or filter the fermentation broth to remove biomass and other suspended solids.[4]

  • Solvent Extraction : Adjust the pH of the clarified broth to 8.5-9.5. Extract the erythromycin into an equal volume of a suitable organic solvent (e.g., butyl acetate or acetonitrile).[3][4]

  • Back Extraction (Optional) : To further purify, the organic extract can be back-extracted with an acidic aqueous solution (e.g., pH 5.0-6.0) to transfer the erythromycin to the aqueous phase, leaving some impurities in the organic phase. The pH of the aqueous phase is then readjusted to alkaline, and the erythromycin is re-extracted into a fresh organic solvent.[3]

  • Concentration : The organic extract is concentrated under reduced pressure to increase the concentration of erythromycin.

General Protocol for Crystallization of Erythromycin
  • Solvent Selection : Dissolve the concentrated erythromycin extract in a suitable solvent, such as acetone or dichloromethane, at a slightly elevated temperature.[12][13]

  • Antisolvent Addition/Cooling : Gradually add an antisolvent (e.g., water) or slowly cool the solution to induce crystallization.[4] The rate of cooling can affect crystal size and purity.

  • Crystal Maturation : Allow the crystals to mature in the solution for a period of time, which can improve purity.

  • Isolation and Drying : Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Erythromycin Variants

PropertyErythromycin AErythromycin BErythromycin CThis compound
Molecular Formula C₃₇H₆₇NO₁₃C₃₇H₆₇NO₁₂C₃₆H₆₅NO₁₃C₃₆H₆₅NO₁₂
Molecular Weight 733.93717.93719.90703.90
Key Structural Difference from A -Lacks hydroxyl at C12Lacks methyl on cladinose (B132029) sugarLacks hydroxyl at C12 and methyl on cladinose sugar

Table 2: HPLC Methods for Erythromycin Separation

Stationary Phase Mobile Phase Detection Key Separations Reference
C8 or C18 silicaAcetonitrile, ammonium (B1175870) phosphate buffer (pH 6.5), tetramethylammonium (B1211777) phosphate, waterUV at 215 nmErythromycins A, B, C, and some degradation products[7]
WatersX-Terra RP 18Gradient of acetonitrile and potassium phosphate buffer (pH 7.0)UV at 215 nmErythromycin A and its impurities[8]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth Clarification Clarification (Filtration/Centrifugation) Fermentation_Broth->Clarification pH_Adjustment_1 pH Adjustment (8.5-9.5) Clarification->pH_Adjustment_1 Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) pH_Adjustment_1->Solvent_Extraction Aqueous_Waste Aqueous Waste Solvent_Extraction->Aqueous_Waste Organic_Extract Erythromycin-rich Organic Extract Solvent_Extraction->Organic_Extract Concentration Concentration Organic_Extract->Concentration Crystallization Crystallization Concentration->Crystallization Mother_Liquor Mother Liquor (Impurities) Crystallization->Mother_Liquor Crude_Crystals Crude Erythromycin Crystals Crystallization->Crude_Crystals Chromatography Chromatographic Purification (e.g., HPLC) Crude_Crystals->Chromatography Pure_Fractions Pure this compound Fractions Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Final_Product High-Purity this compound Solvent_Removal->Final_Product

Caption: General experimental workflow for the purification of this compound.

logical_relationship cluster_challenges Core Purification Challenges cluster_consequences Consequences cluster_solutions Mitigation Strategies Low_Abundance Low Abundance of this compound Low_Yield Low Overall Yield Low_Abundance->Low_Yield Structural_Similarity Structural Similarity to Other Erythromycins Poor_Purity Poor Purity / Co-elution Structural_Similarity->Poor_Purity Chemical_Instability Chemical Instability (pH, Temp) Chemical_Instability->Low_Yield Degradation Formation of Degradation Products Chemical_Instability->Degradation Optimized_Extraction Optimized Extraction Conditions Optimized_Extraction->Low_Yield High_Resolution_Chromatography High-Resolution Chromatography High_Resolution_Chromatography->Poor_Purity Process_Control Strict pH and Temperature Control Process_Control->Degradation Multi_Step_Purification Multi-Step Purification Strategy Multi_Step_Purification->Poor_Purity

Caption: Logical relationship between challenges and mitigation strategies in this compound purification.

References

Technical Support Center: Erythromycin D Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythromycin (B1671065) D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges and degradation products associated with Erythromycin D. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Disclaimer

Information regarding the stability and degradation of Erythromycin, particularly Erythromycin A, is more readily available than for this compound specifically. This compound is a precursor in the biosynthesis of Erythromycin A.[1] Consequently, their chemical structures are closely related, suggesting that they may exhibit similar behavior under stress conditions. The information presented here is largely based on data for Erythromycin A and should be considered as a strong indicator for the behavior of this compound. Researchers should, however, validate these findings for their specific experimental context with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of erythromycins, including this compound, is significantly influenced by pH and the presence of water.[2] Acidic conditions are particularly detrimental, leading to rapid degradation.[3][4] Temperature and exposure to light can also contribute to degradation, although erythromycins are generally more stable under thermal and photolytic stress compared to acidic or oxidative conditions.[5]

Q2: What are the major degradation products of this compound under acidic conditions?

A2: Under acidic conditions, erythromycins undergo intramolecular cyclization reactions to form biologically inactive degradation products.[3] For Erythromycin A, the primary degradation products are anhydroerythromycin A (Impurity D) and erythromycin A enol ether (Impurity E).[6][7] Given the structural similarity, this compound is expected to form analogous anhydro and enol ether derivatives.

Q3: Can this compound degrade under neutral or alkaline conditions?

A3: Yes, degradation can also occur under neutral and alkaline conditions, though the mechanisms differ from acidic degradation. In weakly alkaline solutions, the lactone ring of the erythromycin molecule can be hydrolyzed, leading to inactivation.[8][9] This hydrolysis is catalyzed by hydroxide (B78521) ions and follows pseudo-first-order kinetics.[9]

Q4: Are there any known enzymatic degradation pathways for this compound?

A4: Yes, certain bacteria have developed resistance to erythromycin through enzymatic inactivation. Some strains of Escherichia coli, for instance, produce erythromycin esterases that hydrolyze the macrolactone ring, rendering the antibiotic inactive.[8][10]

Troubleshooting Guide

Issue 1: Rapid loss of this compound potency in my formulation.

  • Possible Cause: The most likely cause is an acidic pH of your solution. Erythromycins are highly unstable in acidic environments.[2]

  • Troubleshooting Steps:

    • Measure the pH of your formulation.

    • If the pH is acidic, adjust it to a neutral or slightly alkaline range (pH 7-8.5) using a suitable buffer, if your experimental design allows.

    • Consider using a co-solvent like dimethyl isosorbide, which has been shown to improve the stability of erythromycin in solution.

    • If acidic conditions are required, minimize the exposure time and maintain a low temperature to slow the degradation rate.

Issue 2: Appearance of unexpected peaks during HPLC analysis of my this compound sample.

  • Possible Cause: These unexpected peaks are likely degradation products. The number and identity of these peaks will depend on the stress conditions the sample has been exposed to (e.g., acid, base, oxidation, heat, light).

  • Troubleshooting Steps:

    • Review the storage and handling conditions of your sample. Has it been exposed to acidic pH, high temperatures, or light?

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your sample chromatogram.

    • Use a stability-indicating HPLC method that is capable of resolving the main peak from all potential degradation products.[5]

    • Employ LC-MS to obtain mass-to-charge ratios of the unknown peaks for tentative identification. Known impurities of erythromycin are listed in the table below.

Issue 3: Inconsistent results in my this compound stability studies.

  • Possible Cause: Inconsistency can arise from several factors, including variations in pH, temperature, or the presence of trace amounts of catalysts.

  • Troubleshooting Steps:

    • Ensure precise control over the pH of your solutions using appropriate buffers.

    • Maintain a constant temperature throughout your experiments using a temperature-controlled environment.

    • Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.

    • Carefully control the concentration of this compound, as some degradation kinetics can be concentration-dependent.[11]

Data Presentation

Table 1: Common Impurities and Degradation Products of Erythromycin
Impurity NameOther NamesMolecular FormulaMolecular Weight ( g/mol )Typical Formation Condition
Erythromycin Impurity DAnhydroerythromycin AC₃₇H₆₅NO₁₂715.91Acidic degradation
Erythromycin Impurity EErythromycin A enol etherC₃₇H₆₅NO₁₂715.92Acidic degradation
Erythromycin Impurity FPseudoerythromycin A enol etherC₃₇H₆₅NO₁₂715.91Alkaline degradation
Erythromycin Impurity HErythromycin A N-oxideC₃₇H₆₇NO₁₄749.93Oxidative degradation

(Data sourced from various suppliers of pharmaceutical reference standards and literature.[6][12])

Table 2: Summary of Forced Degradation Conditions for Erythromycin
Stress ConditionReagent/ParametersTypical DurationExpected Outcome
Acid Hydrolysis1N HCl1 week at room temperatureSignificant degradation
Base Hydrolysis0.1N NaOH2 hours at room temperatureSignificant degradation
Oxidation3% H₂O₂24 hours at room temperatureSignificant degradation
Thermal Degradation60°C7 daysStable
PhotodegradationUV light (254 nm)7 daysStable

(These conditions are based on studies of Erythromycin A and its esters and should be adapted and optimized for this compound.[5][13][14])

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Acid Degradation:

  • To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.

  • Keep the solution at room temperature for a specified period (e.g., 1 week), taking samples at various time points.

  • Before analysis, neutralize the samples with an equivalent amount of 1N sodium hydroxide.[13]

3. Base Degradation:

  • To an aliquot of the stock solution, add an equal volume of 0.1N sodium hydroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2 hours), taking samples at various time points.

  • Neutralize the samples with an equivalent amount of 0.1N hydrochloric acid before analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

5. Thermal Degradation:

  • Place a solid sample of this compound in an oven maintained at 60°C for 7 days.

  • Also, expose a solution of this compound to the same conditions.

6. Photodegradation:

  • Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 7 days.

  • A control sample should be wrapped in aluminum foil to exclude light.

7. Analysis:

  • Analyze all the stressed samples, along with an unstressed control sample, using a suitable analytical technique, typically a reverse-phase HPLC with UV or MS detection.

  • The chromatographic conditions should be optimized to achieve adequate separation of the parent drug from all the degradation products.

Mandatory Visualizations

Erythromycin_Degradation_Pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_base Alkaline Conditions (e.g., NaOH) cluster_oxidation Oxidative Stress (e.g., H₂O₂) ErythromycinD This compound Anhydro_EryD Anhydrothis compound (Inactive) ErythromycinD->Anhydro_EryD Intramolecular Cyclization EnolEther_EryD This compound Enol Ether (Inactive) ErythromycinD->EnolEther_EryD Dehydration Hydrolyzed_EryD Hydrolyzed this compound (Inactive) ErythromycinD->Hydrolyzed_EryD Lactone Ring Hydrolysis Oxidized_EryD Oxidized Derivatives (e.g., N-oxide) ErythromycinD->Oxidized_EryD Forced_Degradation_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Defined Time Points stress->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS Method sampling->analyze For other stress conditions neutralize->analyze end Identify Degradation Products & Determine Degradation Rate analyze->end

References

Technical Support Center: Analysis of Erythromycin D by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of Erythromycin (B1671065) D.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin D and what are its common related substances?

This compound is a known related substance of Erythromycin, a macrolide antibiotic. In some pharmacopeias, this compound is also referred to as Anhydroerythromycin A.[1][2] Common impurities that may be present in Erythromycin samples include Erythromycin B, Erythromycin C, Erythromycin E, Erythromycin F, and N-demethylerythromycin A.[3]

Q2: Why is peak co-elution a concern in the HPLC analysis of this compound?

Peak co-elution, where two or more compounds elute from the HPLC column at the same time, can lead to inaccurate quantification and identification of this compound and its impurities.[4] This is a significant issue in pharmaceutical analysis as it can mask the presence of impurities, potentially impacting drug safety and efficacy. Regulatory bodies like the USFDA recommend a resolution of more than 2 between closely eluting peaks to ensure accurate analysis.[5]

Q3: What are the initial steps to identify a co-elution problem with the this compound peak?

The first indication of co-elution is often an asymmetrical or broad peak for this compound. You might observe a shoulder on the peak or a distorted peak shape.[4] To confirm, you can use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, it suggests the presence of a co-eluting impurity.[4][6] Mass spectrometry (MS) can also be used to identify different mass-to-charge ratios within a single chromatographic peak, confirming co-elution.[4]

Troubleshooting Guide for Co-eluting Impurities with this compound

This guide provides a systematic approach to resolving co-elution issues encountered during the HPLC analysis of this compound.

Problem: Poor resolution between this compound and an unknown impurity.

Step 1: Identify Potential Co-eluting Impurities

Based on structural similarity, the following impurities have a higher potential to co-elute with this compound (Anhydroerythromycin A):

  • Erythromycin A Enol Ether (Impurity E): This is an isomer of Anhydroerythromycin A and is a very likely candidate for co-elution.

  • Pseudoerythromycin A Enol Ether (Impurity F): Another isomer that can be difficult to separate from this compound.[3][7]

  • Erythromycin B and C: These are structurally very similar to Erythromycin A and its degradation products and could potentially overlap with the this compound peak under certain chromatographic conditions.

Step 2: Method Optimization Strategies

The resolution of chromatographic peaks is governed by three key factors: retention (k'), selectivity (α), and efficiency (N) . Adjusting these parameters can resolve co-elution.

dot

Caption: Troubleshooting workflow for resolving co-eluting peaks with this compound.

Data Presentation: Impact of Method Modifications on Resolution

The following table summarizes the potential impact of various troubleshooting steps on the resolution of this compound from a co-eluting impurity.

Troubleshooting ActionParameter AffectedExpected Outcome on ResolutionPotential Side Effects
Increase aqueous content in mobile phase Retention (k')Increased retention and potentially improved separation.Longer run times.
Change organic modifier (e.g., Acetonitrile (B52724) to Methanol) Selectivity (α)Altered elution order and improved separation.[6]May require re-validation of the method.
Adjust mobile phase pH (e.g., within 7-9 range) Selectivity (α)Changes in the ionization state of analytes, leading to differential retention.Column stability at high pH must be considered.
Switch to a different stationary phase (e.g., C18 to Phenyl-Hexyl) Selectivity (α)Different retention mechanisms can significantly improve resolution.[8]Requires significant method development and validation.
Decrease column particle size (e.g., 5 µm to 3.5 µm) Efficiency (N)Sharper peaks and improved resolution.Increased backpressure.
Optimize column temperature Selectivity (α) & Efficiency (N)Can improve peak shape and alter selectivity.May affect the stability of the analytes.

Experimental Protocols

Protocol 1: General HPLC Method for Erythromycin and Related Substances

This method is a starting point and may require optimization to resolve co-elution with this compound.

  • Column: C18 polymeric column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.02 M dibasic potassium phosphate (B84403) buffer (pH 9.0) and acetonitrile (60:40 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV at 215 nm.[3][11]

  • Column Temperature: 65 °C.[10]

  • Injection Volume: 100 µL.[11]

Protocol 2: Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve Erythromycin reference standards in a suitable diluent (e.g., a mixture of methanol (B129727) and buffer).

  • Sample Preparation: For formulations like enteric-coated tablets, a specific sample preparation method to remove interfering excipients may be necessary. This can involve dissolution followed by centrifugation through a molecular weight cut-off filter.[9]

Protocol 3: Forced Degradation Study

To intentionally generate degradation products, including those that might co-elute with this compound, a forced degradation study can be performed. This involves exposing the Erythromycin sample to stress conditions such as:

  • Acidic Conditions: Dissolve Erythromycin in a dilute acid (e.g., 0.1 N HCl) and monitor the degradation over time.

  • Basic Conditions: Dissolve Erythromycin in a dilute base (e.g., 0.1 N NaOH).

  • Oxidative Conditions: Treat the Erythromycin solution with a dilute hydrogen peroxide solution.

  • Thermal Stress: Heat the solid drug substance or a solution at an elevated temperature.[10]

Analyzing the samples from these studies will help in identifying potential co-eluting peaks and in developing a stability-indicating method.

References

Technical Support Center: Minimizing Erythromycin D Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the conversion of Erythromycin (B1671065) D to other forms during experimental procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your Erythromycin D samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other erythromycins?

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of closely related structures, primarily Erythromycin A, B, C, and D.[1] Erythromycin A is the most abundant and clinically used form.[1]

The core structure of all erythromycins is a 14-membered lactone ring. The primary difference between Erythromycin A and this compound lies in the substitution at the C-12 position of this ring. Erythromycin A possesses a hydroxyl (-OH) group at this position, whereas this compound does not.[2][3] This structural difference may influence the compound's stability and degradation profile.

Q2: What are the primary pathways of Erythromycin degradation?

Erythromycin, particularly Erythromycin A, is notoriously unstable in acidic conditions.[4][5] The primary degradation pathway involves an intramolecular cyclization reaction. In an acidic environment, the C-9 ketone and the hydroxyl groups at C-6 and C-12 interact, leading to the formation of inactive degradation products, namely anhydroerythromycin A enol ether and anhydroerythromycin A.[4][6] This process is a significant challenge in both oral drug formulation and in vitro experimental settings. While the specific degradation kinetics of this compound are less documented, its structural similarity to Erythromycin A suggests a comparable susceptibility to acid-catalyzed degradation, although the absence of the C-12 hydroxyl group might alter the reaction rates and products.

Q3: What are the key factors that influence this compound stability?

Several factors can contribute to the degradation of this compound in a laboratory setting:

  • pH: This is the most critical factor. Acidic conditions (pH < 7) significantly accelerate the degradation of erythromycins.[3][7]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[8]

  • Solvent: The choice of solvent for stock solutions and experimental media can impact stability. While erythromycin is soluble in organic solvents like ethanol (B145695) and DMSO, its stability in aqueous solutions is a concern.[9]

  • Presence of Water: Water is a reactant in the hydrolytic degradation pathways.[9]

  • Light: While less critical than pH and temperature, prolonged exposure to light may contribute to degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Problem 1: Precipitation of this compound in Cell Culture Media

  • Possible Cause: Erythromycin and its analogues have poor aqueous solubility. Adding a concentrated stock solution in an organic solvent directly to the aqueous cell culture medium can cause it to precipitate out of solution.[6]

  • Solution:

    • Prepare an intermediate dilution: Before adding to the final volume of your cell culture medium, create an intermediate dilution of your concentrated stock solution in a small volume of the medium.

    • Slow addition and mixing: Add the stock solution dropwise to the culture medium while gently swirling or stirring. This gradual dilution helps to prevent localized high concentrations that lead to precipitation.

    • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.

Problem 2: Loss of this compound activity in solution over time

  • Possible Cause: Degradation due to improper storage conditions (pH, temperature).

  • Solution:

    • pH control: Ensure that all buffers and media used are at or near neutral pH (pH 7.0-7.5), where erythromycin exhibits its greatest stability.[10]

    • Temperature control: Store stock solutions at -20°C or lower for long-term storage. For working solutions, prepare them fresh and keep them on ice when not in immediate use. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[11]

    • Solvent choice: For aqueous working solutions, prepare them fresh for each experiment. Do not store aqueous solutions for extended periods.

Problem 3: Inconsistent results in experiments involving this compound

  • Possible Cause: Degradation of this compound during the experiment, leading to a lower effective concentration.

  • Solution:

    • Monitor pH: If your experimental conditions are acidic, be aware that this compound is likely degrading. Consider using a more stable analogue if the experimental design allows.

    • Time-course experiments: If you suspect degradation during a lengthy experiment, it may be necessary to add fresh this compound at specific time points to maintain the desired concentration.

    • Analytical confirmation: If possible, use an analytical method like HPLC to quantify the concentration of this compound in your experimental samples at the beginning and end of your experiment to assess its stability under your specific conditions.[12]

Data Presentation: Erythromycin Stability

The following tables summarize available quantitative data on the stability of erythromycin under various conditions. Note that much of the available data is for Erythromycin A, but it can serve as a valuable guide for handling this compound.

Table 1: Stability of Erythromycin A in Acidic Solution

pHTemperature (°C)Time for 10% Degradation (T10)Reference
2.0373.7 seconds[13]
1.39Not Specified3 seconds[14]

Table 2: Accelerated Stability Study of Erythromycin (Mixed Isomers) by HPLC

Storage Condition1 Month (% Degradation)3 Months (% Degradation)6 Months (% Degradation)Reference
25°CNo significant changeNo significant changeNo significant change[8]
40°CNot reportedSlight decreaseSlight decrease[8]
50°CNot reportedSlight decrease~1.4% increase in impurities[8]

Table 3: Solubility of Erythromycin in Various Solvents

SolventSolubility
WaterSparingly soluble
EthanolFreely soluble
Methanol (B129727)Freely soluble
AcetoneFreely soluble
Diethyl etherSoluble

Data compiled from various sources.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex gently until the powder is completely dissolved.

  • Sterilization: If required for your application (e.g., cell culture), sterile filter the solution using a 0.22 µm syringe filter compatible with your solvent.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store at -20°C or below for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound (Acid Hydrolysis)

This protocol can be adapted to assess the stability of your this compound sample under acidic conditions.

  • Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: To a known volume of the this compound solution, add an equal volume of 1N hydrochloric acid (HCl).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 1 hour).

  • Neutralization: After incubation, neutralize the reaction by adding an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).

  • Analysis: Analyze the sample using a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the remaining this compound and any degradation products formed.[15] A control sample (without acid treatment) should be analyzed in parallel.

Visualizations

Erythromycin_D This compound (Active) Degradation_Products Inactive Degradation Products (e.g., Hemiketals, Spiroketals) Erythromycin_D->Degradation_Products Intramolecular Cyclization Acid Acidic Conditions (e.g., pH < 7) Acid->Erythromycin_D Accelerates cluster_preparation Stock Solution Preparation cluster_usage Working Solution Preparation Weigh 1. Weigh this compound Dissolve 2. Dissolve in Ethanol/DMSO Weigh->Dissolve Filter 3. Sterile Filter (optional) Dissolve->Filter Aliquot 4. Aliquot Filter->Aliquot Store 5. Store at -20°C Aliquot->Store Thaw A. Thaw Aliquot Store->Thaw Dilute B. Dilute in Buffer/Medium (pH 7.0-7.5) Thaw->Dilute Use C. Use Immediately Dilute->Use Problem This compound Degradation Observed Check_pH Is the solution pH < 7? Problem->Check_pH Check_Temp Is the solution stored at > 4°C? Problem->Check_Temp Check_Solvent Is it an aged aqueous solution? Problem->Check_Solvent Adjust_pH Action: Adjust pH to 7.0-7.5 Use buffered solutions. Check_pH->Adjust_pH Yes Adjust_Temp Action: Store at -20°C or below. Prepare fresh working solutions. Check_Temp->Adjust_Temp Yes Adjust_Solvent Action: Prepare fresh aqueous solutions. Use organic stock solutions for storage. Check_Solvent->Adjust_Solvent Yes

References

Technical Support Center: Erythromycin D Extraction and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the extraction and recovery of Erythromycin (B1671065) D.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter influencing the extraction efficiency of Erythromycin D?

A1: The pH of the aqueous phase is the most dominant parameter. Erythromycin, being a weak base (pKa ≈ 8.6), is predominantly in its non-polar, molecular form at a pH above its pKa. This state is favorable for partitioning into an organic solvent. For optimal extraction, the pH of the fermentation broth should be adjusted to a range of 9.8–10.3.

Q2: Why is my this compound recovery yield consistently low?

A2: Low recovery can stem from several factors:

  • Analyte Degradation: Erythromycin is unstable in acidic conditions (pH < 6.0) and at elevated temperatures, leading to degradation.

  • Suboptimal pH: Using an incorrect pH for extraction or re-extraction will result in poor phase partitioning.

  • Emulsion Formation: Stable emulsions can form during liquid-liquid extraction, trapping the analyte and hindering phase separation.

  • Inappropriate Solvent Choice: The solvent may have low partitioning efficiency or high solubility in the aqueous phase, leading to solvent loss and reduced recovery.

Q3: How can I prevent the degradation of this compound during the process?

A3: To minimize degradation, strictly control the pH and temperature. During re-extraction into an acidic aqueous phase (e.g., pH 4.5–5.0), the process should be performed quickly, and the pH of the resulting solution should be immediately readjusted to around 6.0 to maintain stability. Throughout the extraction, keeping samples on ice or at low temperatures (e.g., 4°C) is recommended.

Q4: What causes the formation of an emulsion during solvent extraction, and how can it be resolved?

A4: Emulsion formation is a common problem when extracting from complex matrices like fermentation broths, which contain proteins and other surfactants. To mitigate this, consider adding salts ("salting out") or using pre-dispersed solvent extraction techniques. Centrifugation can also help to break stable emulsions.

Q5: I'm having trouble crystallizing the final product. What should I investigate?

A5: Crystallization is sensitive to several factors. Ensure you are using the correct solvent/antisolvent system and ratio; water is often used as an antisolvent with organic solvents like acetone (B3395972). The rate of antisolvent addition, temperature, and stirring speed are critical for controlling supersaturation, which influences crystal size, purity, and morphology. Using certain organic solvents without sufficient water can lead to the formation of solvates, which may collapse into an amorphous material upon drying.

Troubleshooting Guide

Problem 1: Low Recovery Yield

Low recovery is a frequent challenge. This guide helps you diagnose and resolve the underlying causes.

Logical Troubleshooting Workflow

Use the following diagram to step through potential issues.

Low_Yield_Troubleshooting cluster_Start cluster_Investigation Initial Checks cluster_Solutions Corrective Actions cluster_Advanced Advanced Troubleshooting start Low Recovery Yield Observed check_pH Verify Extraction & Re-extraction pH start->check_pH Is pH optimal? check_temp Confirm Temperature Control (≤4°C) check_pH->check_temp Yes adjust_pH Adjust pH: - Extraction: 9.8 - 10.3 - Re-extraction: 4.5 - 5.0 check_pH->adjust_pH No check_emulsion Check for Stable Emulsion or Phase Loss check_temp->check_emulsion Yes implement_cooling Implement Cooling Steps (e.g., Ice Bath) check_temp->implement_cooling No break_emulsion Break Emulsion: - Centrifugation - Add Salt check_emulsion->break_emulsion Yes, emulsion present optimize_solvent Optimize Solvent System (e.g., Butyl Acetate (B1210297), Octanol) check_emulsion->optimize_solvent No degradation_study Perform Degradation Study (LC-MS) to Identify Degradants check_emulsion->degradation_study Yes, but yield is still low adjust_pH->start Re-evaluate implement_cooling->start Re-evaluate break_emulsion->start Re-evaluate optimize_solvent->start Re-evaluate degradation_study->optimize_solvent Inform optimization

Caption: Troubleshooting logic for diagnosing low this compound recovery yield.
Q&A: Troubleshooting Low Yield

Q: My extraction pH is 10.0, but the yield is still poor. What's next? A: Verify your re-extraction (stripping) pH. To move this compound from the organic solvent back into an aqueous phase, the pH must be acidic enough to ionize the molecule. A pH of 4.5-5.0 is suitable, but exposure to this low pH should be brief to prevent acid-catalyzed degradation. Immediately neutralize to ~pH 6.0 after re-extraction.

Q: I see a thick layer between my aqueous and organic phases that won't separate. What is it and how do I fix it? A: This is likely a stable emulsion, common in fermentation broth extractions due to proteins and other cell debris. To resolve this, you can:

  • Centrifuge: Apply high-speed centrifugation (e.g., 5,000 x g for 10 minutes) to break the emulsion.

  • Salting Out: Add an inorganic salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and promote phase separation.

Q: Could my choice of solvent be the problem? A: Yes. While butyl acetate is common, it has relatively high solubility in water, leading to solvent loss. Consider alternative solvents like octanol (B41247), which can form a neutral complex with erythromycin and has lower aqueous solubility, potentially improving recovery and reducing costs.

Problem 2: Product Purity Issues

Contamination with other erythromycin variants (A, B, C) or degradation products is a common purity challenge.

Q&A: Troubleshooting Purity

Q: My final product contains other erythromycin variants. How can I improve the selectivity for this compound? A: While the initial solvent extraction is not highly selective between erythromycin variants, purification can be achieved during the crystallization step. The solubility of different variants can be manipulated by carefully controlling parameters like pH, temperature, and solvent composition. For instance, the crystallization of Erythromycin C can be limited by maintaining a pH between 9 and 10. While specific conditions for this compound are not well-documented, similar principles of pH-controlled crystallization would apply.

Q: I've detected unknown peaks in my HPLC analysis. What could they be? A: Unknown peaks are likely degradation products. Erythromycin is susceptible to hydrolysis under acidic conditions and thermal stress. To confirm, run a forced degradation study by intentionally exposing a sample to acid, base, heat, and oxidation, then analyze via LC-MS to characterize the degradants. This will help you identify the source of degradation in your process.

Q: How does the crystallization process itself affect purity? A: A slow, controlled crystallization process is key to high purity. A stable, low rate of antisolvent addition helps form larger, more uniform, and purer crystals. Conversely, rapid precipitation can trap impurities within the crystal lattice. High initial temperatures followed by slow cooling can also favor the growth of larger, purer crystals.

Data Summary Tables

Table 1: Key Parameters for Erythromycin Extraction and Recovery
ParameterStageRecommended ValueRationale & Citation
pH Extraction (Aqueous to Organic)9.8 - 10.3Maximizes the concentration of non-polar erythromycin, enhancing partitioning into the organic phase.
Re-extraction (Organic to Aqueous)4.5 - 5.0Protonates erythromycin to its ionic form, making it soluble in the aqueous phase.
Post-Re-extraction Stabilization~6.0Minimizes acid-catalyzed degradation while maintaining the product in an aqueous solution.
Temperature All Extraction/Recovery Steps≤ 4°CErythromycin is susceptible to thermal degradation; low temperatures preserve stability.
Crystallization45°C - 50°C (Initial)Higher initial temperatures can be more favorable for initiating the formation of large, well-defined crystals.
Table 2: Comparison of Common Extraction Solvents
SolventKey Advantage(s)Key Disadvantage(s)
Butyl Acetate Widely used, effective partitioning.High consumption due to its solubility in aqueous media (9-10 kg per billion units).
Octanol Lower solvent consumption (<3 kg per billion units), forms a neutral complex with erythromycin, enhancing efficiency.Different extraction mechanism (complex formation vs. simple partitioning).
Acetonitrile High extraction efficiency (up to 98.5% in a single stage).Often used in systems requiring subsequent salting-out or sugaring-out to induce phase separation.

Experimental Protocols & Workflows

Overall Workflow

The diagram below outlines the end-to-end process for extracting and recovering this compound from a fermentation broth.

Extraction_Workflow start Fermentation Broth (containing this compound) pre_treatment 1. Pre-treatment - Remove Biomass (Centrifugation/Filtration) - Adjust pH to 9.8 - 10.3 start->pre_treatment extraction 2. Liquid-Liquid Extraction - Add Organic Solvent (e.g., Octanol) - Mix thoroughly pre_treatment->extraction separation1 3. Phase Separation - Allow layers to separate - Collect organic phase extraction->separation1 re_extraction 4. Re-extraction (Stripping) - Mix organic phase with acidic aqueous buffer (pH 4.5 - 5.0) separation1->re_extraction separation2 5. Phase Separation - Collect aqueous phase - Immediately adjust pH to ~6.0 re_extraction->separation2 crystallization 6. Crystallization - Add anti-solvent (e.g., water) slowly - Control temperature and stirring separation2->crystallization recovery 7. Final Recovery - Filter crystals - Wash and dry crystallization->recovery final_product Purified this compound Crystals recovery->final_product

Caption: General workflow for this compound extraction, purification, and recovery.
Protocol 1: Liquid-Liquid Extraction from Broth

  • Preparation: Remove biomass from the fermentation broth by centrifugation (e.g., 4000 rpm, 10 min) or filtration.

  • pH Adjustment: Cool the clarified broth to 4°C in an ice bath. Slowly add 10% (w/w) NaOH solution while monitoring the pH until it stabilizes in the range of 9.8–10.3.

  • Solvent Addition: Add an equal volume (1:1 v/v) of a suitable organic solvent (e.g., octanol or butyl acetate) to the pH-adjusted broth in a separating funnel.

  • Extraction: Mix the two phases by gentle inversion for 3-5 minutes to prevent emulsion formation. For more vigorous mixing, be prepared to centrifuge the mixture if an emulsion forms.

  • Phase Separation: Allow the layers to separate completely. Collect the upper organic phase, which now contains the this compound.

Protocol 2: Anti-Solvent Crystallization

This protocol assumes this compound is dissolved in an organic solvent like acetone post-extraction and concentration.

  • Setup: Place the this compound solution in a jacketed crystallization vessel equipped with a stirrer. Set the initial temperature to 45-50°C.

  • Initiation: Begin stirring at a moderate speed (e.g., 300-350 rpm).

  • Anti-Solvent Addition: Add purified water (anti-solvent) at a slow, constant rate. The ratio of water to organic solvent is critical and may need optimization; a 2:1 water-to-organic solvent ratio is often effective for inducing crystallization of erythromycin hydrates.

  • Crystal Growth: Once crystals begin to form (indicated by turbidity), maintain a slow stirring speed and gradually cool the vessel to a lower temperature (e.g., 4-10°C) to maximize the yield.

  • Recovery: Collect the crystals by filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of cold anti-solvent mixture to remove residual impurities, then dry under a vacuum at a low temperature.

Technical Support Center: Overcoming Poor Solubility of Erythromycin D in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Erythromycin D in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound, a macrolide antibiotic, is a large, lipophilic molecule with a complex structure. Its limited number of exposed polar functional groups restricts its ability to form favorable interactions with water molecules, leading to low aqueous solubility. This is a common characteristic of macrolide antibiotics and is a significant challenge in the development of both oral and parenteral formulations, as well as in in vitro assays.[1][2]

Q2: What are the common organic solvents used to dissolve this compound?

This compound is freely soluble in many organic solvents. The most commonly used solvents for preparing stock solutions are ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and methanol (B129727).[3][4][5] It is crucial to use high-purity, anhydrous solvents to avoid precipitation.

Q3: Can I use the solubility data for Erythromycin A as a proxy for this compound?

While it is always best to determine the solubility of the specific compound you are working with, the solubility data for Erythromycin A can serve as a reasonable starting point for this compound. The molecular structures of Erythromycin A and D are very similar, with only minor differences in functional groups. Therefore, their physicochemical properties, including solubility in various solvents, are expected to be comparable.

Q4: What is the maximum recommended concentration of organic solvents like DMSO or ethanol in cell-based assays?

The final concentration of organic solvents in cell culture media should be kept to a minimum, typically below 0.5% (v/v) for DMSO and ethanol, to avoid cytotoxicity.[6] It is essential to perform a vehicle control experiment to assess the effect of the solvent on the cells at the final concentration used in the assay.

Q5: How can I prevent my this compound stock solution from precipitating upon dilution in aqueous buffer or cell culture medium?

Precipitation upon dilution is a common issue. To mitigate this, add the concentrated organic stock solution dropwise into the aqueous solution while vortexing or stirring gently.[7] This gradual addition helps to disperse the drug molecules and prevent localized high concentrations that can lead to immediate precipitation. Preparing an intermediate dilution in the same organic solvent before adding to the aqueous phase can also be beneficial.[7]

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in the chosen organic solvent.
Possible Cause Troubleshooting Step
Low-quality solvent Ensure you are using high-purity, anhydrous grade solvents (e.g., ethanol, DMSO, methanol). Water contamination can significantly reduce solubility.
Insufficient solvent volume Refer to the solubility data table below to ensure you are using an adequate volume of solvent for the amount of this compound.
Low temperature Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Sonication can also be effective.
Incorrect solvent While ethanol, DMSO, and methanol are common choices, for very high concentrations, other solvents like acetone (B3395972) or chloroform (B151607) might be considered for initial solubilization before further dilution, though their compatibility with the assay must be carefully evaluated.[8]
Issue 2: Precipitate forms immediately upon adding the this compound stock solution to the aqueous assay buffer or cell culture medium.
Possible Cause Troubleshooting Step
High concentration of the stock solution Prepare a more dilute stock solution. Alternatively, perform a serial dilution of the stock solution in the organic solvent before adding it to the aqueous medium.[7]
Rapid addition of the stock solution Add the stock solution dropwise to the aqueous medium while gently swirling or stirring to allow for gradual dispersion.[7]
Inadequate mixing Ensure the aqueous medium is being gently agitated during the addition of the stock solution to prevent localized high concentrations.
pH of the aqueous medium The solubility of Erythromycin is pH-dependent. Adjusting the pH of the buffer may improve solubility. Erythromycin is more stable in neutral to slightly alkaline conditions.[9]
High salt concentration in the medium High concentrations of salts in the cell culture medium can reduce the solubility of this compound.[7] Consider using a medium with a lower salt concentration if the experimental design allows.
Issue 3: Precipitate forms over time after preparing the final working solution.
Possible Cause Troubleshooting Step
Temperature-dependent solubility Prepare the this compound-containing medium fresh before each experiment. Avoid storing supplemented media for extended periods, especially at lower temperatures (e.g., 4°C).[7]
Instability of the compound in aqueous solution Aqueous solutions of Erythromycin are not recommended for long-term storage. Prepare fresh dilutions for each experiment.[3]
Interaction with media components If precipitation persists, consider using a different basal medium formulation or a serum-free medium to identify potential interactions.[7]

Quantitative Data Presentation

Table 1: Solubility of Erythromycin in Common Solvents

SolventReported Solubility (mg/mL)Reference(s)
Water~2 (very slightly soluble)[10]
Ethanol~30 - 100[3][11]
MethanolFreely soluble[8]
Dimethyl Sulfoxide (DMSO)~15 - 147[3][11]
AcetoneFreely soluble[8]
ChloroformFreely soluble[8]
1:1 Ethanol:PBS (pH 7.2)~0.5[3]

Note: The solubility values can vary depending on the specific form of Erythromycin, temperature, and pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • 200-proof (100%) Ethanol, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm syringe filter (optional, if sterilization is required and the filter is compatible with ethanol)

Procedure:

  • Weigh out 10 mg of this compound powder and transfer it to a sterile tube.

  • Add 1 mL of 100% ethanol to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • (Optional) If sterility is critical for the downstream application, filter the stock solution through a 0.22 µm syringe filter compatible with ethanol.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. The stock solution in ethanol is generally stable for up to one year at -20°C.[12]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a method to enhance the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin using a solvent evaporation method.[13]

Materials:

  • This compound

  • β-cyclodextrin

  • 100% Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in deionized water (approximately 0.125 g/mL).

  • Prepare a solution of this compound in 100% ethanol (0.25 g/mL).

  • While vigorously stirring the β-cyclodextrin solution at room temperature, add the this compound solution dropwise.

  • Continue stirring the mixture until it becomes a homogeneous solution.

  • Freeze the resulting solution at -20°C overnight.

  • Lyophilize the frozen solution to obtain a dry powder of the this compound-β-cyclodextrin complex.

  • The resulting complex can be dissolved in aqueous buffers for use in assays. The solubility of the complex should be determined experimentally.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Poor Solubility of this compound Observed check_solvent Is the correct organic solvent being used (e.g., Ethanol, DMSO)? start->check_solvent use_correct_solvent Action: Use high-purity, anhydrous Ethanol, DMSO, or Methanol. check_solvent->use_correct_solvent No check_concentration Is precipitation occurring upon dilution in aqueous buffer? check_solvent->check_concentration Yes use_correct_solvent->check_solvent slow_dilution Action: Add stock solution dropwise to buffer with gentle stirring. check_concentration->slow_dilution Yes intermediate_dilution Action: Prepare an intermediate dilution in the organic solvent. check_concentration->intermediate_dilution Yes check_time_precipitation Does precipitate form over time? check_concentration->check_time_precipitation No slow_dilution->check_time_precipitation intermediate_dilution->check_time_precipitation prepare_fresh Action: Prepare fresh working solutions before each experiment. check_time_precipitation->prepare_fresh Yes advanced_methods Consider Advanced Solubilization Techniques check_time_precipitation->advanced_methods No, still an issue end End: this compound Solubilized prepare_fresh->end cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanoparticles Nanoparticle Formulation advanced_methods->nanoparticles cyclodextrin->end solid_dispersion->end nanoparticles->end G Experimental Workflow for this compound-Cyclodextrin Complexation cluster_solutions Solution Preparation cluster_complexation Complexation cluster_isolation Isolation cluster_final_product Final Product ery_solution Dissolve this compound in Ethanol mixing Add this compound solution dropwise to β-cyclodextrin solution with stirring ery_solution->mixing cd_solution Prepare saturated β-cyclodextrin aqueous solution cd_solution->mixing freezing Freeze the homogeneous solution at -20°C mixing->freezing lyophilization Lyophilize to obtain a dry powder freezing->lyophilization final_complex This compound-β-cyclodextrin Inclusion Complex lyophilization->final_complex

References

Reducing epimerization of Erythromycin D during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the epimerization of Erythromycin (B1671065) D during purification.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Erythromycin D?

A1: Epimerization is a chemical process where a molecule with multiple chiral centers undergoes a change in the spatial arrangement (stereochemistry) at only one of these centers. In the case of this compound, this results in the formation of an epimer, a stereoisomer that has a different three-dimensional structure from this compound at a single chiral carbon atom. This structural change can significantly impact the biological activity and impurity profile of the final product.

Q2: What are the primary factors that cause the epimerization of this compound during purification?

A2: The primary factors that contribute to the epimerization of this compound are exposure to acidic pH conditions and elevated temperatures.[1][2] Erythromycin and its derivatives are known to be unstable in acidic environments, which can catalyze the epimerization process.[1] Similarly, high temperatures provide the energy required for this chemical transformation to occur.

Q3: At which position on the this compound molecule is epimerization most likely to occur?

A3: While specific studies on this compound epimerization are limited, research on related erythromycin derivatives has shown that C-2 is a potential site for epimerization.[3][4] The hydrogen atom at this position can be susceptible to removal under certain conditions, leading to a change in stereochemistry.

Q4: How can I detect and quantify the epimers of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for detecting and quantifying epimers of erythromycin and its derivatives.[5][6][7][8] These methods, often coupled with mass spectrometry (HPLC-MS or UPLC-MS), can separate compounds with very similar structures, such as epimers.[5] The use of a suitable chiral stationary phase in HPLC can also be beneficial for separating stereoisomers.[9][10][11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, with a focus on minimizing epimerization.

Problem Potential Cause Recommended Solution
Increased levels of an unknown impurity with the same mass as this compound are observed in HPLC analysis. This is a strong indication of on-column or in-process epimerization.- Optimize HPLC Method: Avoid acidic mobile phases if possible. A mobile phase with a neutral to slightly alkaline pH is generally preferred for erythromycin stability.[2] Consider using a shorter analysis time or a lower column temperature. - Control Process pH: Maintain the pH of all solutions (extraction, washing, and elution buffers) in a neutral to slightly alkaline range (pH 7-9) to minimize acid-catalyzed epimerization.[13] - Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4-8°C) to slow down the rate of epimerization.[14]
Low yield of this compound after purification, with multiple unidentified peaks in the chromatogram. This could be due to a combination of epimerization and degradation. Acidic conditions and high temperatures can lead to the formation of various degradation products in addition to epimers.[5][6]- Strict pH and Temperature Control: As mentioned above, rigorously control pH and temperature throughout the entire purification process. - Solvent Selection: Use solvents that are known to be compatible with erythromycin and minimize its degradation. The choice of solvent can influence the stability of the compound.[4][14] - Minimize Processing Time: Reduce the duration of each purification step to limit the exposure of this compound to potentially harsh conditions.
Difficulty in separating this compound from its epimer by standard reversed-phase HPLC. Epimers often have very similar polarities, making their separation challenging on standard C18 columns.- Chiral Chromatography: Employ a chiral HPLC column. These columns are specifically designed to separate stereoisomers.[9][10][11][12] - Method Development: Experiment with different mobile phase compositions, including different organic modifiers and buffer systems, to enhance the resolution between the epimers. - Gradient Elution: Utilize a shallow gradient elution program in your HPLC method, which can often improve the separation of closely eluting compounds.[5][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Related Substances

This protocol is adapted from established methods for erythromycin and is designed to separate this compound from potential epimers and degradation products.[5][6]

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[5]

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient Program:

    Time (min) %A %B
    0 65 35
    15 30 70
    20 30 70
    22 65 35

    | 30 | 65 | 35 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (65:35 v/v) to a final concentration of approximately 1 mg/mL.

Protocol 2: Purification of this compound from Fermentation Broth with Minimized Epimerization

This protocol provides a general workflow for the extraction and initial purification of this compound, emphasizing conditions that reduce epimerization.[13][15][16][17][18]

  • Broth Pre-treatment: Adjust the pH of the fermentation broth to a range of 8.5-9.5 using a suitable base (e.g., sodium hydroxide). This ensures that this compound is in its less water-soluble free base form, facilitating extraction.[13]

  • Solvent Extraction: Extract the this compound from the clarified broth using a water-immiscible organic solvent such as butyl acetate (B1210297) or methyl isobutyl ketone. Perform the extraction at a reduced temperature (e.g., 10-15°C).

  • Back Extraction: Back-extract the this compound into an acidic aqueous solution (pH 4.5-5.5). This step should be performed quickly and at a low temperature to minimize acid-catalyzed degradation and epimerization.

  • pH Readjustment and Precipitation: Immediately adjust the pH of the acidic aqueous solution back to 8.5-9.5 to precipitate the this compound free base.

  • Crystallization: The crude this compound can be further purified by crystallization from a suitable solvent system. The choice of solvent can impact the final purity and crystal form.[4][14]

Visualizations

Epimerization_Mechanism ErythromycinD This compound (Desired Stereoisomer) TransitionState Enolate Intermediate (Planar Structure) ErythromycinD->TransitionState H+ or OH- catalysis (Acidic or Basic Conditions) TransitionState->ErythromycinD Reprotonation Epimer This compound Epimer (Undesired Stereoisomer) TransitionState->Epimer Reprotonation (from opposite face)

Caption: Acid/base-catalyzed epimerization of this compound.

Purification_Workflow cluster_0 Fermentation cluster_1 Extraction & Purification cluster_2 Final Product Fermentation Fermentation Broth (contains this compound) pH_Adjustment1 pH Adjustment (pH 8.5-9.5) Fermentation->pH_Adjustment1 Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) pH_Adjustment1->Solvent_Extraction Back_Extraction Back Extraction (Acidic Aqueous Phase) Solvent_Extraction->Back_Extraction pH_Adjustment2 pH Adjustment & Precipitation (pH 8.5-9.5) Back_Extraction->pH_Adjustment2 Crystallization Crystallization pH_Adjustment2->Crystallization Purified_EryD Purified this compound Crystallization->Purified_EryD

Caption: Workflow for this compound purification.

Troubleshooting_Tree Start High Epimer Levels Detected Check_pH Is the process pH consistently between 7 and 9? Start->Check_pH Check_Temp Are purification steps performed at low temperature? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust and monitor pH of all solutions. Check_pH->Adjust_pH No Adjust_Temp Action: Implement cooling for all critical steps. Check_Temp->Adjust_Temp No Optimize_HPLC Is the HPLC method contributing to epimerization? Check_Temp->Optimize_HPLC Yes Adjust_pH->Check_Temp Adjust_Temp->Optimize_HPLC Adjust_HPLC Action: Use neutral/alkaline mobile phase, lower temperature. Optimize_HPLC->Adjust_HPLC Yes End Epimerization Minimized Optimize_HPLC->End No Adjust_HPLC->End

Caption: Troubleshooting decision tree for epimerization.

References

Improving the resolution of Erythromycin D in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Erythromycin (B1671065) D.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for Erythromycin D challenging?

This compound is a structurally similar impurity to Erythromycin A and other related substances. Achieving baseline separation can be difficult due to their similar chemical properties, which results in close elution times on a chromatographic column. The separation is influenced by a variety of factors including the choice of stationary phase, mobile phase composition, and pH.

Q2: What is the most common cause of poor peak shape (tailing) for erythromycin compounds?

Peak tailing for basic compounds like erythromycin is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based columns.[1][2] To mitigate this, consider the following solutions:

  • Adjust Mobile Phase pH: Increasing the mobile phase pH to between 6.5 and 8.0 can suppress the ionization of silanol groups, reducing unwanted interactions.[1]

  • Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to block most of the residual silanol groups.[1]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine, into the mobile phase can saturate the active silanol sites.[1]

Q3: My chromatogram shows peak fronting. What could be the issue?

Peak fronting is often a sign of column overload, which can occur if the sample concentration or injection volume is too high.[1] To resolve this, try reducing the sample concentration or the injection volume. While some methods suggest injecting large amounts, this can compromise peak shape and retention.[1]

Q4: How critical is temperature control for the separation of erythromycin and its related substances?

Temperature is a critical parameter that can significantly impact the separation. Inconsistent temperature can lead to retention time shifts and affect the resolution between closely eluting peaks. It is recommended to use a column oven to maintain a constant and elevated temperature, which can improve separation efficiency.[3][4][5]

Troubleshooting Guide: Improving this compound Resolution

This guide provides a systematic approach to troubleshooting and improving the resolution of this compound.

Initial Checks
  • System Suitability: Before making any changes, ensure your HPLC system passes its performance qualification. Check for leaks, and ensure the pump is delivering a stable flow rate.

  • Column Health: An old or contaminated column can lead to poor performance. If the column has been used extensively, consider flushing it or replacing it. The performance of columns can sometimes improve with age for erythromycin separations.[5]

Method Optimization

If initial checks do not resolve the issue, consider the following method modifications:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor. Small adjustments can significantly impact the retention and selectivity of ionizable compounds like erythromycin.[1] Experiment with the pH of the aqueous portion of your mobile phase within the stable range of your column.

  • Gradient Slope: If you are using a gradient method, a shallower gradient provides more time for the compounds to interact with the stationary phase, which can lead to better separation.[1]

  • Stationary Phase: If optimizing the mobile phase is not sufficient, consider a different column chemistry. A column with a different stationary phase (e.g., cyanopropyl or phenyl-hexyl instead of C18) can offer different selectivity.[1]

The following table summarizes the impact of various chromatographic parameters on the resolution of this compound:

ParameterEffect on ResolutionRecommendations
Mobile Phase pH High impact on selectivity and peak shape.For reversed-phase, a pH between 6.5 and 9.0 is often effective.[1][6] Ensure column stability at higher pH.
Organic Modifier Can affect selectivity.Acetonitrile (B52724) and methanol (B129727) are common. Acetonitrile-water systems often provide better resolution than methanol-water.[7]
Column Chemistry High impact on selectivity.C8 and C18 columns are common.[5] Consider end-capped columns to reduce peak tailing.[1] Polymeric or hybrid silica-based columns are recommended for high pH applications.[2]
Temperature Affects retention time and efficiency.Elevated temperatures (e.g., 35-70°C) can improve peak shape and resolution.[4][5][6]
Flow Rate Affects efficiency and analysis time.Lower flow rates generally lead to better resolution but longer run times.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution of this compound.

G cluster_0 Troubleshooting Poor Resolution of this compound start Start: Poor Resolution Observed check_system Check System Suitability (Leaks, Flow Rate, Pressure) start->check_system check_column Evaluate Column Health (Age, Performance, Contamination) check_system->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase adjust_ph Adjust pH optimize_mobile_phase->adjust_ph modify_gradient Modify Gradient Slope adjust_ph->modify_gradient change_organic Change Organic Modifier modify_gradient->change_organic change_column Change Column Chemistry change_organic->change_column optimize_temp Optimize Temperature change_column->optimize_temp resolution_ok Resolution Acceptable? optimize_temp->resolution_ok resolution_ok->optimize_mobile_phase No end End: Problem Resolved resolution_ok->end Yes

Caption: A workflow diagram for troubleshooting poor chromatographic resolution.

Experimental Protocols

General HPLC Method for Erythromycin and Related Substances

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a phosphate (B84403) buffer (e.g., 0.01N potassium dihydrogen phosphate) and adjust the pH to the desired level (e.g., 4.6) with phosphoric acid.[8][9]

    • Organic Phase: HPLC-grade acetonitrile.

    • Mobile Phase Composition: A common starting point is a mixture of the aqueous phase and acetonitrile in a ratio of 30:70 (v/v).[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8][9]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: 215 nm or 224 nm.[4][5][9]

  • Sample Preparation:

    • Dissolve the erythromycin sample in a suitable diluent (e.g., the mobile phase) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Sample Preparation for Biological Matrices (Liquid-Liquid Extraction)

For the analysis of erythromycin in biological samples like plasma, a liquid-liquid extraction (LLE) can be used to remove interfering substances.[1]

  • To 500 µL of plasma, add an internal standard.

  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate) to reach a pH > 9.

  • Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC system.

Data Presentation

The following table provides a comparison of different HPLC methods reported for the analysis of erythromycin, which can be a starting point for method development.

ParameterMethod 1Method 2Method 3
Column Inertsil ODS C18 (4.6 x 250mm, 5µm)[8]Hypersil BDS C18 (150 mm x 4.6 mm, 5µm)[9]WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5µm)[10]
Mobile Phase Phosphate buffer (pH 4.6) and Acetonitrile (30:70)[8]0.01N Phosphate buffer and Acetonitrile (35:65)[9]Gradient with Mobile Phase A (Buffer:ACN:Water) and B (Buffer:Water:ACN)[10]
Flow Rate 1.0 mL/min[8]1.0 mL/min[9]1.0 mL/min[10]
Temperature Ambient[8]30°C[9]65°C[10]
Detection 260 nm[8]224 nm[9]215 nm[10]

Signaling Pathways and Logical Relationships

The relationship between key chromatographic parameters and their impact on the separation of this compound can be visualized as follows:

G cluster_1 Factors Influencing this compound Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions Resolution Resolution of This compound pH pH pH->Resolution affects selectivity & peak shape Organic_Modifier Organic Modifier (e.g., Acetonitrile) Organic_Modifier->Resolution affects retention & selectivity Buffer_Concentration Buffer Concentration Buffer_Concentration->Resolution affects peak shape Stationary_Phase Stationary Phase (e.g., C18, Cyano) Stationary_Phase->Resolution primary determinant of selectivity Particle_Size Particle Size Particle_Size->Resolution affects efficiency Column_Dimensions Dimensions (L x ID) Column_Dimensions->Resolution affects efficiency & analysis time Temperature Temperature Temperature->Resolution affects efficiency & retention Flow_Rate Flow Rate Flow_Rate->Resolution affects efficiency & analysis time Gradient Gradient Profile Gradient->Resolution affects separation of complex mixtures

Caption: Key parameters influencing the chromatographic resolution of this compound.

References

Technical Support Center: Matrix Effects in Erythromycin D Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Erythromycin D.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Analyte Recovery or Significant Signal Suppression in LC-MS/MS Analysis

  • Symptoms: You are observing a much lower signal for this compound in your biological samples compared to your standards prepared in a clean solvent. This can lead to poor sensitivity and inaccurate quantification.

  • Possible Causes & Solutions:

    • Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering endogenous matrix components, such as phospholipids.[1] These co-eluting substances can compete with this compound for ionization in the mass spectrometer source, leading to ion suppression.[2][3]

      • Solution: Consider switching to a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is often considered the most effective method for removing matrix interferences and providing cleaner extracts compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1][4]

    • Suboptimal Chromatographic Separation: this compound may be co-eluting with matrix components that cause ion suppression.

      • Solution: Optimize your liquid chromatography (LC) method to better separate this compound from interfering peaks. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[5]

    • Incorrect pH during Extraction: The extraction efficiency of this compound, a basic compound, is highly dependent on the pH of the sample and the extraction solvent.

      • Solution: Ensure the pH of the sample is adjusted to an appropriate basic range (e.g., pH > 9) before extraction to maximize its partitioning into the organic solvent.[1]

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

  • Symptoms: You are observing significant variation in the calculated concentrations of this compound across replicate injections of the same sample or between different samples.

  • Possible Causes & Solutions:

    • Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[6]

      • Solution 1: Employ a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, thus providing effective compensation.[7] If a SIL IS is unavailable, a structurally similar analog can be used, but its ability to track the analyte's behavior must be thoroughly validated.[7]

      • Solution 2: Utilize matrix-matched calibration standards. Preparing your calibration curve in the same biological matrix as your samples can help to normalize the impact of matrix effects.

    • Sample Preparation Inconsistency: Variability in the execution of the sample preparation procedure can lead to inconsistent recoveries and matrix effects.

      • Solution: Ensure that the sample preparation protocol is well-defined and followed precisely for all samples, standards, and quality controls. Automation of sample preparation can also improve consistency.

Issue 3: Peak Tailing or Poor Peak Shape for this compound

  • Symptoms: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail," which can affect integration and reduce analytical accuracy.

  • Possible Causes & Solutions:

    • Secondary Interactions with the Stationary Phase: The basic nature of this compound can lead to interactions with residual acidic silanol (B1196071) groups on the surface of C18 columns, causing peak tailing.[8]

      • Solution: Add a small amount of an acidic modifier, such as formic acid (typically 0.1%), to the mobile phase. This protonates both the this compound and the silanol groups, minimizing these undesirable secondary interactions and improving peak shape.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting components from the biological sample matrix (e.g., plasma, blood, tissue).[9][10] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][6] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[2][11]

Q2: Which sample preparation technique is the most effective at minimizing matrix effects for this compound?

A2: While the optimal choice depends on the specific requirements of the assay, Solid-Phase Extraction (SPE) is generally considered the most effective technique for minimizing matrix effects.[1][4] It provides the cleanest extracts by selectively retaining this compound while allowing interfering matrix components to be washed away. The table below provides a comparison of common sample preparation methods.

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The best practice is to use a stable isotope-labeled (SIL) internal standard of this compound, such as Erythromycin-(N-methyl-13C, d3).[7][12] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it is affected by matrix effects in the same way as this compound.[7] This allows for accurate correction of variations during sample preparation and analysis. If a SIL IS is not available, a structurally similar compound (analog) can be used, but it must be demonstrated during method validation that it adequately tracks the analyte's performance.[7]

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[5][13] However, this approach also dilutes the analyte of interest, this compound. Therefore, this method is only feasible if the resulting concentration of this compound is still well above the lower limit of quantification (LLOQ) of your analytical method.[13]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects and improving analyte recovery for macrolide antibiotics like this compound.

Sample Preparation TechniqueTypical Analyte Recovery (%)Potential for Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Variable, often lower than other methodsHigh, due to residual phospholipids[1]Simple, fast, and inexpensive[1]Least clean extracts, significant ion suppression possible[1][4]
Liquid-Liquid Extraction (LLE) Good to excellentModerateCleaner extracts than PPTMore labor-intensive and requires solvent optimization
Solid-Phase Extraction (SPE) High and reproducibleLow, considered the most effective[1][4]Provides the cleanest extracts, high analyte concentrationMore complex and costly method development

Detailed Experimental Protocols

1. Protein Precipitation (PPT) Protocol

This protocol is a fast and simple method for sample cleanup, but it may result in significant matrix effects.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.[7]

  • Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid can enhance precipitation) to precipitate the proteins.[1][7]

  • Vortex the mixture vigorously for 2 minutes.[7]

  • Centrifuge the sample at 14,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness and reconstituted in the mobile phase.[1]

2. Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner sample than PPT and is effective for extracting basic compounds like this compound.

  • To 0.5 mL of plasma in a centrifuge tube, add the internal standard.

  • Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to achieve a pH > 9.[1]

  • Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex the mixture for 5-10 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]

3. Solid-Phase Extraction (SPE) Protocol

SPE is the most effective method for removing matrix interferences and achieving the highest sensitivity. This is a general protocol using a C18 cartridge and may require optimization.

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., by dilution with an acidic solution) and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[1]

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

Visualizations

Workflow for Troubleshooting Low Analyte Signal start Low this compound Signal Observed check_sample_prep Review Sample Preparation Method start->check_sample_prep ppt_lle Using PPT or LLE? check_sample_prep->ppt_lle Adequate? check_chromatography Evaluate Chromatographic Separation check_is Assess Internal Standard Performance check_chromatography->check_is No co-elution optimize_lc Optimize LC Gradient and/or Column check_chromatography->optimize_lc Co-elution observed? use_sil_is Implement Stable Isotope-Labeled IS check_is->use_sil_is Poor tracking? ppt_lle->check_chromatography No switch_to_spe Switch to Solid-Phase Extraction (SPE) ppt_lle->switch_to_spe Yes end Signal Improved switch_to_spe->end optimize_lc->end use_sil_is->end

Caption: A troubleshooting workflow for addressing low analyte signals.

Sample Preparation Method Comparison for Matrix Effect Mitigation cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (Plasma) ppt Add Acetonitrile start->ppt lle Adjust pH & Add Organic Solvent start->lle spe Condition -> Load -> Wash -> Elute start->spe ppt_result High Matrix Effects ppt->ppt_result lle_result Moderate Matrix Effects lle->lle_result spe_result Low Matrix Effects spe->spe_result

References

Validation & Comparative

Erythromycin A vs. Erythromycin D: A Comparative Analysis of Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Erythromycin (B1671065) A and Erythromycin D, supported by available experimental data. Erythromycin is a macrolide antibiotic composed of several related compounds, with Erythromycin A being the most well-known and clinically utilized. Understanding the antibacterial spectrum of its related compounds, such as this compound, is crucial for research and development in the field of antibiotics.

Executive Summary

Erythromycin A is the most potent component of the erythromycin complex, exhibiting broad-spectrum activity primarily against Gram-positive bacteria.[1][2] Experimental data consistently indicates that this compound possesses approximately half the antibacterial activity of Erythromycin A, or even less.[1][3] This difference in potency is attributed to a key structural variation between the two molecules.

Data Presentation: In Vitro Antibacterial Activity

CharacteristicErythromycin AThis compoundReference
Relative Potency HighModerate (approx. 50% or less of Erythromycin A's activity)[1][3]
General Antibacterial Spectrum Primarily active against Gram-positive bacteria; limited activity against some Gram-negative bacteria.Similar spectrum to Erythromycin A, but with higher MIC values.[1]

Illustrative MIC Ranges for Erythromycin A:

To provide a quantitative context, the following are typical MIC ranges for Erythromycin A against common bacterial strains. It can be inferred that the MIC values for this compound would be significantly higher.

Bacterial SpeciesTypical MIC Range for Erythromycin A (µg/mL)
Staphylococcus aureus0.25 - 2
Streptococcus pneumoniae0.015 - 0.25
Streptococcus pyogenes0.03 - 0.5
Haemophilus influenzae1 - 16
Moraxella catarrhalis0.03 - 0.5

Note: These values are illustrative and can vary depending on the specific strain and testing methodology.

Structure-Activity Relationship

The difference in antibacterial potency between Erythromycin A and this compound is a direct consequence of their molecular structures. Erythromycin A possesses a hydroxyl (-OH) group at the C-12 position of its macrolide ring, which is absent in this compound. This hydroxyl group is believed to play a crucial role in the binding of the antibiotic to the bacterial 50S ribosomal subunit. The additional hydrogen bond interaction afforded by this hydroxyl group likely leads to a more stable drug-ribosome complex, resulting in more effective inhibition of protein synthesis and, consequently, greater antibacterial activity.

Experimental Protocols

The determination of the antibacterial spectrum and potency of Erythromycin A and D relies on standardized antimicrobial susceptibility testing methods, primarily Minimum Inhibitory Concentration (MIC) assays. The following is a generalized protocol for the broth microdilution method, a commonly used technique.

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Pure powders of Erythromycin A and this compound

  • Appropriate solvents (e.g., ethanol (B145695) or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of Erythromycin A and this compound in a suitable solvent to a known high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well of the microtiter plate is approximately 5 x 10⁵ CFU/mL after inoculation.

  • Controls: Include a positive control (broth and inoculum, no antibiotic) to ensure bacterial growth and a negative control (broth only) to check for contamination.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solutions (Erythromycin A & D) dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate Plates (16-20 hours, 35°C) inoculation->incubation reading Read MIC Values (Lowest concentration with no visible growth) incubation->reading

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_ribosome Bacterial Ribosome (50S Subunit) peptidyl_transferase Peptidyl Transferase Center exit_tunnel Nascent Peptide Exit Tunnel protein_synthesis Protein Synthesis erythromycin Erythromycin A / D erythromycin->exit_tunnel Binds to inhibition Inhibition erythromycin->inhibition protein_synthesis->inhibition Target of bacterial_growth Bacterial Growth inhibition->bacterial_growth Prevents no_growth Inhibition of Bacterial Growth

Caption: Mechanism of action of erythromycin on the bacterial ribosome.

References

Erythromycin D: A Comparative Analysis of In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antibacterial activity of Erythromycin (B1671065) D against various pathogenic bacteria. While specific Minimum Inhibitory Concentration (MIC) values for Erythromycin D are not widely available in publicly accessible literature, this document summarizes the existing qualitative comparisons with the more common Erythromycin A and outlines the standard experimental protocols for determining MIC values.

Comparative Antibacterial Potency

Erythromycin is a macrolide antibiotic complex produced by the bacterium Saccharopolyspora erythraea, consisting of several related compounds, primarily Erythromycins A, B, C, and D. Erythromycin A is the most abundant and clinically utilized component.[1] Research indicates that the different forms of erythromycin exhibit varying degrees of antibacterial activity.

This compound has been consistently reported to have lower antibacterial potency compared to Erythromycin A. Studies have shown that this compound exhibits approximately half the in vitro activity of Erythromycin A, or even less, against Gram-positive bacteria.[2] Its activity against Gram-negative bacteria is reported to be very limited.[1][2]

Table 1: Qualitative Comparison of In Vitro Activity of Erythromycin A and D

AntibioticGram-Positive BacteriaGram-Negative BacteriaGeneral Potency Relative to Erythromycin A
Erythromycin A ActiveLimited ActivityStandard
This compound ActiveVery Limited ActivityLower (approx. 50% or less)

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium after overnight incubation. The broth microdilution method is a standard laboratory procedure for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method Protocol

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the antimicrobial agent (e.g., this compound) at a known concentration in a suitable solvent.

  • Sterilize the stock solution by filtration.

2. Preparation of Microtiter Plates:

  • Use sterile 96-well microtiter plates.

  • Dispense a specific volume (e.g., 50 µL) of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

  • Create a serial two-fold dilution of the antimicrobial stock solution across the wells of the plate to achieve a range of final concentrations. The final volume in each well after adding the bacterial inoculum will be 100 µL.

  • Leave a well with no antimicrobial agent as a positive control for bacterial growth and a well with only broth as a negative control for sterility.

3. Preparation of Bacterial Inoculum:

  • Select three to five isolated colonies of the test bacterium from an 18- to 24-hour agar (B569324) plate.

  • Suspend the colonies in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the diluted bacterial suspension (e.g., 50 µL), except for the negative control well.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.

5. Interpretation of Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity) in the wells.

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow prep_antibiotic Prepare Antibiotic Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_antibiotic->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution MIC Testing Workflow

Conclusion

While this compound is a naturally occurring component of the erythromycin complex, its antibacterial activity is notably lower than that of Erythromycin A. The lack of extensive, publicly available MIC data for this compound against a wide range of pathogenic bacteria limits its direct comparison in a quantitative manner. The standardized broth microdilution method remains the gold standard for determining the in vitro efficacy of this and other antimicrobial compounds, providing a reliable framework for future research and drug development efforts. Further studies are warranted to fully elucidate the antibacterial spectrum and potential clinical utility of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable drug quantification. This guide provides a comprehensive comparison of validated analytical methods for the determination of Erythromycin (B1671065), with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The information presented is compiled from various studies and is intended to assist in the selection and implementation of a suitable analytical method for research and quality control purposes.

Comparative Performance of Analytical Methods

The selection of an analytical method for Erythromycin quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of different analytical techniques based on published validation data.

Chromatographic Methods (HPLC and LC-MS)

Chromatographic techniques are widely employed for their high specificity and ability to separate Erythromycin from related substances and degradation products.

Validation ParameterHPLC-UVUPLCLC-MS/MS
Linearity (Correlation Coefficient, r²) >0.99[1]0.9995[2]0.995 to 1.000[3]
Lower Limit of Quantification (LLOQ) Not explicitly foundNot explicitly found0.5 ng/mL[3]
Accuracy (% Recovery) 99.5%[4]Not explicitly found88% to 105%[3]
Precision (%RSD) <1.5%[5]<1.7%[2]Not explicitly found
Analysis Time ~32 minutes6 minutes[2]~2 minutes[3]
Spectrophotometric Methods

UV-Vis spectrophotometry offers a simpler and more accessible method for Erythromycin quantification, though it may have limitations in terms of specificity.

Validation ParameterDirect UV SpectrophotometryFirst Derivative UV SpectrophotometryCharge Transfer Complexation
Linearity (Concentration Range) 3-15 mg/mL[6]3-15 mg/mL[6]5-150 µg/mL[7]
Linearity (Correlation Coefficient, r²) >0.98[6]>0.99[6]Not explicitly found
Limit of Detection (LOD) 0.08 mg/mL[6]1.37 mg/mL[6]2.1 µg/mL[7]
Limit of Quantification (LOQ) 0.24 mg/mL[6]4.17 mg/mL[6]6.4 µg/mL[7]
Accuracy (% Mean Recovery) 43.80% - 66.03%[6]97.6% - 106.5%[6]105.4%[7]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summaries of typical experimental protocols for the analysis of Erythromycin.

HPLC Method

A common approach for the analysis of Erythromycin and its related substances involves reversed-phase HPLC with UV detection.

  • Sample Preparation: A portion of the sample (e.g., powdered tablets) is accurately weighed, dissolved in a suitable solvent like acetonitrile (B52724) or methanol (B129727), sonicated to ensure complete dissolution, and then diluted to the final concentration with the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 μm).[1]

    • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium phosphate (B84403) dibasic, pH 9) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v) is commonly employed.[8]

    • Flow Rate: A typical flow rate is 1 mL/min.[5][8]

    • Detection: UV detection is often performed at 215 nm.[1][9]

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices like plasma, an LC-MS/MS method is preferred.

  • Sample Preparation: This often involves a liquid-liquid extraction or protein precipitation step. For plasma samples, the sample is first alkalized, followed by extraction with an organic solvent. The extract is then evaporated to dryness and reconstituted in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: An Inertsil ODS-2, 5 µm, 3.0 x 50 mm column with a C8 guard column is an example.[3]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water with additives like ammonium (B1175870) acetate (B1210297) and acetic acid is used.[3]

    • Flow Rate: A flow rate of 0.7 mL/min is typical.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with a Turbo-Ionspray source is used. The analysis is performed in the Multi-Reaction Monitoring (MRM) mode for enhanced selectivity.[3]

UV-Vis Spectrophotometric Method

This method is based on the inherent UV absorbance of Erythromycin or the formation of a colored complex.

  • Direct UV Measurement:

    • Sample Preparation: The sample is dissolved in a solvent mixture, such as methanol and a dibasic potassium phosphate buffer (pH 8), to hydrolyze any ester forms of erythromycin.[6]

    • Analysis: The absorbance is measured at the wavelength of maximum absorbance, which is around 285 nm.[6]

  • Charge Transfer Complexation Method:

    • Reaction: Erythromycin, as an n-electron donor, reacts with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored complex.[7]

    • Analysis: The absorbance of the resulting colored product is measured at its maximum wavelength, which is 464 nm.[7]

Experimental Workflow

The following diagram illustrates a general workflow for the validation of an analytical method for Erythromycin.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Parameters cluster_data Data Analysis & Reporting prep_std Prepare Standard Solutions hplc HPLC Analysis prep_std->hplc lcms LC-MS/MS Analysis prep_std->lcms uv UV-Vis Analysis prep_std->uv prep_sample Prepare Sample Solutions prep_sample->hplc prep_sample->lcms prep_sample->uv data_acq Data Acquisition hplc->data_acq lcms->data_acq uv->data_acq linearity Linearity & Range report Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision precision->report specificity Specificity specificity->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_proc Data Processing data_acq->data_proc data_proc->linearity data_proc->accuracy data_proc->precision data_proc->specificity data_proc->lod_loq data_proc->robustness

References

Erythromycin D Reference Standard: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the Erythromycin (B1671065) D reference standard, offering a comparative analysis against other erythromycin-related compounds. Erythromycin D is a key minor component and biosynthetic precursor to Erythromycin A, the primary active ingredient in the erythromycin complex.[1][2] A well-characterized reference standard for this compound is crucial for accurate impurity profiling, stability studies, and quality control in the development and manufacturing of erythromycin-based pharmaceuticals.

Physicochemical and Quality Attributes

A reference standard for this compound should be thoroughly characterized to ensure its identity, purity, and suitability for use in quantitative and qualitative analyses. The following table summarizes the key physicochemical properties of this compound and compares them with other relevant erythromycin compounds. Data presented is compiled from various sources, including scientific literature and supplier specifications, in the absence of a publicly available, dedicated Certificate of Analysis for a commercial this compound reference standard.[3][4]

PropertyThis compoundErythromycin AErythromycin BErythromycin C
Molecular Formula C36H65NO12C37H67NO13C37H67NO12C36H65NO13
Molecular Weight 703.9 g/mol [3]733.9 g/mol 717.9 g/mol 719.9 g/mol
CAS Number 33442-56-7[]114-07-8527-75-31675-02-1
Appearance White to off-white crystalline powderWhite or slightly yellow, crystalline powderWhite crystalline powderWhite crystalline powder
Solubility Freely soluble in alcohols, acetone, chloroform (B151607), and ethyl acetate; very slightly soluble in water.[6]Freely soluble in alcohol, acetone, chloroform, acetonitrile (B52724) and ethyl acetate; slightly soluble in water.Soluble in methanol (B129727), ethanol, acetone, ethyl acetate; practically insoluble in water.Soluble in methanol, ethanol, acetone, ethyl acetate; practically insoluble in water.
Purity (typical) ≥95% (as specified by commercial suppliers for impurity standards)[]≥94%[6]≥95%≥95%

Comparative Analysis of Antibacterial Potency

This compound, along with Erythromycins B and C, exhibits lower antibacterial activity compared to Erythromycin A. Understanding these differences is critical for evaluating the potential impact of these related substances on the overall efficacy of an erythromycin drug product.

CompoundRelative Potency (to Erythromycin A)
Erythromycin A 100%
Erythromycin B Somewhat less active than Erythromycin A[2]
Erythromycin C Approximately 50% or less of Erythromycin A activity[2]
This compound Approximately 50% or less of Erythromycin A activity[2]

Experimental Protocols for Characterization

Accurate characterization of an this compound reference standard requires robust analytical methodology. The following protocols are based on established methods for the analysis of erythromycin and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation of this compound from other known erythromycin-related compounds.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., acetonitrile, methanol) is effective. The pH of the mobile phase is a critical parameter and is often maintained in the neutral to slightly alkaline range to ensure good peak shape and resolution.[7]

    • Temperature: Column temperature is typically maintained between 25°C and 40°C.

    • Detection: UV detection at a wavelength of 215 nm is suitable for the analysis of erythromycins.[8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as methanol or a mixture of the mobile phase.

    • Dilute the stock solution to a working concentration appropriate for the sensitivity of the detector.

    • Filter the solution through a 0.45 µm filter before injection.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides critical information for confirming the molecular weight and structure of the this compound reference standard.

  • Ionization Technique: Electrospray ionization (ESI) in the positive ion mode is a common and effective technique for analyzing erythromycins.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) can be used to generate characteristic fragment ions. For this compound, expected fragmentation would involve the loss of the desosamine (B1220255) sugar moiety and subsequent cleavages of the macrolide ring, similar to what is observed for other erythromycins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of the this compound reference standard.

  • Sample Preparation: Dissolve the this compound reference standard in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the macrolide ring protons, the sugar moieties, and the N,N-dimethyl group. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule. Comparison of the obtained spectra with data from literature for related erythromycin compounds can aid in the structural confirmation.[9][10][11]

Visualizations

Biosynthetic Pathway of Erythromycins

The following diagram illustrates the biosynthetic relationship between this compound and other major erythromycin components. This pathway highlights the importance of this compound as a key intermediate.

Erythromycin_Biosynthesis Erythronolide B Erythronolide B This compound This compound Erythronolide B->this compound Glycosylation Erythromycin C Erythromycin C This compound->Erythromycin C C-12 Hydroxylation Erythromycin B Erythromycin B This compound->Erythromycin B Methylation Erythromycin A Erythromycin A Erythromycin C->Erythromycin A Methylation Erythromycin B->Erythromycin A C-12 Hydroxylation

Caption: Biosynthetic pathway of major erythromycins.

Experimental Workflow for this compound Reference Standard Characterization

This diagram outlines the logical flow of experiments for the comprehensive characterization of an this compound reference standard.

Characterization_Workflow cluster_preliminary Preliminary Assessment cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity and Impurity Profiling cluster_final Final Certification Physicochemical Physicochemical Properties (Appearance, Solubility) Mass_Spec Mass Spectrometry (MS) (Molecular Weight) Physicochemical->Mass_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Mass_Spec->NMR_Spec HPLC HPLC-UV (Purity, Related Substances) NMR_Spec->HPLC CoA Certificate of Analysis (CoA) (Compilation of Data) HPLC->CoA

Caption: Workflow for this compound characterization.

References

A Comparative Guide to the Cross-Reactivity of Erythromycin D in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Erythromycin (B1671065) D in immunoassays, a critical consideration for the accurate detection and quantification of erythromycin residues. Due to the structural similarities among erythromycin congeners, understanding the potential for cross-reactivity is paramount for assay development and validation. This document summarizes available data, details relevant experimental protocols, and offers insights into the structural basis for antibody recognition.

Introduction to Erythromycin and its Variants

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex of closely related compounds, primarily Erythromycin A, B, C, and D.[1] Erythromycin A is the most abundant and biologically active component, and thus the most commonly targeted analyte in immunoassays.[1] Erythromycins C and D are reported to have approximately half the antibacterial activity of Erythromycin A.[1] The structural differences between these variants, though subtle, can significantly impact their recognition by antibodies in immunoassays.

Structural Comparison of Erythromycin A and Erythromycin D

The cross-reactivity of an antibody with different analytes is fundamentally determined by their three-dimensional structures. Erythromycin A and this compound share the same 14-membered lactone ring and the desosamine (B1220255) sugar moiety. The key difference lies in the neutral sugar attached at the C-3 position of the lactone ring. In Erythromycin A, this sugar is L-cladinose, which is a 3-O-methylated sugar. In this compound, the L-cladinose is replaced by L-mycarose, which lacks the 3-O-methyl group of L-cladinose.[2][3]

competitive_ELISA_workflow cluster_steps Competitive ELISA Workflow cluster_legend Legend Start Start: Plate coated with Erythromycin-protein conjugate Step1 Add sample (containing free Erythromycin) and anti-Erythromycin antibody Start->Step1 Step2 Competition for antibody binding between free and coated Erythromycin Step1->Step2 Step3 Wash to remove unbound antibody and sample Step2->Step3 Step4 Add enzyme-conjugated secondary antibody Step3->Step4 Step5 Wash to remove unbound secondary antibody Step4->Step5 Step6 Add substrate Step5->Step6 Step7 Color development (inversely proportional to Erythromycin concentration) Step6->Step7 End Read absorbance and quantify Step7->End l1 Blue arrows indicate the sequence of steps.

References

A Head-to-Head Comparison of Erythromycin D and Its Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin, a well-established macrolide antibiotic, exists as a complex of related compounds, primarily Erythromycin A, B, C, and D. While Erythromycin A is the most abundant and clinically utilized component, understanding the profile of its counterparts, such as Erythromycin D, and their potential for derivatization is crucial for the development of novel antimicrobial agents. This guide provides a head-to-head comparison of this compound and its derivatives, supported by available experimental data and detailed methodologies.

Executive Summary

This compound structurally differs from Erythromycin A by lacking a hydroxyl group at the C-12 position of the aglycone ring. This subtle structural modification has a significant impact on its biological activity. Preclinical data indicates that this compound exhibits approximately half the antibacterial potency of Erythromycin A.[1] The development of this compound derivatives is an area of interest aimed at enhancing its antimicrobial efficacy and improving its pharmacokinetic profile. This guide will delve into a comparative analysis of their antibacterial activity and outline the standard experimental protocols used for their evaluation.

Structural Differences: Erythromycin A vs. This compound

The fundamental difference between Erythromycin A and this compound lies in the substitution at the C-12 position of the 14-membered lactone ring. Erythromycin A possesses a hydroxyl (-OH) group at this position, whereas this compound has a hydrogen (-H) atom. This structural variance influences the molecule's interaction with the bacterial ribosome, the target site for macrolide antibiotics.

Comparative Antibacterial Efficacy

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While specific tabular data directly comparing a wide range of this compound derivatives is limited in publicly available literature, the general finding is that this compound is a less potent antibacterial agent than Erythromycin A.[1]

Table 1: Comparative In Vitro Antibacterial Activity of Erythromycin A and D

CompoundRelative Potency to Erythromycin A
Erythromycin A 100%
This compound ~50% or less

Note: This table is based on qualitative comparisons from the available literature. Specific MIC values can vary depending on the bacterial strain and testing conditions.

The synthesis of derivatives of this compound aims to overcome its reduced potency. Modifications often focus on the cladinose (B132029) and desosamine (B1220255) sugars, or the aglycone ring, to enhance binding to the bacterial ribosome and improve stability.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin and its derivatives exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[2][3] This action prevents the bacteria from producing essential proteins, thereby halting their growth and replication.

cluster_bacterium Bacterial Cell 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Erythromycin_D This compound / Derivative Erythromycin_D->50S_Ribosome Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound and derivative stock solutions

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound and its derivatives is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in 96-well Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

In Vivo Pharmacokinetic Analysis in a Mouse Model

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Materials:

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • This compound and derivative formulations for administration (e.g., oral gavage, intravenous injection)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Drug Administration: A defined dose of the test compound is administered to a cohort of mice via the desired route.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples are collected.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma.

  • Drug Quantification: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from the concentration-time data.

Start_PK Start Drug_Admin Administer Drug to Mice Start_PK->Drug_Admin Blood_Collection Collect Blood Samples at Timed Intervals Drug_Admin->Blood_Collection Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation LCMS_Analysis Quantify Drug Concentration (LC-MS/MS) Plasma_Separation->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis End_PK End PK_Analysis->End_PK

Caption: Workflow for in vivo pharmacokinetic analysis.

Conclusion

This compound serves as a viable, albeit less potent, scaffold for the development of new macrolide antibiotics. Its structural simplicity compared to Erythromycin A may offer advantages in synthetic derivatization. Future research should focus on the synthesis and rigorous evaluation of a broader range of this compound derivatives to identify candidates with enhanced antibacterial activity and favorable pharmacokinetic properties. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of these novel compounds, facilitating direct comparisons and informing the drug development process.

References

A Comparative Guide to the Purity Analysis of Erythromycin D: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their related substances is paramount. Erythromycin (B1671065) D, a known impurity of the macrolide antibiotic Erythromycin, requires precise quantification to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—for the purity analysis of Erythromycin D. The comparison is supported by illustrative experimental data and detailed methodologies.

Quantitative Data Summary

The following tables present a comparison of the key performance characteristics of qNMR, HPLC, and LC-MS/MS, along with illustrative quantitative data for the purity analysis of a hypothetical this compound sample.

Table 1: Comparison of Analytical Methods for Purity Determination of this compound

FeatureqNMR (quantitative Nuclear Magnetic Resonance)HPLC (High-Performance Liquid Chromatography)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Direct, primary method based on the relationship between signal intensity and the number of atomic nuclei.Comparative separation technique based on differential partitioning between a mobile and stationary phase.Separation based on chromatography coupled with mass analysis, providing high selectivity and sensitivity.
Selectivity High; distinguishes structurally similar molecules based on unique NMR signals.Good to excellent; dependent on column chemistry and mobile phase composition.Excellent; combines chromatographic separation with mass-to-charge ratio detection.
Accuracy High; provides an absolute purity value without the need for a specific this compound reference standard.High, but can be influenced by the response factors of impurities if not individually calibrated.Very high; use of an isotopically labeled internal standard can correct for matrix effects and variations.
Precision Excellent; typically low relative standard deviation (RSD).Very good, with low RSD.Excellent, with very low RSD.
Sensitivity Moderate.Good.Very high.
Sample Throughput Moderate.High.High.
Cost (Instrument) High.Moderate.High.
Reference Standard Requires a certified internal standard of known purity.Requires a reference standard of this compound for quantification.Requires a reference standard and ideally a stable isotope-labeled internal standard.

Table 2: Illustrative Purity Analysis of a Hypothetical this compound Sample

ParameterqNMRHPLCLC-MS/MS
Purity (%) 98.598.898.6
Relative Standard Deviation (RSD, %) 0.20.50.1
Limit of Quantification (LOQ) ~0.1%~0.05%~0.01%
Analysis Time per Sample (minutes) 152015

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using qNMR, HPLC, and LC-MS/MS are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A typical D1 for macrolides is >30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals used for quantification).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound that does not overlap with other signals.

    • Integrate the signal of the internal standard (e.g., the olefinic protons of Maleic acid).

    • Calculate the purity of this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from related impurities.[1][2][3]

Materials:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.4% ammonium hydroxide in water.[1]

    • Mobile Phase B: Methanol.[1]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm).[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 215 nm.[1][2]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Gradient Elution: A suitable gradient to separate this compound from its impurities. For example:

      • 0-5 min: 30% B

      • 5-20 min: 30-70% B

      • 20-25 min: 70% B

      • 25-26 min: 70-30% B

      • 26-30 min: 30% B

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a reference standard.

    • Calculate the purity using the area percent method: Purity (%) = (Area_this compound / Total Area of all peaks) * 100

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective method for the purity determination of this compound.[4][5]

Materials:

  • This compound sample

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Ammonium acetate

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., Inertsil ODS-2, 50 mm x 3.0 mm, 5 µm)[4]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the initial mobile phase composition.

  • LC-MS/MS Conditions:

    • Column: Inertsil ODS-2 (50 mm x 3.0 mm, 5 µm).[4]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution: A suitable gradient to achieve good separation.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Spectrometer: Triple quadrupole.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its potential impurities.

  • Data Analysis:

    • Quantify this compound based on the peak area from the extracted ion chromatogram of its specific MRM transition.

    • Purity can be determined by comparing the response of this compound to the total response of all detected related substances.

Visualizations

The following diagrams illustrate the experimental workflow for qNMR analysis and a comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound Sample weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Sample and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate purity Absolute Purity of This compound calculate->purity

Caption: Experimental workflow for the purity analysis of this compound by qNMR.

Method_Comparison cluster_methods Analytical Methods for Purity cluster_attributes Key Attributes qNMR qNMR Principle Principle qNMR->Principle Absolute Quantification Selectivity Selectivity qNMR->Selectivity High Accuracy Accuracy qNMR->Accuracy High (Primary) Sensitivity Sensitivity qNMR->Sensitivity Moderate HPLC HPLC HPLC->Principle Comparative Separation HPLC->Selectivity Good-Excellent HPLC->Accuracy High (Relative) HPLC->Sensitivity Good LCMS LC-MS/MS LCMS->Principle Separation + Mass Detection LCMS->Selectivity Excellent LCMS->Accuracy Very High LCMS->Sensitivity Very High

Caption: Comparison of qNMR, HPLC, and LC-MS/MS for purity analysis.

References

A Comparative Guide to Analytical Methods for Erythromycin D Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the profiling and identification of impurities in Erythromycin (B1671065), with a focus on Erythromycin D (Anhydroerythromycin A). Erythromycin, a macrolide antibiotic, can degrade into several related substances that must be monitored to ensure the quality, safety, and efficacy of the final drug product.[1] The selection of an appropriate analytical method is critical for robust impurity detection, quantification, and control.

This document outlines and compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), providing experimental protocols and performance data to support informed decision-making in a research and quality control setting.

Comparison of Analytical Techniques

The choice of analytical technique for erythromycin impurity profiling depends on factors such as the required sensitivity, resolution, speed, and the specific goal of the analysis, ranging from routine quality control to the identification of novel impurities.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.[2]Combines the separation power of HPLC with the mass analysis capabilities of MS for identification.[2]Separation based on the differential migration of charged species in an electric field.[3]
Primary Use Case Routine quantitative analysis and quality control of known impurities.[4]Identification of unknown impurities and sensitive quantification.[2]Analysis of charged impurities and complex mixtures, offering an alternative separation mechanism.[3]
Resolution Good, but can be limited for complex mixtures.High, with the ability to resolve co-eluting peaks based on their mass-to-charge ratio.[5]Very high, particularly for charged analytes, due to the absence of a packed stationary phase.[3]
Sensitivity Moderate; can be a limitation as erythromycin lacks a strong UV chromophore.[6]High, especially with tandem MS, allowing for trace-level detection and quantification.[7]Can be limited by the small injection volume, though sensitivity can be enhanced.[3][8]
Speed Method-dependent, with run times that can be optimized.Similar run times to HPLC, but provides more data per run.Generally offers faster analysis times compared to HPLC.[2]
Cost Lower initial and operational costs.[9]Higher initial investment and maintenance costs.[9]More cost-effective than HPLC in terms of instrumentation and solvent consumption.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for HPLC, LC-MS, and CE for the analysis of erythromycin and its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the routine analysis of erythromycin impurities.[4]

ParameterHPLC-UV Method 1HPLC-UV Method 2
Instrumentation Standard HPLC system with UV-Vis DetectorStandard HPLC system with UV-Vis Detector
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[4]Inertsil ODS C18 (150 mm x 4.6 mm)[10]
Mobile Phase Gradient elution with 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[4]Isocratic elution with 0.02 M phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (40:60, v/v).[10]
Flow Rate Not Specified1.0 mL/min[10]
Column Temperature Not Specified35°C[10]
Detection Wavelength 215 nm[4]215 nm[10]
Injection Volume Not SpecifiedNot Specified
Sample Preparation Dependent on the formulation (e.g., tablets).[4]Dependent on the formulation.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of impurities, offering higher sensitivity and specificity than HPLC-UV.[2]

ParameterLC-MS Method 1LC-MS Method 2
Instrumentation LC system coupled to an ion trap mass spectrometer with an electrospray interface (ESI).LC system coupled to a single quadrupole mass spectrometer.[5]
Column XTerra RP18 (250 mm x 2.1 mm, 5 µm)Not specified, but a C18 column is common.
Mobile Phase Isocratic elution with acetonitrile-isopropanol-0.2M ammonium acetate (B1210297) (pH 7.0)-water (165:105:50:680, v/v/v/v).Gradient elution with acetonitrile and water with 0.1% formic acid.[5]
Flow Rate 0.2 mL/minNot Specified
Column Temperature 70°CNot Specified
Detection Positive ion mode mass spectrometry.Mass spectrometry, with the ability to perform selective ion monitoring.[5]
Sample Preparation Sample dissolved at a concentration of 4.0 mg/mL.For forced degradation, the sample was dissolved in 1N HCl and later neutralized.[5]
Capillary Electrophoresis (CE)

CE provides an alternative separation mechanism that is particularly effective for charged molecules and can offer high resolution and speed.[3][8]

ParameterCapillary Electrophoresis Method
Instrumentation Capillary electrophoresis system.
Capillary Fused silica (B1680970) capillary.
Buffer 150 mM phosphate buffer (pH 7.5) with 35% (v/v) ethanol.[8]
Applied Voltage 30 kV[8]
Detection UV detection at 200 nm.[8]
Injection Hydrodynamic or electrokinetic injection.
Sample Preparation Sample dissolved in a solvent of lower conductivity than the electrolyte, such as acetonitrile-water (20:80, v/v).[8]

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods based on available data.

ParameterHPLC-UVLC-MSCapillary Electrophoresis
Linearity Good linearity is typically achieved for validated methods.[4]Demonstrates good linearity for quantitative analysis.Validated methods show good linearity.[8]
Limit of Detection (LOD) Method-dependent, may be higher due to the weak chromophore of erythromycin.[6]Lower LODs due to high sensitivity of the mass detector.Can be a limitation, but enhancement techniques are available.[3][8]
Limit of Quantification (LOQ) Sufficient for quality control purposes as per ICH guidelines.[4]Lower LOQs, suitable for trace impurity analysis.Method-dependent, can be optimized.[8]
Precision (%RSD) Typically low %RSD, indicating good precision for validated methods.[4]High precision is achievable.Methods are described as precise.[8]
Analysis Time Can range from 10 to over 45 minutes depending on the method.[8][10]Similar to HPLC run times.Can be as long as 45 minutes to achieve full resolution of related substances.[8]

Mandatory Visualizations

This compound Impurity Identification Workflow

This compound Impurity Identification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_identification Data Analysis & Identification Sample Erythromycin Sample Forced_Degradation Forced Degradation (Acidic/Basic/Oxidative) Sample->Forced_Degradation HPLC HPLC Separation Forced_Degradation->HPLC Inject LCMS LC-MS Analysis Forced_Degradation->LCMS Inject CE Capillary Electrophoresis Forced_Degradation->CE Inject Data_Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Data_Acquisition LCMS->Data_Acquisition CE->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Impurity_ID Impurity Identification (MS Fragmentation/Reference Standard) Peak_Integration->Impurity_ID Erythromycin A Degradation Pathway ErythromycinA Erythromycin A AnhydroerythromycinA Anhydroerythromycin A (this compound) ErythromycinA->AnhydroerythromycinA Acidic Conditions Other_Degradants Other Degradation Products ErythromycinA->Other_Degradants Basic/Oxidative Conditions

References

Inter-laboratory Validation of Erythromycin D Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Erythromycin (B1671065) D, a macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound. The information presented is collated from various validation studies and scientific publications to support the selection of appropriate analytical strategies and to facilitate inter-laboratory validation. While specific inter-laboratory validation data for Erythromycin D is limited, this guide leverages established methods for erythromycin and its derivatives, which can be adapted and validated for this compound.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample matrix, and throughput. The three most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Microbiological Assays.

Below is a summary of their performance characteristics.

ParameterLC-MS/MSHPLC-UVMicrobiological Assay
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[1]~0.1 µg/mL~0.03 µg/mL[2]
Upper Limit of Quantification (ULOQ) 5000 ng/mL[1]>100 µg/mLVariable
Linearity (r²) ≥ 0.991[1][3]≥ 0.999[4][5]Method Dependent
Accuracy (% Recovery) 88 - 105%[1][6]Typically 95-105%Not directly measured
Precision (%RSD) < 15%[1]< 2%±12% at 95% confidence[2]
Specificity HighModerate to HighLow
Throughput High (2-13 min/sample)[1][3]ModerateLow (long incubation)[4][5]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections outline the methodologies for LC-MS/MS, HPLC-UV, and microbiological assays for erythromycin, which can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, making it the gold standard for bioanalytical quantification.[1]

a. Sample Preparation (Liquid-Liquid Extraction) [1][6]

  • To 0.5 mL of plasma, add an internal standard.

  • Alkalinize the plasma sample.

  • Perform a one-step liquid-liquid extraction with a suitable organic solvent.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in 80:20 water:acetonitrile.[1][6]

b. LC-MS/MS Conditions [1][6]

  • Chromatographic Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.[1][6]

  • Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.[6]

  • Flow Rate: 0.7 mL/min.[1][6]

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer with a Turbo-Ionspray source operating in Multiple Reaction Monitoring (MRM) mode.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the quantification of erythromycin in pharmaceutical preparations.

a. Sample Preparation (for dermatological creams) [4]

  • Weigh 1 g of the cream into a flask.

  • Add 10 mL of an internal standard solution (e.g., roxithromycin (B50055) in methanol) and 10 mL of methanol (B129727).

  • Shake vigorously in a shaking water bath at 45°C for 10 minutes.

  • Cool in an ice water bath for 10 minutes.

  • Centrifuge an aliquot of 2 mL for 10 minutes at 3500 rpm and 4°C.

  • Transfer 1 mL of the clear supernatant to an HPLC vial for analysis.

b. Chromatographic Conditions [4][7]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 8.0), tertiary butanol, and acetonitrile.

  • Flow Rate: Typically around 1.5 mL/min.[7]

  • Detection: UV detection at 215 nm.[4][7][8]

  • Temperature: Column maintained at ambient or a controlled temperature (e.g., 45°C).

Microbiological Assay (Cylinder-Plate Method)

Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[9]

a. Media and Inoculum Preparation [10][11]

  • Prepare Antibiotic Assay Medium No. 11 and sterilize.[10][12]

  • Cool the medium to 40-45°C and inoculate with a standardized culture of a susceptible organism such as Bacillus pumilus.[10]

  • Pour the inoculated medium into sterile petri plates and allow it to solidify.[10]

b. Standard and Sample Preparation [10]

  • Accurately weigh an amount of this compound standard and dissolve in methanol to create a stock solution.

  • Perform serial dilutions with phosphate buffer to obtain standard solutions of known concentrations.

  • Prepare the sample in a similar manner to achieve a concentration within the range of the standard curve.

c. Assay Procedure [10][11]

  • Create wells of 8.0 mm diameter in the solidified agar (B569324) plates.

  • Add 0.1 mL of the standard and sample dilutions into opposite wells.

  • Allow for pre-diffusion for 30 minutes.

  • Incubate the plates at 30-37°C for 18-24 hours.[10]

  • Measure the diameter of the zones of inhibition.

  • Calculate the potency of the sample by comparing the zone diameters to those of the standards.

Visualizations

Signaling Pathway

Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. It does not directly interact with a signaling pathway within the host cell to exert its antibiotic effect. The diagram below illustrates this mechanism.

cluster_bacterium Bacterial Cell 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibits Erythromycin This compound Erythromycin->50S_Subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

LC-MS/MS Experimental Workflow

start Start sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End data_analysis->end

Caption: General workflow for this compound quantification by LC-MS/MS.

HPLC-UV Experimental Workflow

start Start sample_prep Sample Preparation (e.g., Cream Extraction) start->sample_prep hplc_separation HPLC Separation (C18 Column) sample_prep->hplc_separation uv_detection UV Detection (215 nm) hplc_separation->uv_detection data_analysis Data Analysis uv_detection->data_analysis end End data_analysis->end

Caption: General workflow for this compound quantification by HPLC-UV.

Microbiological Assay Workflow

start Start media_prep Media and Inoculum Preparation start->media_prep plate_prep Plate Preparation media_prep->plate_prep sample_application Application of Standards and Samples plate_prep->sample_application incubation Incubation (18-24 hours) sample_application->incubation zone_measurement Measurement of Inhibition Zones incubation->zone_measurement calculation Potency Calculation zone_measurement->calculation end End calculation->end

Caption: General workflow for this compound quantification by microbiological assay.

References

A Comparative Guide to the Biological Activity of Erythromycin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of key intermediates in the erythromycin (B1671065) biosynthetic pathway and its synthetic derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in the field of antibiotic development.

Introduction to Erythromycin and its Intermediates

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its antibacterial action stems from the inhibition of protein synthesis in susceptible bacteria. The biosynthesis of erythromycin A, the most active component, involves a series of intermediates. Understanding the biological activity of these precursors and synthetic derivatives is crucial for the development of new macrolides with improved efficacy and a broader spectrum of activity.

Comparative Analysis of Antibacterial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for erythromycin A and its key intermediates against common Gram-positive bacteria.

CompoundStaphylococcus aureus (MIC, µg/mL)Streptococcus pneumoniae (MIC, µg/mL)Streptococcus pyogenes (MIC, µg/mL)
Erythromycin A 0.25 - >128[1][2]0.03 - >8[3][4]0.03 - >1[5][6]
Erythromycin B Similar to Erythromycin A[7]Data not readily availableData not readily available
Erythromycin C Approx. half the activity of Erythromycin A[1]Data not readily availableData not readily available
Erythromycin D Approx. half the activity of Erythromycin A or less[1]Data not readily availableData not readily available
6-O-Methylerythromycin A Improved activity against some resistant strains[5][8][9]Improved activity against resistant strains[8]Data not readily available
Anhydroerythromycin A 12.5[2]Data not readily availableData not readily available
10-dihydro-10-deoxo-11-azaerythromycin A Less active than Erythromycin A against sensitive strains[10]Data not readily availableData not readily available

Note: MIC values can vary depending on the bacterial strain and the specific experimental conditions.

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative biological analysis. Below are detailed protocols for key assays used to evaluate the activity of erythromycin intermediates.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Erythromycin intermediates (stock solutions)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions: Create a serial two-fold dilution of each erythromycin intermediate in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: Grow a bacterial culture to the logarithmic phase. Adjust the turbidity of the suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration with no visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits growth by a predetermined percentage (e.g., 90%) compared to the positive control.

Ribosome Binding Assay: Competitive Binding with Radiolabeled Erythromycin

This assay quantifies the affinity of erythromycin intermediates for the bacterial ribosome by measuring their ability to displace a radiolabeled erythromycin probe.[12][13]

Materials:

  • Purified bacterial 70S ribosomes

  • [¹⁴C]-Erythromycin or other suitable radiolabeled erythromycin

  • Unlabeled erythromycin intermediates

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine a fixed concentration of bacterial ribosomes and [¹⁴C]-Erythromycin.

  • Competition: Add increasing concentrations of the unlabeled erythromycin intermediate to the tubes. Include a control with no competitor and a control with a known high concentration of unlabeled erythromycin to determine maximum and minimum binding, respectively.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 24°C) to reach binding equilibrium.

  • Separation: Rapidly filter the reaction mixtures through glass fiber filters to separate ribosome-bound from free radiolabeled erythromycin. Wash the filters with cold binding buffer to remove unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [¹⁴C]-Erythromycin against the concentration of the competitor. The IC₅₀ value (the concentration of the intermediate that displaces 50% of the radiolabeled ligand) can be determined and used to calculate the binding affinity (Ki).

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of erythromycin intermediates to inhibit the synthesis of a reporter protein in a bacterial cell-free translation system.[11][14][15]

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

  • Amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine or a fluorescently labeled amino acid)

  • Energy source (ATP, GTP)

  • Erythromycin intermediates

Procedure:

  • Reaction Assembly: In a reaction tube, combine the cell-free extract, energy source, amino acid mixture, and the DNA or mRNA template.

  • Inhibition: Add varying concentrations of the erythromycin intermediate to the reaction tubes. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a set period to allow for protein synthesis.

  • Detection: Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring radioactivity (if a radiolabeled amino acid was used) via scintillation counting after precipitation of the protein, or by measuring fluorescence (if a fluorescent reporter or amino acid was used).

  • Data Analysis: Plot the amount of protein synthesized against the concentration of the erythromycin intermediate. The IC₅₀ value, the concentration that inhibits protein synthesis by 50%, can then be determined.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Erythromycin_Action_Pathway Mechanism of Action of Erythromycin cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->Exit_Tunnel PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC Blockage Steric hindrance in NPET 50S_Subunit->Blockage leads to 30S_Subunit 30S Subunit Erythromycin Erythromycin Binding Binds to 23S rRNA near the PTC Erythromycin->Binding Binding->50S_Subunit Inhibition Inhibition of Translocation Blockage->Inhibition Dissociation Premature dissociation of peptidyl-tRNA Inhibition->Dissociation Protein_Synthesis_Halted Bacterial Protein Synthesis Halted Dissociation->Protein_Synthesis_Halted

Caption: Mechanism of action of erythromycin.

MIC_Assay_Workflow Experimental Workflow for MIC Determination start Start prep_antibiotic Prepare Serial Dilutions of Erythromycin Intermediate in 96-well plate start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Ribosome_Binding_Assay_Workflow Competitive Ribosome Binding Assay Workflow start Start prep_reagents Prepare Ribosomes, Radiolabeled Erythromycin, and Unlabeled Competitor (Intermediate) start->prep_reagents setup_reaction Set up Reaction Mixtures prep_reagents->setup_reaction incubation Incubate to Reach Equilibrium setup_reaction->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Determine IC50 and Ki) quantification->analysis end End analysis->end

Caption: Competitive ribosome binding assay workflow.

References

A Comparative Guide to Macrolide Precursors: Erythromycin D vs. 6-deoxyerythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective macrolide antibiotics often begins with the strategic selection of a precursor molecule. Among the key intermediates in the erythromycin (B1671065) biosynthetic pathway, Erythromycin D (EryD) and its upstream precursor, 6-deoxyerythronolide B (6-dEB), represent two critical starting points for semi-synthetic modifications and bioengineering efforts. This guide provides an objective comparison of their performance as macrolide precursors, supported by available experimental data, to aid researchers in making informed decisions for their drug development pipelines.

Executive Summary

This compound and 6-deoxyerythronolide B each present a unique set of advantages and disadvantages as precursors for the synthesis of new macrolide antibiotics. 6-dEB, the macrocyclic core of erythromycin, can be produced at significantly higher titers in heterologous hosts like Escherichia coli, making it a readily available and cost-effective starting material. However, its use necessitates several subsequent enzymatic or chemical steps to introduce necessary sugar moieties and hydroxylations to achieve bioactivity.

Conversely, this compound is a more advanced intermediate, already containing both the desosamine (B1220255) and mycarose (B1676882) sugars. This significantly reduces the number of downstream modifications required to generate bioactive compounds, potentially streamlining the synthetic process. The primary drawback of using this compound is its considerably lower production yield in fermentation processes compared to 6-dEB.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data gathered from various experimental studies, providing a direct comparison between this compound and 6-deoxyerythronolide B.

Table 1: Production Titers in Engineered E. coli

PrecursorHost OrganismProduction Titer (mg/L)Reference
6-deoxyerythronolide B (6-dEB)Escherichia coli~100 - 200[1][2]
This compound (EryD)Escherichia coli0.5[3]
Erythromycin C (EryC)Escherichia coli0.4[3]

Table 2: Relative Antibacterial Potency

CompoundPotency Relative to Erythromycin AReference
Erythromycin A100%[4]
Erythromycin BLess active than Erythromycin A[4]
Erythromycin CApproximately 50% or less[4]
This compoundApproximately 50% or less[4]

Biosynthetic Pathway and Precursor Positioning

The biosynthesis of erythromycin A is a multi-step process catalyzed by a series of enzymes. Understanding the position of each precursor in this pathway is crucial for appreciating their synthetic utility.

Erythromycin Biosynthesis Propionyl-CoA + Methylmalonyl-CoA Propionyl-CoA + Methylmalonyl-CoA 6-dEB 6-dEB Propionyl-CoA + Methylmalonyl-CoA->6-dEB DEBS Erythronolide B Erythronolide B 6-dEB->Erythronolide B EryF (C6-Hydroxylation) 3-O-Mycarosylerythronolide B 3-O-Mycarosylerythronolide B Erythronolide B->3-O-Mycarosylerythronolide B EryBV (Mycarose attachment) This compound This compound 3-O-Mycarosylerythronolide B->this compound EryCIII (Desosamine attachment) Erythromycin B Erythromycin B This compound->Erythromycin B EryG (C3''-O-Methylation) Erythromycin C Erythromycin C This compound->Erythromycin C EryK (C12-Hydroxylation) Erythromycin A Erythromycin A Erythromycin B->Erythromycin A EryK (C12-Hydroxylation) Erythromycin C->Erythromycin A EryG (C3''-O-Methylation)

Fig. 1: Erythromycin Biosynthetic Pathway

This pathway illustrates that 6-dEB is the initial macrolactone core, while this compound is a significantly more advanced intermediate, having already undergone hydroxylation and the addition of two essential deoxy sugars.

Experimental Protocols

Fermentation and Production of Macrolide Precursors

Objective: To produce 6-deoxyerythronolide B or this compound using engineered E. coli.

Protocol:

  • Strain and Culture Conditions: An engineered E. coli strain capable of producing the desired precursor is cultured in a suitable fermentation medium, such as M9 minimal medium supplemented with glucose and necessary antibiotics for plasmid maintenance.[1]

  • Induction: Gene expression for the biosynthetic pathway is induced at a specific optical density (e.g., OD600 of 0.6) with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Precursor Feeding: For 6-dEB production, the culture is supplemented with propionate, a key building block for the polyketide synthase.[1]

  • Fermentation: The culture is incubated at a controlled temperature (e.g., 22-30°C) for a period of 48-72 hours with continuous agitation.[5]

  • Harvesting: The cells are harvested by centrifugation, and the supernatant and cell pellet are separated for extraction.

Extraction and Purification of Macrolide Precursors

Objective: To isolate and purify this compound or 6-dEB from the fermentation broth.

Protocol:

  • Lysis and Extraction: The cell pellet is resuspended in a suitable buffer and lysed using sonication or chemical methods. The lysate and the supernatant are then extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.[6] The pH of the aqueous phase may be adjusted to enhance extraction efficiency.[7]

  • Solvent Evaporation: The organic extracts are combined and evaporated to dryness under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to purification using chromatographic techniques.

    • For 6-dEB: Purification can be achieved using silica (B1680970) gel chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

    • For this compound: A similar approach using silica gel or reversed-phase chromatography can be employed. The choice of solvent system will depend on the specific impurities present.[6]

Analytical Quantification by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound and other macrolide precursors in the purified samples.

Protocol:

  • Sample Preparation: Purified samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • HPLC Separation:

    • Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 μm) is commonly used.[8]

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol in an aqueous buffer (e.g., 0.4% ammonium (B1175870) hydroxide) can be used.[8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

    • Detection: UV detection at 215 nm can be used for initial screening.[8]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for macrolides.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[10][11]

    • Quantification: The concentration of each precursor is determined by comparing its peak area to a standard curve generated from authentic reference standards.

Logical Relationships in Precursor Selection

The choice between this compound and 6-dEB as a starting material depends on a variety of factors, including the desired final product, available resources, and the overall synthetic strategy.

Precursor_Selection_Logic cluster_6dEB 6-deoxyerythronolide B (6-dEB) cluster_EryD This compound (EryD) High_Yield High Production Titer Cost_Effective Cost-Effective High_Yield->Cost_Effective More_Steps Requires More Downstream Steps (Hydroxylation, Glycosylation) Low_Yield Low Production Titer Higher_Cost Potentially Higher Cost Low_Yield->Higher_Cost Fewer_Steps Fewer Downstream Steps (Sugars already attached) Decision_Point Precursor Selection Decision_Point->High_Yield Priority: High Volume, Low Cost Decision_Point->Fewer_Steps Priority: Streamlined Synthesis

Fig. 2: Decision Framework for Precursor Selection

Experimental Workflow for Precursor Comparison

A typical experimental workflow to compare the utility of this compound and 6-dEB as precursors would involve several key stages.

Experimental_Workflow Start Start Fermentation Fermentation & Production of Precursors Start->Fermentation Extraction Extraction & Purification Fermentation->Extraction Quantification Quantification (HPLC-MS/MS) Extraction->Quantification Semi_Synthesis Semi-Synthetic Modification Quantification->Semi_Synthesis Bioactivity_Assay Bioactivity Assays (MIC determination) Semi_Synthesis->Bioactivity_Assay Analysis Comparative Analysis of Yield, Purity, and Potency Bioactivity_Assay->Analysis End End Analysis->End

Fig. 3: Workflow for Precursor Comparison

Conclusion

The choice between this compound and 6-deoxyerythronolide B as a macrolide precursor is a strategic one, with a clear trade-off between upstream production efficiency and downstream synthetic complexity. For research programs focused on high-throughput screening of diverse macrolide analogues where a large quantity of a simple core is advantageous, 6-dEB is the superior choice. Its high production titers in microbial hosts make it an economically viable starting point for extensive chemical modifications.

However, for projects aiming to develop specific analogues where the introduction of sugar moieties is a synthetic bottleneck, this compound offers a more direct route to bioactive compounds. While its lower production yield presents a significant challenge, future advancements in metabolic engineering and fermentation technology may improve its availability, making it an increasingly attractive precursor for streamlined drug development. Ultimately, the optimal choice will depend on the specific goals and constraints of the research and development program.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of chemical reagents, such as the macrolide antibiotic Erythromycin D, is a critical component of laboratory safety and environmental stewardship. Adherence to established disposal protocols mitigates risks to personnel and prevents the release of biologically active compounds into the environment.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound and adhere to all institutional and local regulations. All personnel involved in the handling and disposal of this compound must be trained on the potential hazards and the required safety measures.

Personal Protective Equipment (PPE):

The following personal protective equipment should be worn at all times when handling this compound, particularly during disposal activities.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.To prevent eye irritation from dust or splashes.
Skin Protection Chemical-impermeable gloves and a lab coat or protective clothing.To avoid direct skin contact and potential allergic reactions.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust or aerosols, which can cause respiratory irritation.

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek medical advice.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter drains or sewers. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment.

1. Waste Identification and Segregation:

  • Characterize the this compound waste. Determine if it is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or more stringent state and local regulations. Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]

  • Segregate this compound waste from other laboratory waste streams.

  • Collect the waste in a clearly labeled, closed container suitable for chemical waste.

2. Spill Management:

  • In the event of a spill, avoid creating dust.

  • Wear the appropriate personal protective equipment (PPE).

  • Contain the spill and collect the material using a method that does not generate dust, such as carefully sweeping it up or using a HEPA-filtered vacuum.

  • Place the collected material into a suitable, closed container for disposal.

  • Thoroughly clean the spill area.

3. Final Disposal:

  • The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[1] This aligns with the general EPA recommendation for the disposal of many pharmaceutical wastes.

  • Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.

  • Stock solutions of antibiotics, which are at much higher concentrations, are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[2] Autoclaving is not a sufficient method for the disposal of stock antibiotic solutions.[2]

4. Packaging Disposal:

  • Empty containers should be triple-rinsed (or the equivalent).

  • The rinsed packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.

  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the primary federal oversight is from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Many states have their own, often more stringent, regulations.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ErythromycinD_Disposal_Workflow cluster_prep Preparation & Identification cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste as This compound ppe->identify segregate Segregate into Labeled, Closed Chemical Waste Container identify->segregate spill_check Spill Occurred? segregate->spill_check contain_spill Contain Spill spill_check->contain_spill Yes contact_ehs Contact Institutional EHS & Licensed Waste Disposal Service spill_check->contact_ehs No collect_spill Collect Spill Material (Avoid Dust Generation) contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->contact_ehs incineration Incineration via Professional Service contact_ehs->incineration packaging_disposal Dispose of Decontaminated Packaging incineration->packaging_disposal

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Erythromycin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Erythromycin D. Adherence to these procedural steps is essential for ensuring personal safety and minimizing environmental impact.

Erythromycin and its derivatives are potent pharmaceutical compounds that can cause serious eye irritation, allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1] The primary routes of exposure are inhalation of dust and direct skin or eye contact.[2] Therefore, implementing proper handling and disposal protocols is of utmost importance.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Glasses or GogglesSafety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary for splash-prone procedures.[3]To prevent eye irritation from airborne particles or splashes.[2][4][5]
Hand Protection GlovesImpervious gloves such as Nitrile rubber.[2][6][7] Gloves should be inspected before use and disposed of properly after handling.[8]To avoid direct skin contact and potential allergic reactions.[1][5]
Skin and Body Protection Lab CoatA standard laboratory coat should be worn to prevent skin exposure.[2][9]To protect skin and personal clothing from contamination.
Respiratory Protection RespiratorA NIOSH-approved respirator or a particulate filter device (EN 143, P1) is required when dust is generated.[2][10][11]To prevent inhalation of airborne particles, which can cause respiratory sensitization.[1][5][9]

Operational Plan: Safe Handling Protocol

Working in a well-ventilated area, such as a chemical fume hood, is crucial to keep airborne concentrations of this compound to a minimum.[2][3] The following step-by-step procedure should be followed during handling:

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Weighing and Aliquoting : Conduct any procedures that may generate dust, such as weighing, in a chemical fume hood or a ventilated balance enclosure.[3]

  • Handling : Avoid direct contact with the skin and eyes.[2][9] Minimize the generation and accumulation of dust.[2][9]

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[2][8] Clean and decontaminate all work surfaces and equipment.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][9]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination. Do not allow the product to enter drains or waterways.[3][5][12]

  • Waste Segregation : All materials contaminated with this compound, including gloves, wipes, and empty containers, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Spill Management : In the event of a spill, avoid creating dust.[5] Wear appropriate PPE, contain the spill, and collect the material using a method that does not generate dust, such as careful sweeping or using a HEPA-filtered vacuum.[5] Place the collected material into a suitable, closed container for disposal.[5]

  • Final Disposal : Engage a licensed professional waste disposal service for the final disposal of this compound waste.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[5]

  • Container Disposal : Empty containers should be triple-rinsed before disposal.[5] The rinsed packaging can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[5]

Experimental Workflow

Erythromycin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Aliquot don_ppe->weigh handle 4. Handle Compound weigh->handle wash_hands 5. Wash Hands Thoroughly handle->wash_hands segregate_waste 8. Segregate Contaminated Waste handle->segregate_waste decontaminate 6. Decontaminate Surfaces wash_hands->decontaminate store 7. Store Securely decontaminate->store professional_disposal 9. Licensed Waste Disposal segregate_waste->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin D
Reactant of Route 2
Erythromycin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.